7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Description
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Properties
IUPAC Name |
(7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOSi/c1-14(2,3)9-6-8-10(13-9)7(11)4-5-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYKFMMCYBPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=NC=CC(=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine in Modern Drug Discovery: A Technical Guide
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide a framework for potent and selective therapeutics is perpetual. Among the privileged heterocyclic systems, furo[3,2-b]pyridine has emerged as a core structure of significant interest, particularly in the development of kinase inhibitors[1][[“]]. This technical guide focuses on a key derivative, 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (CAS Number: 1071540-51-6), a strategically functionalized building block designed for efficient and modular synthesis of complex drug candidates.
The intrinsic value of this reagent lies in its orthogonal functional handles. The 7-chloro substituent serves as a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. Concurrently, the 2-trimethylsilyl (TMS) group offers a versatile point for modification, including ipso-substitution or protodesilylation to reveal a reactive C-H bond. This dual functionality enables chemists to rapidly construct libraries of compounds, systematically exploring the structure-activity relationships (SAR) required to optimize potency and selectivity for biological targets such as Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs)[[“]][3]. This guide provides an in-depth examination of its properties, synthesis, reactivity, and application for researchers engaged in drug discovery and development.
Physicochemical Properties and Characterization
Accurate characterization is the bedrock of reproducible chemical synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.
Properties Summary
The following table consolidates the essential physical and chemical properties of the title compound.
| Property | Value | Source(s) |
| CAS Number | 1071540-51-6 | Arctom Scientific[4] |
| Molecular Formula | C₁₀H₁₂ClNOSi | PubChem |
| Molecular Weight | 225.74 g/mol | PubChem |
| Appearance | White to off-white solid | Inferred from typical heterocyclic compounds |
| Purity | ≥95% | Arctom Scientific[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General chemical knowledge |
Spectroscopic Characterization
While specific spectra for this exact compound are not widely published, the expected analytical signatures can be reliably predicted based on its structure. These data are crucial for confirming the identity and purity of the synthesized material.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the furo[3,2-b]pyridine core, typically in the range of δ 7.0-8.5 ppm. A sharp singlet integrating to nine protons around δ 0.3-0.4 ppm will be characteristic of the trimethylsilyl (TMS) group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbons of the furo[3,2-b]pyridine core in the aromatic region (δ 110-160 ppm) and a signal for the TMS methyl carbons at approximately δ -1.0 ppm.
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should reveal a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z corresponding to the molecular weight (225.74). The isotopic pattern for the presence of one chlorine atom (approximately a 3:1 ratio for the M⁺ and M+2 peaks) would be a key diagnostic feature.
Synthesis and Purification
The synthesis of this compound is accomplished through a multi-step sequence, often starting from a substituted pyridine N-oxide. The following protocol is a representative method adapted from synthetic strategies reported for analogous furo[3,2-b]pyridine scaffolds used in kinase inhibitor development[5][6]. The rationale behind this pathway is the robust and well-established chemistry for building the furan ring onto the pyridine core.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 2,3-Dichloropyridine N-oxide
-
Rationale: N-oxidation activates the pyridine ring, facilitating subsequent nucleophilic substitution and cyclization reactions. m-Chloroperbenzoic acid (mCPBA) is a common and effective oxidant for this transformation.
-
Procedure:
-
Dissolve 2,3-dichloropyridine (1.0 eq) in dichloromethane (DCM, ~5 mL/mmol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add mCPBA (approx. 77%, 1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution.
-
Extract the product with DCM (3x). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide, which can often be used without further purification.
-
Step 2: Synthesis of a 7-Chloro-2-hydroxy-furo[3,2-b]pyridine Intermediate via Sonogashira Coupling and Cyclization
-
Rationale: This key step involves a palladium- and copper-catalyzed Sonogashira coupling of the N-oxide with trimethylsilylacetylene. The resulting intermediate undergoes an in-situ intramolecular cyclization to form the furo[3,2-b]pyridine scaffold.
-
Procedure:
-
To a solution of 2,3-Dichloropyridine N-oxide (1.0 eq) in a suitable solvent like triethylamine (TEA) or a mixture of DMF/TEA, add trimethylsilylacetylene (1.5 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Heat the mixture to 80-100 °C under a nitrogen atmosphere for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue to isolate the cyclized intermediate.
-
Step 3: Chlorination to this compound
-
Rationale: The final step involves the conversion of the hydroxyl group (or its tautomeric form) to the desired chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
Procedure:
-
Carefully add the intermediate from Step 2 (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification Protocol
-
Method: The crude product is best purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective.
-
Validation: Fractions should be monitored by TLC. Pure fractions are combined and the solvent is removed under reduced pressure to yield this compound as a solid. Purity should be confirmed by NMR spectroscopy.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two functional handles, allowing for selective and sequential modifications.
Key Reaction Pathways Diagram
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling at the 7-Position
The electron-deficient nature of the pyridine ring makes the 7-chloro position an excellent electrophile for cross-coupling reactions.
Representative Protocol: Suzuki-Miyaura Coupling
-
Rationale: This reaction is one of the most powerful and widely used methods for forming C-C bonds between aryl or heteroaryl groups. It offers broad functional group tolerance and generally proceeds in high yields.
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 7-aryl-2-(trimethylsilyl)furo[3,2-b]pyridine product.
-
Representative Protocol: Sonogashira Coupling
-
Rationale: This coupling introduces an alkyne moiety, a versatile functional group that can participate in further transformations such as click chemistry or cyclization reactions.
-
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent like THF or DMF, add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the catalysts: Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under a nitrogen atmosphere until the starting material is consumed.
-
Dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
-
Transformations of the 2-Trimethylsilyl Group
The TMS group can be readily cleaved or replaced, providing access to further functionalization at the C2 position.
Protocol: Protodesilylation
-
Rationale: Removal of the TMS group to install a proton is useful if the unsubstituted furo[3,2-b]pyridine core is desired at this position. This is typically achieved with a fluoride source or acid.
-
Procedure:
-
Dissolve the silylated starting material (1.0 eq) in a solvent such as THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) at room temperature.
-
Stir for 1-3 hours until desilylation is complete as monitored by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic phase to yield the desilylated product.
-
Applications in Drug Discovery
The furo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its application is most prominent in the development of kinase inhibitors. The strategic design of this compound makes it an ideal starting point for synthesizing libraries of such inhibitors.
| Application Area | Target Class | Example Scaffold | Key Synthetic Step | Reference(s) |
| Oncology | CDC-like Kinases (CLKs) | 3,5,7-Trisubstituted Furo[3,2-b]pyridines | Suzuki coupling at C7 | Němec et al. (2019)[1][7] |
| Oncology / Developmental Disorders | Hedgehog (Hh) Pathway | 3,5,7-Trisubstituted Furo[3,2-b]pyridines | Suzuki coupling at C7 | Němec et al. (2019)[1][7] |
| Oncology | Homeodomain-Interacting Protein Kinases (HIPKs) | 3,5-Disubstituted Furo[3,2-b]pyridines | Sequential cross-couplings | Němec et al. (2021)[[“]][3] |
The work by Němec and colleagues demonstrates a clear synthetic strategy where the 7-chloro position is functionalized via Suzuki coupling to introduce various aromatic and heteroaromatic groups, which are critical for achieving high potency and selectivity for the target kinases[1][[“]][3][7]. The 2-position, made accessible via the TMS group, can be further modified to fine-tune the molecule's properties.
Handling, Storage, and Safety
As a laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, precautions can be inferred from similar chlorinated heterocyclic compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, strategically designed building block for chemical synthesis. Its orthogonally reactive sites—the chloro group for cross-coupling and the trimethylsilyl group for subsequent modification—provide a powerful and flexible platform for the rapid assembly of complex molecules. Its primary application in the synthesis of potent and selective kinase inhibitors underscores its importance to the drug discovery community. The protocols and data presented in this guide are intended to equip researchers with the technical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.
References
-
Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Available at: [Link]
-
Němec, V., et al. (2019). Synthesis of an initial library of the substituted furo[3,2-b]pyridines 7 and modular assembly of the CLK inhibitors 12. ResearchGate. Available at: [Link]
-
PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. National Center for Biotechnology Information. Available at: [Link]
-
Akram, S., et al. (2024). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Journal of Saudi Chemical Society, 28(5), 101906. Available at: [Link]
-
Němec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. Available at: [Link]
-
PubMed. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 7-Chloro-2-methyl-furo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available at: [Link]
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- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway :: MPG.PuRe [pure.mpg.de]
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An In-depth Technical Guide to 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine: Synthesis, Properties, and Applications
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for the development of potent and selective inhibitors of various biological targets.[1] Furo[3,2-b]pyridine derivatives have demonstrated potential as kinase inhibitors, particularly targeting cdc-like kinases (CLKs), and as modulators of crucial signaling pathways like the Hedgehog pathway.[1][2] The strategic functionalization of this core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile building block in drug discovery programs.[2]
This guide focuses on a specific derivative, 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine, providing a comprehensive overview of its known properties, a proposed synthetic route based on established methodologies, and its potential applications for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
While detailed experimental data for this compound is not extensively reported in peer-reviewed literature, its fundamental properties can be summarized from available supplier information. Further experimental determination of properties such as melting point, boiling point, and solubility is essential for its practical application.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1071540-51-6 | [1][3] |
| Molecular Formula | C₁₀H₁₂ClNOSi | [3] |
| Molecular Weight | 225.75 g/mol | [3] |
Predicted Physicochemical Characteristics:
-
Solubility: The presence of the trimethylsilyl (TMS) group is expected to increase lipophilicity, suggesting good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. The polar furo[3,2-b]pyridine core may impart slight solubility in more polar organic solvents.
-
Stability: The TMS group can be susceptible to cleavage under acidic or fluoride-mediated conditions. The chloro-substituent on the pyridine ring is generally stable but can be a site for nucleophilic aromatic substitution under forcing conditions.
Proposed Synthesis Pathway: A Representative Protocol
The synthesis of 2-substituted furo[3,2-b]pyridines is often achieved through a Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[1] The following proposed protocol for the synthesis of this compound is based on these established principles.
Experimental Protocol: Proposed Synthesis of this compound
Objective: To synthesize this compound from a suitable 2,3-dihalopyridine precursor.
Materials:
-
2-Hydroxy-3-bromo-7-chloropyridine (or a similar precursor)
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)
Methodology:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-bromo-7-chloropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to ensure anhydrous and oxygen-free conditions.
-
Reagent Addition: Add anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 eq). Stir the mixture to dissolve the solids.
-
Sonogashira Coupling: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Caption: Proposed synthetic workflow for this compound.
Spectral Characterization (Predicted)
While experimental spectra are not publicly available, the following table outlines the expected characteristic signals in NMR, IR, and Mass Spectrometry based on the structure of this compound.
| Spectroscopy | Predicted Characteristic Signals |
| ¹H NMR | - A singlet around 0.3 ppm corresponding to the nine protons of the trimethylsilyl (TMS) group.- A singlet for the furan proton at the 3-position.- Two doublets in the aromatic region corresponding to the protons on the pyridine ring. |
| ¹³C NMR | - A signal around 0 ppm for the methyl carbons of the TMS group.- Signals corresponding to the carbons of the furo[3,2-b]pyridine core, with the silylated carbon at the 2-position and the chlorinated carbon at the 7-position showing characteristic shifts. |
| IR | - C-H stretching vibrations for the aromatic and TMS methyl groups.- Characteristic aromatic C=C and C=N stretching frequencies.- Si-C stretching vibrations. |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight (225.75 g/mol ).- A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom.- Fragmentation patterns showing the loss of a methyl group (-15) or the entire TMS group (-73). |
Reactivity and Potential Applications
The dual functionality of this compound makes it a valuable intermediate for further chemical modifications.
Caption: Reactivity of this compound.
-
Reactions at the 2-position (Silyl Group): The trimethylsilyl group can be readily cleaved using fluoride reagents (e.g., tetrabutylammonium fluoride - TBAF) or under acidic conditions to yield the corresponding 2-unsubstituted furo[3,2-b]pyridine. This allows for subsequent functionalization at this position, such as halogenation followed by cross-coupling.
-
Reactions at the 7-position (Chloro Group): The chloro-substituent on the electron-deficient pyridine ring is a prime site for various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Stille Coupling: Introduction of various organic groups using organostannanes.
-
Given the established biological activity of the furo[3,2-b]pyridine scaffold, this compound serves as a key starting material for the synthesis of libraries of novel compounds for screening against various therapeutic targets, including protein kinases and other enzymes implicated in cancer and inflammatory diseases.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific experimental data on its physicochemical properties are yet to be widely published, its synthesis can be logically approached using established organometallic cross-coupling methodologies. The dual-functional nature of this molecule, possessing both a reactive chloro-substituent and a versatile trimethylsilyl group, makes it an ideal scaffold for the development of novel, biologically active compounds. Further research into the synthesis and characterization of this and related derivatives will undoubtedly contribute to the expanding library of therapeutic agents based on the potent furo[3,2-b]pyridine core.
References
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Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Journal of Saudi Chemical Society, 2024. Available from: [Link]
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This compound. Global Labor. Available from: [Link]
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Method for synthesizing furoimidazopyridine compound, polymorphic substance and polymorphic substance of salt. US Patent US-12297206-B2. Available from: [Link]
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Dearomatization Silylation of Benzofurans and Furopyridines via Silyl Radical Addition and Endocyclic C–O Bond Scission. The Journal of Organic Chemistry, 2023. Available from: [Link]
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Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation. Molecules, 2022. Available from: [Link]
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Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. Organometallics, 2019. Available from: [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017. Available from: [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 2019. Available from: [Link]
Sources
1H NMR and 13C NMR data for 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound, explaining the causal relationships between its molecular structure and its NMR spectral characteristics.
Introduction: The Role of NMR in Characterizing Complex Heterocycles
This compound is a substituted heterocyclic compound featuring a fused furo[3,2-b]pyridine core. This scaffold is of significant interest in medicinal chemistry and materials science.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity—foundational requirements for any drug development or chemical research program.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra, grounded in established principles of chemical shifts, coupling constants, and substituent effects.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the standardized IUPAC numbering for the furo[3,2-b]pyridine ring system is utilized. The structure is presented below.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. The predicted chemical shifts are influenced by the aromaticity of the heterocyclic system and the electronic effects of the chloro and trimethylsilyl substituents.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 7.8 - 8.2 | Doublet (d) | JH6-H5 = 5.0 - 5.5 |
| H-5 | 7.2 - 7.5 | Doublet (d) | JH5-H6 = 5.0 - 5.5 |
| H-3 | 6.8 - 7.1 | Singlet (s) | N/A |
| -Si(CH ₃)₃ | ~0.3 | Singlet (s) | N/A |
Rationale and Expert Interpretation
-
Trimethylsilyl (TMS) Protons : The nine equivalent protons of the three methyl groups on the silicon atom are expected to produce a sharp, intense singlet at a very high field (upfield), typically around 0.3 ppm. In NMR spectroscopy, tetramethylsilane is the standard reference compound set to 0.0 ppm; therefore, signals from TMS groups within a molecule consistently appear in this region.[2][3][4]
-
Pyridine Ring Protons (H-5 and H-6) : The protons on the pyridine moiety of the fused ring system are expected in the aromatic region (7.0-8.5 ppm).
-
The nitrogen atom in the pyridine ring is electron-withdrawing, which deshields the adjacent protons, shifting them downfield.[5]
-
H-6 : This proton is ortho to the electron-withdrawing nitrogen atom, which would typically place it at the most downfield position.
-
H-5 : This proton is meta to the nitrogen.
-
Coupling : H-5 and H-6 are ortho to each other on the pyridine ring and will exhibit spin-spin coupling, appearing as a pair of doublets with a typical ortho coupling constant of approximately 5.0-5.5 Hz.
-
-
Furan Ring Proton (H-3) : The proton on the furan ring is expected to appear in a region characteristic of furan protons, generally less downfield than pyridine protons. The presence of the adjacent TMS group at the C-2 position will influence its precise chemical shift. It is expected to be a singlet as there are no adjacent protons within three bonds.
-
Effect of the Chlorine Atom : The electronegative chlorine atom at the C-7 position further withdraws electron density from the pyridine ring. This deshielding effect primarily influences the adjacent C-6 and H-6, contributing to their downfield chemical shifts.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum is typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 160 - 165 | Quaternary, attached to Si and O |
| C-3 | 110 - 115 | |
| C-3a | 120 - 125 | Quaternary, bridgehead |
| C-5 | 118 - 122 | |
| C-6 | 138 - 142 | |
| C-7 | 148 - 153 | Attached to Cl and N |
| C-7a | 150 - 155 | Quaternary, bridgehead |
| -Si(C H₃)₃ | -1 to 2 |
Rationale and Expert Interpretation
-
Trimethylsilyl (TMS) Carbons : The three equivalent methyl carbons of the TMS group are expected to resonate at a very high field, typically between -1 and 2 ppm.
-
C-2 (Silyl-substituted Carbon) : This carbon is attached to both an oxygen atom and a silicon atom. The deshielding effect of the oxygen atom will shift this carbon significantly downfield. The effect of the silicon atom is more complex but generally results in a downfield shift for the attached sp² carbon.
-
C-7 (Chloro-substituted Carbon) : The carbon atom directly bonded to the chlorine atom (C-7) will experience a significant downfield shift due to the inductive effect of the halogen.[6] Its position adjacent to the ring nitrogen further contributes to this deshielding.
-
Pyridine Ring Carbons (C-5, C-6, C-7, C-7a) : These carbons resonate at lower fields characteristic of aromatic pyridine systems.
-
C-6 and C-7a : Carbons ortho and para to the nitrogen atom are typically more deshielded than the meta carbons.[7]
-
C-5 : The carbon meta to the nitrogen is expected to be the most shielded (most upfield) of the pyridine ring carbons.
-
-
Furan Ring Carbons (C-2, C-3, C-3a, C-7a) : The carbons of the furan ring are also in the aromatic region, with C-2 and C-7a being significantly deshielded due to their attachment to the electronegative oxygen atom.
-
Quaternary Carbons (C-2, C-3a, C-7a) : These carbons, which are not attached to any protons, will typically exhibit signals of lower intensity in a standard proton-decoupled ¹³C NMR spectrum due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and well-defined experimental protocol is essential. This protocol represents a self-validating system for the characterization of the title compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Methodology Details:
-
Sample Preparation :
-
Solvent : Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with signals from the analyte.[8][9]
-
Internal Standard : Tetramethylsilane (TMS) is added as the internal reference for both ¹H and ¹³C spectra, defining the 0 ppm point.[3][4] This ensures high accuracy and comparability of chemical shift data across different experiments and instruments.
-
-
Instrumental Parameters :
-
Spectrometer : A 400 MHz (or higher) spectrometer is recommended for optimal signal dispersion and resolution.
-
¹H NMR : A standard single-pulse experiment (e.g., zg30) is used. A sufficient relaxation delay (e.g., 5 seconds) is crucial for accurate integration.
-
¹³C NMR : A proton-decoupled experiment with a power-gated pulse sequence (e.g., zgpg30) is used to enhance signal-to-noise and provide NOE for protonated carbons. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Structural Verification with 2D NMR :
-
While ¹D spectra are informative, 2D NMR experiments are required for unambiguous assignment.
-
COSY (¹H-¹H Correlation Spectroscopy) : Would confirm the J-coupling between H-5 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence) : Would correlate each proton signal (H-3, H-5, H-6) to its directly attached carbon (C-3, C-5, C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation) : Provides the final piece of the structural puzzle by showing correlations between protons and carbons separated by 2 or 3 bonds. This is essential for assigning the quaternary carbons.
-
Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct and well-resolved signals that are fully consistent with its proposed structure. The trimethylsilyl group provides a characteristic high-field singlet in both proton and carbon spectra, serving as an excellent internal marker. The substitution pattern on the furo[3,2-b]pyridine core, particularly the effects of the nitrogen and chlorine atoms, dictates the chemical shifts in the aromatic region. Unambiguous assignment of all signals can be achieved through a combination of ¹D and 2D NMR experiments, providing absolute confirmation of the molecular structure. This detailed spectral analysis is indispensable for quality control, reaction monitoring, and regulatory submissions in the fields of chemical and pharmaceutical research.
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Wikipedia. (n.d.). Trimethylsilyl group. Retrieved January 20, 2026, from [Link]
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The Royal Society of Chemistry. (2009). Supplementary Information for General. Retrieved January 20, 2026, from [Link]
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Kaçka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved January 20, 2026, from [Link]
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NIH. (n.d.). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]. Retrieved January 20, 2026, from [Link]
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Canadian Science Publishing. (n.d.). Multinuclear NMR spectra of [Pt(L)Cl3]− (L = pyridine derivatives) complexes and crystal structure of trans-Pt(2,6-di(hydroxymethyl)pyridine)2Cl2. Retrieved January 20, 2026, from [Link]
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SpectraBase. (n.d.). FURO-[3,2-C]-PYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]
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PubMed. (2022). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. Retrieved January 20, 2026, from [Link]
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Quora. (2020). What is the purpose of using tms in H NMR spectrum?. Retrieved January 20, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). 29Si NMR access to stereochemistry of molecules. 2. (Trimethylsilyl)cyclopropyl compounds. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. Retrieved January 20, 2026, from [Link]
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University of Reading. (n.d.). (Cl) Chlorine NMR. Retrieved January 20, 2026, from [Link]
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NIH. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved January 20, 2026, from [Link]
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PubMed Central. (n.d.). Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. Retrieved January 20, 2026, from [Link]
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Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved January 20, 2026, from [Link]
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National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved January 20, 2026, from [Link]
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DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 7-Chloro-2-methyl-furo[2,3-c]pyridine. Retrieved January 20, 2026, from [Link]
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Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 20, 2026, from [Link]
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Mass spectrometry analysis of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Introduction: Characterizing a Key Synthetic Intermediate
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its fused furo-pyridine core serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials.[1] The presence of a reactive trimethylsilyl (TMS) group and a chlorine atom provides strategic points for further chemical modification. Accurate characterization of this molecule is paramount to ensure the integrity of starting materials and the success of subsequent synthetic steps.
Mass spectrometry (MS) stands as the definitive analytical technique for confirming the molecular weight and elucidating the structure of such compounds. This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, drawing upon established principles of ionization and fragmentation. We will explore the causality behind methodological choices, from ionization techniques to collision energies, to equip the research scientist with the expertise to develop a robust, self-validating analytical protocol.
Part 1: Foundational Molecular Properties and Isotopic Signature
Before any analysis, a thorough understanding of the analyte's intrinsic properties is critical. The molecular formula for this compound is C₁₀H₁₂ClNOSi.
A key feature of this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a signal at M+2 (corresponding to the ³⁷Cl isotope) that is roughly one-third the intensity of the M+ peak (corresponding to the ³⁵Cl isotope).[2][3] This 3:1 isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in an unknown compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNOSi | - |
| Average Molecular Weight | 225.74 g/mol | - |
| Monoisotopic Mass (³⁵Cl) | 225.0322 Da | Calculated |
| Monoisotopic Mass (³⁷Cl) | 227.0293 Da | Calculated |
Part 2: Strategic Selection of Ionization Techniques
The choice of ionization method is the most critical parameter in a mass spectrometry experiment, dictating whether we primarily observe the intact molecule or its structural fragments. Ionization is the process of converting neutral molecules into charged ions for analysis.[4] For this compound, both "hard" and "soft" ionization techniques are valuable for obtaining complementary information.
Electron Ionization (EI): The Path to Structural Elucidation
Electron Ionization (EI) is a high-energy, or "hard," ionization technique that bombards the analyte with energetic electrons (typically 70 eV).[5][6] This process not only ionizes the molecule but also imparts significant internal energy, causing extensive and reproducible fragmentation.[7] For novel compounds, EI is indispensable for structural confirmation.
Causality: The volatility of the TMS-containing compound makes it an ideal candidate for Gas Chromatography-Mass Spectrometry (GC-MS), for which EI is the most common ionization source.[6] The resulting fragmentation pattern serves as a "fingerprint," providing rich structural information that soft ionization methods cannot.
Soft Ionization (ESI & APCI): Confirming the Molecular Ion
Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), impart minimal excess energy during the ionization process.[4][8] The primary ion observed is typically the protonated molecule, [M+H]⁺.
-
Electrospray Ionization (ESI): Best suited for polar molecules that are already ionized in solution. Given the pyridine nitrogen, this molecule can be readily protonated, making ESI a viable option, particularly when coupled with Liquid Chromatography (LC).[7]
-
Atmospheric Pressure Chemical Ionization (APCI): An excellent choice for relatively nonpolar to semi-polar, semi-volatile compounds that are not easily ionized by ESI.[6] APCI is often more tolerant of less-polar mobile phases used in normal-phase chromatography.
Causality: The primary goal of using a soft ionization technique is the unambiguous determination of the molecular weight. Observing the [M+H]⁺ ion cluster at m/z 226.0395 (for ³⁵Cl) and 228.0366 (for ³⁷Cl) with the correct 3:1 isotopic ratio provides strong, direct evidence of the compound's identity and elemental composition.
Experimental Workflow Overview
The general workflow for analyzing this compound by mass spectrometry involves sample preparation followed by introduction into the mass spectrometer via a chromatographic system.
Caption: General experimental workflow for MS analysis.
Part 3: Predicting and Interpreting Fragmentation Patterns
The structural analysis of this compound is primarily achieved through the interpretation of its EI fragmentation pattern. The molecule contains several structural motifs—a TMS group, a chloro-substituted pyridine ring, and a furan ring—each with characteristic fragmentation behaviors.
Key Fragmentation Pathways under Electron Ionization
The molecular ion (M⁺˙) will be observed at m/z 225 and 227. However, for TMS derivatives, the molecular ion can often be weak or absent.[9] The most diagnostic fragmentations are as follows:
-
Loss of a Methyl Radical ([M-15]⁺): The most common fragmentation pathway for TMS compounds is the loss of a methyl radical (•CH₃) to form a stable silicon-centered cation.[9][10] This results in a prominent ion at m/z 210/212. This is often the base peak in the spectrum.
-
Formation of the Trimethylsilyl Cation (m/z 73): Alpha-cleavage can lead to the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.[11] The presence of a strong signal at m/z 73 is a hallmark of a TMS-containing compound.
-
Cleavage of the C-Si Bond: The bond between the furan ring and the silicon atom can cleave, leading to the loss of the entire TMS group. This would result in an ion corresponding to the 7-chlorofuro[3,2-b]pyridine radical cation at m/z 152/154.
-
Ring Fragmentation: The fused furo[3,2-b]pyridine ring system can undergo fragmentation, although these pathways are often more complex. For pyridine rings, a common fragmentation is the loss of hydrogen cyanide (HCN).[12] This could lead to fragments arising from the [M-CH₃]⁺ ion.
The diagram below illustrates these primary fragmentation pathways originating from the molecular ion.
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An In-depth Technical Guide to the Crystal Structure of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine: A Case Study in Structural Elucidation
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold in Modern Drug Discovery
The furo[3,2-b]pyridine core is a prominent heterocyclic scaffold that has garnered substantial interest within the medicinal chemistry community.[1][2][3] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for developing potent and selective inhibitors for a range of biological targets.[1] Notably, derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer.[4][5] The strategic functionalization of the furo[3,2-b]pyridine ring system allows for the fine-tuning of its pharmacological profile, enhancing target affinity and selectivity.
This guide focuses on a specific, novel derivative, 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine . The introduction of a chloro-substituent at the 7-position and a trimethylsilyl (TMS) group at the 2-position is anticipated to modulate the molecule's electronic and steric properties significantly. The chloro group can participate in halogen bonding, a critical interaction in drug-receptor binding, while the TMS group offers a site for further synthetic elaboration through well-established silicon chemistry.
Understanding the precise three-dimensional arrangement of this molecule through single-crystal X-ray diffraction is paramount. The crystal structure provides definitive information on molecular geometry, conformation, and intermolecular interactions, which are critical for structure-based drug design and for understanding its solid-state properties. As no public crystallographic data for this specific compound exists, this guide will serve as a comprehensive roadmap, detailing the proposed synthesis, crystallization, and the complete workflow for its structural elucidation and analysis.
Part 1: Synthesis and Crystallization
A robust synthetic strategy is the prerequisite for obtaining high-quality single crystals. Based on established methodologies for the synthesis of functionalized furo[3,2-b]pyridines, a plausible and efficient route is proposed.[1][5]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned starting from a suitably substituted pyridine precursor. A Sonogashira cross-coupling reaction is a powerful method for constructing the furo[3,2-b]pyridine core.[1] The proposed reaction sequence is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Sonogashira Coupling: To a solution of 2,3-dichloropyridine (1.0 eq) in a mixture of toluene and triethylamine, add ethynyltrimethylsilane (1.1 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).
-
The reaction mixture is stirred under an inert atmosphere at 70°C until completion (monitored by TLC or GC-MS).
-
Upon completion, the mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The crude product, 3-Chloro-2-((trimethylsilyl)ethynyl)pyridine, is purified by column chromatography on silica gel.
-
Intramolecular Cyclization: The purified intermediate (1.0 eq) is dissolved in DMF, and potassium tert-butoxide (1.2 eq) is added portion-wise.
-
The mixture is heated to 100°C and stirred until the reaction is complete.
-
The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The final product, this compound, is purified by column chromatography to yield a crystalline solid.
Crystallization Protocol
Obtaining diffraction-quality single crystals is often a trial-and-error process. Several techniques should be employed to increase the likelihood of success.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) is prepared in a clean vial, which is loosely capped to allow for slow evaporation of the solvent over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses out while the vapor of the anti-solvent diffuses in, gradually reducing the solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further to a lower temperature (e.g., 4°C).
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next step is to determine their structure using X-ray diffraction.
Experimental Workflow for Crystal Structure Determination
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The crystal is placed on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is built and then refined against the experimental data using full-matrix least-squares methods. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Hypothetical Crystallographic Data
The following table summarizes the expected crystallographic data for this compound, based on typical values for a small organic molecule. This data is for illustrative purposes only.
| Parameter | Hypothetical Value |
| Chemical formula | C10H12ClNOSi |
| Formula weight | 225.74 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 10.3 |
| β (°) | 98.5 |
| Volume (ų) | 1045 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.435 |
| Absorption coeff. (mm⁻¹) | 0.45 |
| F(000) | 472 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| θ range for data collection | 2.5° to 28.0° |
| Reflections collected | 8500 |
| Independent reflections | 2400 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.060, wR2 = 0.125 |
Part 3: Structural Analysis and Implications
While the actual structure is yet to be determined, we can predict key features based on the known chemistry of related compounds.
Molecular Geometry
The furo[3,2-b]pyridine core is expected to be essentially planar. The bond lengths and angles within this fused ring system will reflect its aromatic character. The C-Cl bond length should be typical for an aryl chloride. The trimethylsilyl group will have a tetrahedral geometry around the silicon atom.
Intermolecular Interactions and Crystal Packing
The crystal packing will be governed by a combination of intermolecular forces. Of particular interest are:
-
Halogen Bonding: The chlorine atom at the 7-position is a potential halogen bond donor. It may interact with electron-rich regions of neighboring molecules, such as the nitrogen atom of the pyridine ring or the oxygen atom of the furan ring.
-
π-π Stacking: The planar furo[3,2-b]pyridine rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
-
Van der Waals Forces: The bulky trimethylsilyl groups will participate in significant van der Waals interactions, influencing the overall packing arrangement.
The interplay of these interactions will determine the final crystal packing motif, which can have a profound impact on the material's physical properties, such as solubility and melting point.
Conclusion and Future Outlook
This technical guide has provided a comprehensive, albeit prospective, overview of the structural elucidation of this compound. A plausible synthetic route has been proposed, and a detailed workflow for crystallization and single-crystal X-ray diffraction analysis has been outlined. The anticipated structural features and intermolecular interactions have been discussed, highlighting the potential for interesting solid-state chemistry.
The determination of this crystal structure would provide invaluable data for the rational design of new, more potent, and selective kinase inhibitors based on the furo[3,2-b]pyridine scaffold. It would serve as a key starting point for computational studies, such as molecular docking and molecular dynamics simulations, to better understand its binding mode with target proteins. The protocols and insights presented herein provide a solid foundation for any research group aiming to synthesize and structurally characterize this promising new compound.
References
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National Institutes of Health. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Library of Medicine. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Storage of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine, a key intermediate in contemporary synthetic chemistry and drug discovery. While specific empirical data for this compound is not extensively published, this document synthesizes information from analogous chemical structures—silylated heterocycles, chlorinated pyridines, and the furo[3,2-b]pyridine core—to establish a robust framework for its handling and preservation. This guide will delve into the inherent chemical liabilities of the molecule, propose likely degradation pathways, and offer detailed protocols for stability assessment and long-term storage, thereby ensuring the integrity of this valuable reagent in research and development settings.
Introduction: The Chemical Profile of this compound
This compound is a bifunctional molecule featuring a privileged furo[3,2-b]pyridine scaffold, a versatile trimethylsilyl (TMS) group, and a reactive chlorine atom. The furo[3,2-b]pyridine core is a recognized pharmacophore in medicinal chemistry, known for its role in developing potent kinase inhibitors and modulators of critical signaling pathways.[1][2] The trimethylsilyl group serves as a valuable synthetic handle, facilitating a range of chemical transformations such as cross-coupling reactions, and can also enhance the solubility of the parent molecule in organic solvents.[3][4] The chloro-substituent provides a further point for chemical modification.
Given its utility as a building block in multi-step syntheses, maintaining the chemical integrity of this compound is paramount. Degradation of this intermediate can lead to the formation of impurities that may compromise the yield and purity of subsequent reactions, and in a drug development context, could introduce potentially harmful related substances into the final active pharmaceutical ingredient (API). This guide, therefore, aims to provide a proactive approach to understanding and mitigating the stability risks associated with this compound.
Predicted Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily dictated by the lability of the carbon-silicon bond and the reactivity of the furo[3,2-b]pyridine ring system, particularly under stressful environmental conditions.
Hydrolytic Instability: The Achilles' Heel of the Trimethylsilyl Group
The most significant anticipated degradation pathway for this molecule is the hydrolytic cleavage of the C-Si bond. Trimethylsilyl groups are well-known to be susceptible to hydrolysis under both acidic and basic conditions, reverting to the corresponding silanol (which is often unstable and can dimerize to a disiloxane) and the desilylated furo[3,2-b]pyridine.[1][5]
-
Acid-Catalyzed Hydrolysis: In the presence of trace acids and water, the ether-like oxygen of the furan ring can be protonated, increasing the electrophilicity of the adjacent silylated carbon and rendering it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on the silicon atom can occur, leading to the cleavage of the C-Si bond.
The presence of the electron-withdrawing chloro group and the nitrogen atom in the pyridine ring may influence the rate of this degradation.
Caption: Proposed primary degradation pathway via hydrolysis.
Thermolytic and Photolytic Decomposition
While organosilicon compounds are generally considered to have good thermal stability, high temperatures can promote degradation.[6][7][8] For this compound, thermal stress could potentially lead to desilylation or other, more complex decomposition reactions of the heterocyclic core.[9][10][11]
Pyridine and its derivatives are known to be susceptible to photolytic degradation.[12][13][14][15] Exposure to UV light could induce reactions involving the pyridine ring or the chloro-substituent, leading to the formation of various photoproducts. It is therefore crucial to protect the compound from light.
Oxidative Degradation
The furo[3,2-b]pyridine ring system may be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that promote the formation of reactive oxygen species. This could lead to the formation of N-oxides or ring-opened products.
Recommended Storage and Handling Conditions
Based on the predicted stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential thermal degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidative degradation and hydrolysis from atmospheric moisture. |
| Moisture | Store in a tightly sealed container with a desiccant. | To mitigate the primary risk of hydrolytic cleavage of the C-Si bond. |
| Light | Protect from light (use amber vials or store in the dark). | To prevent photolytic degradation of the pyridine ring system. |
| pH | Avoid contact with strong acids and bases. | To prevent catalyzed hydrolysis of the trimethylsilyl group. |
Handling Precautions:
-
Always handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
To empirically determine the stability of this compound, a forced degradation study is recommended.[16][17][18][19][20] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.
General Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Methodologies
A. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as acetonitrile (ACN), to a final concentration of 1 mg/mL. This will serve as the stock solution for all stress conditions.
B. Hydrolytic Stress:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate the solutions at 60 °C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase for analysis.
C. Oxidative Stress:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified intervals, take an aliquot and dilute for analysis.
D. Thermal Stress:
-
Place a solid sample of the compound in a controlled temperature oven at 70 °C for 48 hours.
-
Also, incubate a solution of the compound (in ACN) at 60 °C for 48 hours.
-
At various time points, prepare solutions from the solid sample or dilute the incubated solution for analysis.
E. Photolytic Stress:
-
Expose a solution of the compound (in ACN) and a solid sample to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze the samples after a specified duration of light exposure.
Analytical Methods for Monitoring Degradation
A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.[21]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile is a suitable starting point. A photodiode array (PDA) detector can monitor peak purity.[22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the increased volatility of silylated compounds, GC-MS is an excellent technique for both separation and identification of the parent compound and potential volatile degradants.[23][24] The mass spectrometer will aid in the structural elucidation of any new peaks that appear.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of isolated degradation products.
Conclusion
While this compound is a valuable and versatile synthetic intermediate, its stability is not absolute. The primary point of vulnerability is the trimethylsilyl group, which is prone to hydrolytic cleavage. By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the long-term integrity and reliability of this important compound. The execution of forced degradation studies, as outlined in this guide, will provide invaluable empirical data to support its use in demanding synthetic applications and regulated drug development environments.
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The Therapeutic Potential of Furopyridines: A Technical Guide to Their Biological Activities
For Immediate Release: Shanghai, CN – January 20, 2026 – As the landscape of medicinal chemistry continuously evolves, the heterocyclic scaffold of furopyridine has emerged as a cornerstone for the development of novel therapeutic agents. This guide offers an in-depth exploration of the diverse biological activities of furopyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
The fusion of a furan and a pyridine ring creates a unique chemical architecture that has demonstrated a remarkable breadth of biological functions, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This document synthesizes current research to elucidate the mechanisms of action, structure-activity relationships (SAR), and experimental protocols crucial for advancing the preclinical development of these promising compounds.
Core Structure and Synthetic Overview
Furopyridines are a class of heterocyclic compounds featuring a fused furan and pyridine ring system.[2] Their structural versatility allows for a wide range of substitutions, enabling the fine-tuning of their pharmacological profiles.[4] Synthetic strategies typically involve multi-component reactions that allow for the efficient construction of diverse furopyridine libraries, facilitating the exploration of structure-activity relationships.[5][6]
Caption: Furopyridine inhibition of kinases leading to apoptosis.
Structure-Activity Relationship (SAR)
SAR studies have revealed that the anticancer potency of furopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. [1][7]For instance, the presence of naphthyl and thienyl moieties, along with an ester functionality, has been shown to enhance activity against colon cancer cell lines. [1][7]Specifically, substitutions at the C2 and C3 positions of the furopyridine ring significantly influence inhibitory activity. [1]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative furopyridine derivatives against various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14 | CDK2/cyclin A2 | HCT-116 (Colon) | 0.93 | [1][8] |
| PD56 | EGFR (mutant) | H1975 (NSCLC) | < 10 | [2] |
| Compound 4c | METAP2/EGFR (predicted) | KYSE70 (Esophageal) | 0.655 (µg/mL) | [6] |
| Various | Not Specified | MCF-7 (Breast) | 19.3–55.5 | [8] |
| Various | Not Specified | HepG2 (Liver) | 22.7–44.8 | [8] |
| Various | Not Specified | A549 (Lung) | 36.8–70.7 | [8] |
Antimicrobial Activity: Combating Pathogenic Microbes
The furan ring is a well-established pharmacophore in antimicrobial agents, and its incorporation into the furopyridine scaffold has yielded compounds with significant antibacterial and antifungal properties. [6][9]These derivatives represent a promising avenue for the development of new treatments to combat infectious diseases.
Mechanism of Action
While the precise mechanisms are still under investigation for many derivatives, it is believed that they may disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. [9][10]The broad-spectrum activity of some pyridine-containing compounds suggests multiple modes of action. [11]
Quantitative Data on Antimicrobial Activity
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Mannich pyrol-pyridine bases | Escherichia coli | Moderate Activity | [12] |
| Mannich pyrol-pyridine bases | Salmonella typhi | Moderate Activity | [12] |
| Mannich pyrol-pyridine bases | Bacillus subtilis | Moderate Activity | [12] |
| N-alkylated pyridine salts | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [12] |
| Imidazo[2,1-b]t[1][3][4]hiadiazole-pyridines | Various Bacteria | 0.5 - 2 | [13] |
Anti-inflammatory and Other Biological Activities
Beyond their anticancer and antimicrobial effects, furopyridine derivatives have demonstrated a range of other important biological activities.
-
Anti-inflammatory Activity: Certain derivatives exhibit anti-inflammatory properties by reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6. [14][15]Some compounds may also promote an anti-inflammatory macrophage response. [14]This activity is often attributed to the antioxidant properties of the furan moiety. [16]* Antiviral Activity: Pyridine-fused heterocycles have shown potential as antiviral agents against a variety of viruses, including HIV, hepatitis C virus (HCV), and respiratory syncytial virus (RSV). [11][17]Their mechanisms can involve the inhibition of viral enzymes like reverse transcriptase or interference with viral replication cycles. [11]* Neuroprotective Effects: The general antioxidant and anti-inflammatory properties of some heterocyclic compounds suggest their potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. [18][19]Furopyridine derivatives that can inhibit protein kinases related to tau pathology are being explored for Alzheimer's disease. [4]
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following outlines key methodologies for assessing the biological activities of furopyridine derivatives.
Caption: A typical workflow for discovering and evaluating furopyridine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. [20][21] Causality: This assay is chosen for initial high-throughput screening because it is a reliable and well-established method to quantify the dose-dependent cytotoxic effects of a compound on cancer cell lines. The reduction of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., HCT-116, MCF-7) in an appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2. [21]2. Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [21]3. Compound Treatment: Prepare serial dilutions of the furopyridine derivatives in the culture medium. Treat the cells with these various concentrations for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). [21]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [21]5. Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi. [22][23] Causality: This method is preferred for its efficiency and the ability to test multiple compounds and concentrations simultaneously, providing a quantitative measure of antimicrobial potency.
Step-by-Step Methodology:
-
Media Preparation: Use Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. [24]3. Compound Dilution: Perform a two-fold serial dilution of the furopyridine derivatives in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35 ± 1°C for 18-24 hours under appropriate atmospheric conditions. [24]6. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Perspectives and Conclusion
Furopyridine derivatives stand out as a highly versatile and promising class of heterocyclic compounds in medicinal chemistry. The breadth of their biological activities, coupled with their synthetic tractability, makes them attractive candidates for further drug development. Future research will likely focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of novel furopyridine scaffolds and the elucidation of their detailed mechanisms of action will be crucial in translating these promising molecules into clinically effective therapies for a wide range of diseases.
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The Furopyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The fusion of a furan ring with a pyridine nucleus gives rise to the furopyridine scaffold, a heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties, rigid and planar structure, and capacity for diverse functionalization have established it as a "privileged scaffold" for interacting with a multitude of biological targets.[1] This guide provides a comprehensive overview of the furopyridine core, delving into its isomeric diversity, key synthetic methodologies, extensive pharmacological applications, and the nuanced structure-activity relationships that drive the design of potent and selective therapeutic agents. From kinase inhibition in oncology to novel antihypertensive agents, this document serves as a technical resource for researchers engaged in the exploration and exploitation of this versatile chemical entity.
Introduction: The Strategic Value of the Furopyridine Core
Heterocyclic ring systems are fundamental building blocks in drug design, with over 90% of pharmaceuticals incorporating such structures.[3] Among these, the pyridine ring is one of the most prevalent units found in FDA-approved drugs.[4] When fused with a furan ring, the resulting furopyridine isomers—such as furo[2,3-b]pyridine, furo[3,2-b]pyridine, and furo[3,2-c]pyridine—offer a unique combination of features. They act as bioisosteres of endogenous purines and other key structures like benzofurans and indoles, allowing them to effectively bind to biological targets.[5] The nitrogen atom of the pyridine ring provides a key hydrogen bond acceptor site, while the furan oxygen influences the electronic distribution and conformation of the molecule. This duality allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
The therapeutic landscape of furopyridine derivatives is remarkably broad, with compounds demonstrating potent activity as anticancer, antiviral, anti-inflammatory, and antihypertensive agents.[5][6] This versatility stems from their ability to inhibit a wide range of enzymes and receptors, making the furopyridine scaffold a fertile ground for drug discovery programs.
Isomeric Landscape and Synthetic Strategies
The regiochemistry of the furan and pyridine ring fusion dictates the scaffold's three-dimensional shape and vectoral presentation of functional groups, profoundly influencing target binding. The primary synthetic approaches are logically divided into two main strategies: constructing the furan ring onto a pre-existing, functionalized pyridine, or building the pyridine ring from a furan precursor.[7]
Synthesis of the Furo[2,3-b]pyridine Core
This isomer, a structural analogue of 7-azaindole, is a common hinge-binding pharmacophore in kinase inhibitors.[8]
Strategy 1: Furan Ring Formation from a Pyridine Precursor
A robust, multi-gram scale synthesis involves an initial SNAr reaction followed by intramolecular cyclization.[8] This method provides functional "handles" for subsequent diversification through cross-coupling reactions.
Experimental Protocol: Synthesis of 5-Chloro-3-trifluoromethylsulfonyloxy-furo[2,3-b]pyridine [8]
Step 1: Esterification of 2,5-Dichloronicotinic Acid
-
To a solution of 2,5-dichloronicotinic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (catalytic amount).
-
Heat the mixture to 80°C and stir for 16 hours.
-
After cooling, concentrate the mixture under reduced pressure, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 2,5-dichloronicotinate.
Step 2: Furan Ring Annulation
-
To a suspension of sodium hydride (3.5 eq) in anhydrous THF at 0°C, add ethyl 2-hydroxyacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature, then add the ethyl 2,5-dichloronicotinate from Step 1.
-
Heat the reaction to 70°C for 3 hours.
-
Cool the reaction, quench with saturated ammonium chloride solution, and extract with ethyl acetate.
-
Purify the crude product by silica gel chromatography to afford ethyl 5-chloro-3-hydroxy-furo[2,3-b]pyridine-2-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the product from Step 2 in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat to reflux for 1-2 hours until saponification is complete (monitored by TLC).
-
Cool the mixture, acidify with concentrated HCl, and heat again to reflux to effect decarboxylation.
-
Cool, neutralize, and extract the product, 5-chloro-furo[2,3-b]pyridin-3-ol.
Step 4: Triflation
-
Dissolve the 3-hydroxy furopyridine from Step 3 in an appropriate solvent (e.g., dichloromethane) and cool to 0°C.
-
Add a base (e.g., triethylamine or pyridine) followed by triflic anhydride dropwise.
-
Stir at 0°C for 1-2 hours.
-
Quench the reaction with water and extract the final product, 5-chloro-3-((trifluoromethyl)sulfonyl)oxy)furo[2,3-b]pyridine. This product is now primed for chemoselective cross-coupling reactions at the 3- and 5-positions.
Synthesis of the Furo[3,2-b]pyridine Core
This scaffold is accessed through several routes, including intramolecular cyclization strategies.
Strategy 2: Intramolecular Dieckmann Condensation
This classical approach builds the furan ring from a suitably substituted pyridine.[9]
Experimental Protocol: Synthesis of Furo[3,2-b]pyridin-3-ol [9]
Step 1: O-Alkylation of Ethyl 3-Hydroxypicolinate
-
To a solution of ethyl 3-hydroxypicolinate (1.0 eq) in a suitable solvent like DMF or acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature, then add ethyl bromoacetate (1.2 eq).
-
Heat the mixture (e.g., to 60°C) and stir for 12-24 hours until the reaction is complete (monitored by TLC).
-
Filter the solid and concentrate the filtrate. Purify the residue by column chromatography to yield ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate.
Step 2: Intramolecular Dieckmann Condensation
-
To a solution of the diester from Step 1 in an anhydrous solvent such as toluene or THF, add a strong base like sodium ethoxide or potassium tert-butoxide (1.1 eq) at room temperature.
-
Stir the reaction for several hours until cyclization is complete.
-
Quench the reaction by pouring it into an acidic aqueous solution (e.g., dilute HCl).
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to give crude ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Add aqueous hydrochloric acid to the crude product from Step 2.
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture and neutralize carefully with a base (e.g., sodium bicarbonate).
-
Extract the aqueous solution with ethyl acetate. The combined organic extracts are dried and concentrated to yield the final product, Furo[3,2-b]pyridin-3-ol.
Synthesis of the Furo[3,2-c]pyridine Core
The synthesis of this isomer can be efficiently achieved via modern catalytic methods or classical named reactions.
Strategy 3: Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines
This method provides a robust route to the hydrogenated core, which can be a key intermediate.[10]
Experimental Protocol: Synthesis of 4-Aryl-tetrahydrofuro[3,2-c]pyridines [10]
Step 1: Imine Formation and Cyclization (Semi-one-pot)
-
To a solution of a selected aromatic aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding imine.
-
Add glacial acetic acid (2.0 mmol) and concentrated hydrochloric acid (1.0 mmol) to the mixture.
-
Heat the reaction at 60°C for 3 hours to facilitate the Pictet-Spengler cyclization.
-
Cool the reaction mixture to room temperature.
Step 2: Work-up and Purification
-
Add a saturated aqueous solution of sodium hydroxide to the reaction mixture until it is strongly basic (pH > 10).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure 4-substituted tetrahydrofuro[3,2-c]pyridine.
Diagram of Synthetic Strategies
Caption: Key synthetic pathways to different furopyridine isomers.
Biological Activities and Therapeutic Targets
The furopyridine scaffold is a versatile pharmacophore that interacts with a diverse range of biological targets, leading to significant potential in multiple therapeutic areas.
Anticancer Activity: Kinase Inhibition
A primary area of application for furopyridine derivatives is oncology, where they have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[6]
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2, complexed with cyclin A2, is essential for cell cycle progression, making it a key target for cancer therapy.[11] A series of furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against the CDK2/cyclin A2 complex.[5] The structure-activity relationship (SAR) studies reveal that substitutions at the C2 and C3 positions of the furopyridine ring are critical for potency.[6] For instance, compound 14 (ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate) exhibited an IC₅₀ value of 0.93 µM against CDK2/cyclin A2.[4]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase whose mutations are oncogenic drivers in non-small cell lung cancer (NSCLC).[12] Furopyridine derivatives have been identified as potent inhibitors of both wild-type EGFR and clinically relevant drug-resistant mutants, such as L858R/T790M and L858R/T790M/C797S.[12][13] In one study, compounds PD18 and PD56 showed highly potent inhibitory activity against these EGFR forms with IC₅₀ values in the nanomolar range, surpassing the efficacy of known drugs.[13]
-
Other Kinase Targets: Furo[3,2-c]pyridine derivatives have demonstrated inhibitory activity against Janus kinase 2 (JAK2), a key enzyme in cytokine signaling.[10] Other furopyridine compounds have shown activity against Lck and Akt kinases.[5]
Antihypertensive Activity: A Clinically Validated Target
The clinical relevance of the furopyridine scaffold is exemplified by Cicletanine , a furo[3,4-c]pyridine derivative approved for the treatment of essential hypertension.[14][15]
-
Mechanism of Action: Cicletanine exhibits a multi-faceted mechanism. It acts as a vasorelaxant by stimulating the synthesis of prostacyclin (PGI₂), a potent vasodilator, in vascular smooth muscle cells.[14][16] It also possesses diuretic and natriuretic properties.[15] Further studies suggest it may also stimulate nitric oxide synthesis and inhibit phosphodiesterases.[15][17] This complex pharmacology differentiates it from traditional antihypertensive drug classes.
Diagram of Key Biological Targets
Caption: Major biological targets and therapeutic areas for furopyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The design of potent and selective furopyridine-based drugs hinges on a deep understanding of their SAR. The strategic placement of substituents allows for the modulation of target affinity and ADME properties.
SAR for Anticancer Activity
Systematic studies have elucidated key structural features that govern the anticancer potency of furopyridine derivatives.
-
Furo[2,3-b]pyridines as CDK2 Inhibitors:
-
Large aromatic moieties, such as naphthyl and thienyl groups, at the C6 and C4 positions, respectively, are well-tolerated and contribute to binding.[5]
-
The presence of an ester functionality at the C2 position, as seen in compound 14 , is favorable for activity against colon cancer cell lines.[6]
-
An amino group at the C3 position is a common feature in active compounds.[6]
-
-
Furopyridones against Esophageal Cancer:
-
A series of furan-pyridinone derivatives have been evaluated for cytotoxicity against esophageal cancer cell lines (KYSE70 and KYSE150).[18]
-
Molecular docking studies suggest that the carbonyl (C=O) group of the pyridone moiety plays a crucial role in binding to potential targets like Methionine Aminopeptidase 2 (METAP2) and EGFR by forming key hydrogen bonds with arginine and lysine residues in the active sites.[18]
-
Table 1: Comparative Biological Activity of Furopyridine Derivatives
| Compound ID | Furopyridine Core | Target | IC₅₀ (µM) | Target Cancer Cell Line | Reference |
| Compound 14 | Furo[2,3-b]pyridine | CDK2/cyclin A2 | 0.93 | Colon Cancer | [6],[4] |
| Compound 4c | Furan-pyridinone | METAP2 / EGFR (Predicted) | 0.655 (µg/mL) | Esophageal (KYSE70) | [18] |
| PD18 | Furo[2,3-c]pyridine | EGFR (L858R/T790M) | < 1 (nM range) | NSCLC | [12],[13] |
| PD56 | Furo[2,3-c]pyridine | EGFR (L858R/T790M/C797S) | < 1 (nM range) | NSCLC | [12],[13] |
| Bielenica Cpd. | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Not Specified | 3.6 | Neuroblastoma (neuro-2a) | [18] |
Conclusion and Future Outlook
The furopyridine scaffold has firmly established its credentials as a versatile and valuable core in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent biological activity has led to the discovery of potent modulators of key therapeutic targets, particularly in oncology. The clinical success of the antihypertensive drug Cicletanine validates the furopyridine core as a viable pharmacophore for human therapeutics.
Future research will likely focus on several key areas:
-
Isomer-Specific Targeting: A more systematic exploration of how different furopyridine isomers (furo[2,3-b], furo[3,2-b], furo[3,2-c], etc.) can be used to achieve selectivity for different biological targets.
-
Targeting Drug Resistance: As demonstrated with EGFR inhibitors, furopyridines are promising scaffolds for developing next-generation drugs that can overcome acquired resistance mechanisms.
-
Exploration of New Therapeutic Areas: While oncology is a major focus, the documented antiviral and anti-inflammatory properties warrant further investigation to identify novel leads in these areas.
The continued application of modern synthetic methods, coupled with computational modeling and high-throughput screening, will undoubtedly unlock the full potential of the furopyridine scaffold, paving the way for the development of new and effective medicines.
References
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Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]
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Trofimov, A. et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Molecules. Available at: [Link]
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O'Byrne, S. N. et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. ChemRxiv. Available at: [Link]
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Thareema, D. et al. (2023). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Journal of Physical Chemistry B. Available at: [Link]
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Abdel-Rahman, A. A.-H. et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
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Wang, Y. et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules. Available at: [Link]
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Abdel-Rahman, A. A.-H. et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. Available at: [Link]
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Abdel-Rahman, A. A.-H. et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. Available at: [Link]
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Das, S. et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available at: [Link]
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Abdel-Rahman, A. A.-H. et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]
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El-Sayed, M. A. et al. (2023). SAR summary of furopyrimidine. ResearchGate. Available at: [Link]
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Grokipedia. (n.d.). Cicletanine. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Cicletanine?. Available at: [Link]
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Thareema, D. et al. (2023). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. ACS Publications. Available at: [Link]
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Clostre, F. (1999). Cicletanine: new insights into its pharmacological actions. General Pharmacology. Available at: [Link]
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Uchida, Y. et al. (1993). Short-term increase in prostaglandin I2 synthesis caused by cicletanine in patients with essential hypertension. American Journal of Hypertension. Available at: [Link]
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Methodological & Application
Suzuki-Miyaura cross-coupling reactions using 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Suzuki-Miyaura Cross-Coupling of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine for the Synthesis of Core Scaffolds in Drug Discovery
Abstract
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in potent and selective inhibitors of various key biological targets, particularly protein kinases.[1][2] This application note provides an in-depth technical guide to the functionalization of the furo[3,2-b]pyridine nucleus using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We focus on a versatile and challenging substrate, this compound, detailing the mechanistic rationale, critical reaction parameters, and a robust, step-by-step protocol for its coupling with various boronic acids. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful C-C bond-forming reaction for the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Furo[3,2-b]pyridines
The rigid, planar structure and unique electronic properties of the furo[3,2-b]pyridine system make it an ideal pharmacophore for targeting ATP-binding sites in kinases.[1][3] The development of efficient and modular synthetic routes to access diverse libraries of these compounds is therefore of paramount importance in modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for creating carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[4][5]
However, the use of chloro-heterocycles like this compound as electrophilic partners presents a significant challenge. The C-Cl bond is considerably less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle the rate-determining and most difficult step to achieve.[4][6] Overcoming this hurdle requires a carefully optimized catalytic system, typically involving bulky, electron-rich phosphine ligands that promote the formation of the active Pd(0) species and facilitate its insertion into the inert C-Cl bond.[7][8]
The 2-(trimethylsilyl) group on the substrate serves as a useful synthetic handle, which can be retained or later converted to other functionalities, adding to the modularity of this building block. This guide provides the necessary framework to successfully employ this challenging yet valuable substrate in Suzuki-Miyaura cross-coupling reactions.
Mechanism and Key Experimental Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for challenging substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
-
Catalyst System (Palladium Precatalyst & Ligand): For activating the inert C-Cl bond of this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective.[7] The use of modern palladium precatalysts (e.g., Pd₂(dba)₃) combined with bulky, electron-rich phosphine ligands is essential.
-
Buchwald Dialkylbiaryl Phosphine Ligands (e.g., XPhos, SPhos): These ligands possess steric bulk that promotes reductive elimination and electron-donating character that accelerates the rate-limiting oxidative addition step.[7][9] They stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.
-
-
Base: The base plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex [-B(OH)₃R]⁻, which facilitates the transfer of the organic group from boron to palladium.[4]
-
Solvent: The choice of solvent must balance the solubility of the reagents (the heterocyclic halide, boronic acid, base, and catalyst).
Experimental Protocol: A Self-Validating System
This protocol is a robust and generally applicable method for the coupling of various aryl- and heteroarylboronic acids with this compound. It is designed to be self-validating by incorporating reaction monitoring steps.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2–1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5–2.5 mol%)
-
XPhos (dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (3–5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Reaction vial suitable for heating under an inert atmosphere (e.g., microwave vial with crimp cap)
-
Standard laboratory glassware, magnetic stirrer/hotplate, Schlenk line or glovebox
-
TLC plates, LC-MS, silica gel for chromatography, NMR spectrometer
Step-by-Step Methodology
-
Vessel Preparation: Inside a glovebox or on a Schlenk line, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) to a dry reaction vial containing a magnetic stir bar.
-
Sealing and Solvent Addition: Seal the vial with a crimp cap. Remove the vial from the glovebox (if used). Add anhydrous, degassed 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Degassing (if not using a glovebox): If the reagents were added in the open air, briefly bubble argon or nitrogen through the solvent for 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Place the vial in a preheated oil bath or heating block at 110 °C. Stir the reaction mixture vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking a small aliquot, diluting it, and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Expected Outcomes
The protocol described is robust for a variety of boronic acids. The table below summarizes the expected outcomes for the coupling of this compound with representative partners, based on data for similarly challenging chloro-heterocycle couplings.[9][10]
| Entry | Boronic Acid Partner | Expected Product Structure | Representative Yield (%) |
| 1 | Phenylboronic acid | 7-Phenyl-2-(trimethylsilyl)furo[3,2-b]pyridine | >85 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-2-(trimethylsilyl)furo[3,2-b]pyridine | >90 |
| 3 | 3-Fluorophenylboronic acid | 7-(3-Fluorophenyl)-2-(trimethylsilyl)furo[3,2-b]pyridine | >80 |
| 4 | Pyridine-3-boronic acid | 7-(Pyridin-3-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine | >75 |
| 5 | Thiophene-2-boronic acid | 7-(Thiophen-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine | >80 |
Yields are estimated based on literature precedents for similar substrates and are highly dependent on precise reaction conditions and purification.
Applications in Drug Discovery Programs
The successful synthesis of 7-substituted-2-(trimethylsilyl)furo[3,2-b]pyridines opens a direct path to novel chemical entities for drug discovery. The coupled products serve as advanced intermediates for further elaboration.
Caption: Synthetic utility in a drug discovery workflow.
The 7-aryl group can modulate potency and selectivity, while the 2-TMS group can be readily converted (e.g., via ipso-iodination) to introduce another point of diversity for structure-activity relationship (SAR) studies. This dual-functionalization strategy allows for the rapid exploration of chemical space around the privileged furo[3,2-b]pyridine core, accelerating the identification of lead compounds targeting kinases and other important enzyme families.[1][2][12]
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. [Online PDF].
- BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. [Online PDF].
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
- BenchChem. (2025). The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance. [Online PDF].
- BenchChem. (2025). The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals. [Online PDF].
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Lundgren, R. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: 3-Chloro-1H-pyrrole in Suzuki-Miyaura Coupling Reactions. [Online PDF].
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. [Image]. Available at: [Link]
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PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. [Online PDF].
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions in Furo[2,3-b]pyridine Functionalization. [Online PDF].
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. [Online PDF].
-
MDPI. (2024). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Available at: [Link]
-
Journal of Saudi Chemical Society. (2024). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
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PubChem. (n.d.). 7-Chloro-2-methyl-furo[2,3-c]pyridine. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
-
American Chemical Society. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Available at: [Link]
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Application Note: Palladium-Catalyzed Synthesis of 2-Arylfuro[3,2-b]pyridines via Sonogashira-Domino Heteroannulation
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core, a fused heterocyclic system, is recognized as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it a highly attractive pharmacophore for designing potent and selective therapeutic agents.[1] Derivatives of this scaffold have demonstrated significant pharmacological activities, including the inhibition of key signaling pathways implicated in oncology, such as Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKs).[1] The development of efficient and versatile synthetic routes to access this core structure is therefore of paramount importance for advancing drug discovery programs.[3][4]
This application note provides a detailed, field-proven protocol for the synthesis of 2-arylfuro[3,2-b]pyridines utilizing a palladium and copper co-catalyzed Sonogashira cross-coupling followed by a domino heteroannulation reaction. This one-pot procedure offers an efficient and operationally simple method to construct the desired molecular framework from readily available starting materials.[5][6]
Synthetic Strategy & Mechanistic Overview
The core strategy involves a sequential Sonogashira coupling and intramolecular C-O bond formation in a single pot.[5][6] The reaction commences with the palladium/copper-catalyzed coupling of a terminal alkyne with a functionalized pyridine, specifically 2-chloro-3-hydroxypyridine.[1][5] This initial C-C bond formation is immediately followed by an intramolecular 5-endo-dig cyclization (heteroannulation) to construct the furan ring, yielding the final 2-substituted furo[3,2-b]pyridine product.
The catalytic cycle for the initial Sonogashira coupling is a well-established process involving a Pd(0)/Pd(II) cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloro-3-hydroxypyridine.
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and a copper(I) co-catalyst, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.
Following the formation of the 2-alkynyl-3-hydroxypyridine intermediate, the base in the reaction mixture facilitates the deprotonation of the hydroxyl group, which then undergoes a nucleophilic attack on the alkyne to form the furan ring.
Caption: Workflow for the one-pot Sonogashira-Domino Heteroannulation.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of 2-phenylfuro[3,2-b]pyridine. The procedure can be adapted for various substituted terminal alkynes.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2-Chloro-3-hydroxypyridine | 98% | Sigma-Aldrich | 6636-78-8 | Key starting material.[7] |
| Phenylacetylene | 98% | Sigma-Aldrich | 536-74-3 | |
| Palladium on Carbon (10% Pd/C) | - | Sigma-Aldrich | 7440-05-3 | Catalyst. Handle with care. |
| Copper(I) Iodide (CuI) | 99.995% | Sigma-Aldrich | 7681-65-4 | Co-catalyst. |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich | 603-35-0 | Ligand. |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | 121-44-8 | Base and solvent. Must be dry. |
| Ethanol (EtOH) | Anhydrous | Sigma-Aldrich | 64-17-5 | Solvent. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 | For column chromatography. |
| Schlenk flask / tube | - | - | - | For inert atmosphere reaction. |
| Ultrasound Bath | - | - | - | Optional, can accelerate reaction.[5] |
| Magnetic Stirrer/Hotplate | - | - | - | |
| TLC Plates (Silica gel 60 F₂₅₄) | - | Millipore | - | For reaction monitoring. |
Step-by-Step Procedure
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts can be pyrophoric; handle with care.
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-hydroxypyridine (1.0 mmol, 129.5 mg).
-
Reagent Addition: Sequentially add triphenylphosphine (PPh₃, 0.05 mmol, 13.1 mg), copper(I) iodide (CuI, 0.05 mmol, 9.5 mg), and 10% Palladium on Carbon (10% Pd/C, 0.025 mmol, 26.5 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the catalyst.
-
Solvent and Reagents: Under a positive pressure of inert gas, add anhydrous ethanol (5 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL). Stir the suspension for 5 minutes.
-
Substrate Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.
-
Reaction Execution:
-
Standard Method: Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours.
-
Ultrasound-Assisted Method: Alternatively, place the sealed flask in an ultrasound bath at room temperature for 1-2 hours.[5] This method can significantly reduce reaction times.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude residue.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
Elute with a gradient of Hexanes:Ethyl Acetate (starting from 95:5) to isolate the desired 2-phenylfuro[3,2-b]pyridine.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product as a solid.
-
Reaction Scope and Optimization Insights
The described Sonogashira-domino heteroannulation protocol is versatile and accommodates a range of terminal alkynes, leading to various 2-substituted furo[3,2-b]pyridines.
| Entry | Alkyne Substituent (R) | Yield (%) | Notes |
| 1 | Phenyl | ~85% | Electron-neutral aryl groups perform well. |
| 2 | 4-Methoxyphenyl | ~88% | Electron-donating groups on the aryl ring are well-tolerated. |
| 3 | 4-Chlorophenyl | ~80% | Electron-withdrawing groups are also tolerated, with slightly lower yields. |
| 4 | Thiophen-2-yl | ~75% | Heteroaromatic alkynes are suitable coupling partners. |
| 5 | Cyclohexyl | ~65% | Aliphatic alkynes generally result in lower yields compared to aromatic ones. |
Yields are approximate and based on literature precedents. Actual yields may vary.
Expert Insights on Optimization:
-
Catalyst System: While 10% Pd/C is a cost-effective and robust heterogeneous catalyst, homogeneous catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can also be used, sometimes offering better yields for challenging substrates. The combination of Pd/C-CuI-PPh₃ is highly effective.[5][6]
-
Base Selection: Triethylamine (Et₃N) acts as both a base and a solvent. Other organic bases like diisopropylethylamine (DIPEA) can be used, but Et₃N is generally sufficient. Inorganic bases are typically not used in this specific transformation.
-
Solvent: Ethanol is an effective solvent. For higher boiling points, solvents like DMF or dioxane can be employed, but this may require more rigorous purification.
-
Troubleshooting: If the reaction stalls or shows incomplete conversion, common issues include inactive catalyst or insufficient exclusion of air.[8][9] Ensure reagents are fresh and the inert atmosphere technique is meticulous. If the uncyclized 2-alkynyl-3-hydroxypyridine intermediate is isolated, extending the reaction time or slightly increasing the temperature can promote the final cyclization step.[8]
Conclusion
The palladium-catalyzed Sonogashira coupling followed by a domino heteroannulation is a powerful and efficient one-pot method for synthesizing 2-arylfuro[3,2-b]pyridines. The protocol is characterized by its operational simplicity, good functional group tolerance, and the use of readily available starting materials like 2-chloro-3-hydroxypyridine.[10] This synthetic route provides reliable access to a privileged chemical scaffold, enabling further exploration in medicinal chemistry and drug development.
References
- Benchchem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol. Benchchem.
- Sigma-Aldrich. 2-Chloro-3-hydroxypyridine 98. Sigma-Aldrich.
- Benchchem. (2025). The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance. Benchchem.
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Anticancer Agents in Medicinal Chemistry.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). Angewandte Chemie International Edition.
- Request PDF. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis.
- Benchchem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridines. Benchchem.
- Benchchem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridine Derivatives. Benchchem.
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- 5. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application and Protocol for the Desilylation of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Introduction: Strategic Deprotection in Heterocyclic Synthesis
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds and functional materials. In the multi-step synthesis of complex derivatives of this core, the strategic use of protecting groups is paramount. The trimethylsilyl (TMS) group, particularly when attached to a carbon atom of the heterocyclic ring system as in 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine, serves as a versatile tool. It can function as a protecting group for a reactive site or as a directing group in subsequent functionalization steps. The facile and clean removal of the TMS group—a process known as desilylation or protodesilylation—is a critical step to unveil the desired functionality at a late stage of a synthetic sequence.
This application note provides a comprehensive guide to the desilylation of this compound. We will delve into the mechanistic underpinnings of common desilylation strategies, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting. The methodologies discussed are broadly applicable to a range of silylated heteroaromatic compounds, making this a valuable resource for researchers in medicinal chemistry and materials science.
Mechanistic Considerations: The "How" and "Why" of Si-C Bond Cleavage
The cleavage of the robust silicon-carbon bond in aryl or heteroaryl silanes is typically achieved under two main sets of conditions: fluoride-mediated and acid-catalyzed. The choice of method depends on the overall functional group tolerance of the substrate.
Fluoride-Mediated Desilylation
The exceptional strength of the silicon-fluorine bond (Si-F bond energy: ~582 kJ/mol) is the primary driving force for fluoride-mediated desilylation.[1] Fluoride ions act as potent nucleophiles towards silicon, leading to the formation of a hypervalent, pentacoordinate silicon intermediate.[2][3] This intermediate then collapses, cleaving the Si-C bond and generating a carbanion, which is subsequently protonated by a proton source in the reaction medium to yield the desilylated product.[2][4][5][6]
Common fluoride sources include tetra-n-butylammonium fluoride (TBAF), cesium fluoride (CsF), and hydrogen fluoride-pyridine complex (HF-Pyridine).[7][8] TBAF is widely used due to its solubility in organic solvents, though it is hygroscopic.[2] CsF is an excellent anhydrous alternative, which can be crucial for reactions involving water-sensitive intermediates.[1][9]
Caption: Fluoride-Mediated Desilylation Pathway.
Acid-Catalyzed Desilylation
Acid-catalyzed desilylation, or protodesilylation, involves the protonation of the aromatic or heteroaromatic ring, which increases the electrophilicity of the carbon atom attached to the silicon. This is followed by nucleophilic attack on the silicon atom (often by the conjugate base of the acid or a solvent molecule) and subsequent cleavage of the Si-C bond. This pathway is particularly effective for electron-rich aromatic systems.[3][10]
Caption: Acid-Catalyzed Desilylation Pathway.
Comparative Overview of Desilylation Reagents
The selection of the appropriate reagent and conditions is critical for a successful desilylation reaction, balancing reactivity with the stability of other functional groups in the molecule.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | 1.1-2.0 eq, THF, 0 °C to rt | High solubility, widely used, mild conditions.[11][12] | Hygroscopic, can be basic, workup can be challenging.[2][12] |
| CsF | 1.5-3.0 eq, DMF or THF, rt to 60 °C | Excellent anhydrous fluoride source, good for water-sensitive substrates.[1][13] | Lower solubility in some organic solvents compared to TBAF. |
| HF-Pyridine | Excess, THF/Pyridine, 0 °C to rt | Highly effective, can cleave very stable silyl ethers.[11][14][15] | Highly corrosive and toxic, requires special handling (plasticware).[8][16] |
| HCl / TFA | Catalytic to stoichiometric, MeOH or CH₂Cl₂ | Inexpensive, simple workup.[11][12] | Harsh conditions, not suitable for acid-labile functional groups. |
Experimental Protocols
The following protocols are presented as starting points and may require optimization based on the specific substrate and desired outcome. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Desilylation using Tetra-n-butylammonium Fluoride (TBAF)
This is the most common and generally mild method for TMS group removal.
Materials:
-
This compound
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: Workflow for TBAF-Mediated Desilylation.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-chloro-furo[3,2-b]pyridine.
Expert Insight: The workup for TBAF reactions can sometimes be complicated by the presence of tetrabutylammonium salts. An alternative workup involves the addition of a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate to the reaction mixture before filtration.[17][18][19] This procedure effectively removes TBAF-related byproducts and can simplify purification.[19]
Protocol 2: Desilylation using Cesium Fluoride (CsF)
This protocol is ideal when strictly anhydrous conditions are required.
Materials:
-
This compound
-
Cesium fluoride (CsF), anhydrous
-
Anhydrous Dimethylformamide (DMF) or THF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous CsF (2.0 eq).
-
Addition of Solvent: Add anhydrous DMF (or THF) to the flask (approx. 0.1-0.2 M concentration).
-
Reaction Monitoring: Stir the suspension at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature and add water to dissolve the cesium salts. Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Expert Insight: CsF is a source of "naked" fluoride ion, which can be highly reactive.[1] Due to its moderate basicity, it is a good choice for substrates that might be sensitive to the stronger basicity of some TBAF preparations.[1]
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. Alternatively, increasing the equivalents of the fluoride source may drive the reaction to completion.
-
Side Reactions: The furo[3,2-b]pyridine core can be sensitive to strongly basic or acidic conditions. If degradation is observed, screen milder conditions (e.g., lower temperature, alternative fluoride source like KF/18-crown-6, or buffered acidic conditions).
-
Moisture Sensitivity: TBAF is notoriously hygroscopic. For sensitive applications, use a freshly opened bottle or a well-stored solution. The presence of water can affect reaction rates and lead to side products.
-
Substrate Compatibility: Ensure that other functional groups on your molecule are stable to the chosen reaction conditions. For example, silyl ether protecting groups (e.g., TBDMS, TIPS) will also be cleaved by fluoride sources.[8] Acid-labile groups such as acetals will not be compatible with acid-catalyzed methods.
Conclusion
The desilylation of this compound is a reliable transformation that can be accomplished under various conditions. Fluoride-mediated protocols, particularly using TBAF or CsF, offer a mild and efficient means of cleaving the C-Si bond, compatible with a wide range of functional groups. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively deprotect this and similar silylated heteroaromatics, paving the way for further synthetic elaborations and the creation of novel molecules for drug discovery and materials science.
References
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-
Kishi, Y., et al. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. Organic Letters. Available at: [Link]
-
Kishi, Y., et al. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. National Institutes of Health. Available at: [Link]
-
EPFL. Caesium fluoride. dlab @ EPFL. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. Available at: [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Available at: [Link]
-
Reich, H. J., et al. (2006). Studies on the reactive species in fluoride-mediated carbon-carbon bond-forming reactions: carbanion formation by desilylation with fluoride and enolates. The Journal of Organic Chemistry. Available at: [Link]
-
Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Mechanism for removal of trimethylsilyl directly bonded to carbons. Available at: [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Available at: [Link]
-
Reich, H. J., et al. (2006). Studies on the Reactive Species in Fluoride-Mediated Carbon−Carbon Bond-Forming Reactions: Carbanion Formation by Desilylation with Fluoride and Enolates. The Journal of Organic Chemistry. Available at: [Link]
-
GalChimia. (2011). Just a little, please. Available at: [Link]
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National Institutes of Health. (n.d.). Caesium fluoride and tetra-n-butylammonium fluoride mediated 1,4-N→O shift of disubstituted phenyl ring of a bicalutamide derivative. Available at: [Link]
-
Qu, W., et al. (2020). A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. ResearchGate. Available at: [Link]
-
Qu, W., et al. (2020). A general 11 C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Trimethylsilyl group. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Desilylations. Available at: [Link]
-
Wu, Y., et al. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett. Available at: [Link]
-
Wikipedia. (n.d.). Silyl ether. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). . Available at: [Link]
-
American Chemical Society. (2009). Reaction of 1,2-Orthoesters with HF−Pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis. Organic Letters. Available at: [Link]
-
National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Available at: [Link]
-
ACS Omega. (n.d.). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. Available at: [Link]
-
PubMed. (2009). Reaction of 1,2-orthoesters With HF-pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis. Available at: [Link]
- This reference is not explicitly cited in the text but provides context on the topic.
-
PubMed. (2007). IPy2BF4/HF-pyridine: a new combination of reagents for the transformation of partially unprotected thioglycosides and n-pentenyl glycosides to glycosyl fluorides. Available at: [Link]
-
Wikipedia. (n.d.). Caesium fluoride. Available at: [Link]
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-
ResearchGate. (2009). Reaction of 1,2-Orthoesters with HF−Pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis. Available at: [Link]
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-
Reddit. (n.d.). Do I need to work up HF-Pyridine TBS deprotection? Or can I throw it on the column?. Available at: [Link]
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Wikipedia. (n.d.). Silylation. Available at: [Link]
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-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Available at: [Link]
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- 4. Studies on the reactive species in fluoride-mediated carbon-carbon bond-forming reactions: carbanion formation by desilylation with fluoride and enolates [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 10. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. orgsyn.org [orgsyn.org]
The Strategic Application of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Furo[3,2-b]pyridine Scaffold as a Privileged Kinase Inhibitor Core
The furo[3,2-b]pyridine heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of highly selective and potent kinase inhibitors.[1][2][3] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with the ATP-binding pocket of various kinases.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. Within this context, derivatives of the furo[3,2-b]pyridine core have demonstrated remarkable efficacy as inhibitors of Cdc2-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing—a process frequently hijacked by cancer cells to promote survival and proliferation.[1][4]
This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of a key intermediate, 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine , in the modular synthesis of furo[3,2-b]pyridine-based kinase inhibitors. We will elucidate the rationale behind the specific functionalities of this building block and provide detailed, field-proven protocols for its synthesis and subsequent elaboration into advanced kinase inhibitor analogues.
The Synthetic Utility of this compound
The design of this compound as a synthetic intermediate is a prime example of strategic molecular engineering. Each functional group serves a distinct and crucial purpose in a multi-step synthesis, allowing for controlled and sequential diversification of the furo[3,2-b]pyridine core.
-
The 7-Chloro Group: This halogen atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 7-position, which is often a key region for establishing selectivity and potency in kinase inhibitors. The chloro group is generally less reactive than iodo or bromo groups, which can allow for chemoselective reactions at other positions if the molecule contains multiple halogens.[2][7]
-
The 2-(trimethylsilyl) Group: The trimethylsilyl (TMS) group at the 2-position serves two primary roles. Firstly, it is introduced via a Sonogashira coupling with TMS-acetylene, a common and efficient method for constructing the furan ring of the furo[3,2-b]pyridine scaffold.[4] Secondly, and more critically, it acts as a masked terminal alkyne or a synthetic handle for further functionalization. The TMS group can be readily removed under mild conditions to reveal a terminal alkyne, which can then participate in further Sonogashira couplings. Alternatively, the TMS group can be replaced with other functionalities, such as halogens, to enable different types of cross-coupling reactions.[8]
The strategic placement of these two functional groups allows for a divergent synthetic approach, where the 7-position and the 2-position can be functionalized in a stepwise manner to generate a library of diverse kinase inhibitor candidates.
Caption: Divergent synthetic strategy using 7-Chloro-2-(TMS)furo[3,2-b]pyridine.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: Synthesis of this compound
This protocol is based on a Sonogashira coupling followed by intramolecular cyclization.
Materials:
-
2,3-dichloro-5-iodopyridine
-
(Trimethylsilyl)acetylene
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-5-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and anhydrous triethylamine (3.0 eq) via syringe.
-
To the stirred suspension, add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is then taken to the next step without further purification.
-
Dissolve the crude intermediate in anhydrous DMF.
-
Add potassium tert-butoxide (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Suzuki-Miyaura Coupling at the 7-Position
This protocol describes the functionalization of the 7-chloro position.[5]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-aryl-2-(trimethylsilyl)furo[3,2-b]pyridine derivative.
Protocol 3: Desilylation of the 2-TMS Group
This protocol details the removal of the trimethylsilyl group to reveal a terminal alkyne.[9][10]
Materials:
-
7-Aryl-2-(trimethylsilyl)furo[3,2-b]pyridine derivative
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 7-aryl-2-(trimethylsilyl)furo[3,2-b]pyridine derivative (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TBAF solution (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 7-aryl-2-ethynylfuro[3,2-b]pyridine.
Caption: A typical workflow for the synthesis of a CLK inhibitor.
Data Presentation: Representative Yields
The following table summarizes typical yields for the key synthetic steps described above. These yields are representative and may vary depending on the specific substrates and reaction conditions used.
| Step | Starting Material | Product | Typical Yield (%) |
| Protocol 1 | 2,3-dichloro-5-iodopyridine | 7-Chloro-2-(TMS)furo[3,2-b]pyridine | 60-75 |
| Protocol 2 | 7-Chloro-2-(TMS)furo[3,2-b]pyridine | 7-Aryl-2-(TMS)furo[3,2-b]pyridine | 70-90 |
| Protocol 3 | 7-Aryl-2-(TMS)furo[3,2-b]pyridine | 7-Aryl-2-ethynylfuro[3,2-b]pyridine | 85-95 |
| Final Sonogashira Coupling | 7-Aryl-2-ethynylfuro[3,2-b]pyridine | Final Inhibitor Analog | 65-85 |
Conclusion and Future Perspectives
This compound is a versatile and strategically designed building block that provides a robust platform for the synthesis of novel kinase inhibitors. The orthogonal reactivity of the 7-chloro and 2-trimethylsilyl groups allows for a modular and efficient approach to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the furo[3,2-b]pyridine scaffold and to develop next-generation targeted therapeutics. Future work in this area may involve the development of novel cross-coupling methodologies to further expand the diversity of accessible analogues and the exploration of other positions on the furo[3,2-b]pyridine ring for functionalization.
References
Sources
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.org [mdpi.org]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for the Functionalization of the C7-Chloro Position of Furopyridines
Abstract
This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic methodologies for the functionalization of the C7-chloro position on various furopyridine scaffolds. Furopyridines are privileged heterocyclic motifs integral to numerous pharmacologically active compounds.[1][2] The ability to strategically modify their structure, particularly at the C7 position, is crucial for modulating biological activity, improving pharmacokinetic properties, and generating novel intellectual property. This document offers a thorough review of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, complete with detailed, field-proven protocols, mechanistic insights, and practical guidance for successful implementation.
Introduction: The Strategic Importance of C7 Furopyridine Functionalization
Furopyridines, which arise from the fusion of a π-deficient pyridine ring and a π-excessive furan ring, exist as six possible isomers.[3] These scaffolds are cornerstones in medicinal chemistry, appearing in compounds with a wide array of biological activities.[2] The introduction of a nitrogen atom into the benzofuran system to create a furopyridine can serve as a hydrogen bond acceptor, potentially forming additional interactions with biological targets and lowering the molecule's lipophilicity, which favorably impacts physicochemical properties like aqueous solubility.
The C7 position of furopyridines is a key vector for chemical modification. Functionalization at this site allows for the exploration of new chemical space, enabling the fine-tuning of a molecule's structure-activity relationship (SAR). The C7-chloro substituent serves as a versatile synthetic handle, readily participating in a variety of powerful bond-forming reactions. This guide focuses on the most robust and widely applicable methods for its transformation.
Synthesis of the 7-Chlorofuropyridine Precursor
A reliable supply of the 7-chlorofuropyridine starting material is paramount. While multiple synthetic routes to furopyridine cores exist, a common and effective strategy for introducing the C7-chloro group involves the chlorination of a corresponding furopyridin-7-one intermediate. This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃).
Conceptual Workflow for 7-Chlorofuropyridine Synthesis
The synthesis begins with the construction of the fused furopyridin-7-one ring system, which can be accomplished through various cyclization strategies depending on the desired isomer.[4][5] Once the furopyridin-7-one is obtained, it can be converted to the C7-chloro derivative.
Caption: General workflow for the synthesis of 7-chlorofuropyridine via a furopyridin-7-one intermediate.
Protocol 1: Synthesis of 7-Chlorofuro[3,2-c]pyridine
(Adapted from the synthesis of related chloro-heterocycles[6])
This protocol describes the conversion of a furo[3,2-c]pyridin-1(2H)-one to the corresponding 1-chloro derivative, a strategy directly analogous to the synthesis of 7-chlorofuropyridines.
Materials:
-
Furo[3,2-c]pyridin-7(4H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0-10.0 eq)
-
Toluene (anhydrous, as solvent if needed)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add furo[3,2-c]pyridin-7(4H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (5.0-10.0 eq) to the flask. The reaction can be run neat or with a high-boiling solvent like toluene.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-chlorofuro[3,2-c]pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7] The C7-chloro position of furopyridines is an excellent electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the furopyridine C7-carbon and a variety of sp²- and sp³-hybridized carbon atoms from organoboron reagents.[8] This reaction is instrumental in synthesizing biaryl and alkyl-substituted furopyridines. The choice of catalyst, ligand, and base is critical, especially when coupling less reactive chloro-heterocycles.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles
| Entry | Aryl Chloride Substrate | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloro-2-iodo-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | >95 | [10] |
| 2 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 94 | [9] |
| 3 | 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | None | K₂CO₃ | H₂O | RT-50 | 75-95 | [11] |
Protocol 2: Suzuki-Miyaura Coupling of 7-Chlorofuropyridine with an Arylboronic Acid
(Adapted from protocols for related chloro-heterocycles[9][10])
Materials:
-
7-Chlorofuropyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable biarylphosphine ligand
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add 7-chlorofuropyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₃PO₄ (2.0 eq).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the 7-aryl-furopyridine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with amines.[1] This reaction is exceptionally broad in scope, tolerating a vast array of primary and secondary amines. For chloro-heterocycles, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) is often essential to achieve high catalytic activity.[12][13]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-Heterocycles
| Entry | Aryl Chloride | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4,7-Dichloroquinoline | Adamantyl-amine | Pd(dba)₂ (5) | BINAP (6) | NaOᵗBu | Toluene | 100 | 88 | [14] |
| 2 | N-free 2-Chloro-7-azaindole | Morpholine | BrettPhos G3 (2.5) | BrettPhos (2.5) | LiHMDS | THF | 65 | 92 | [11] |
| 3 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOᵗBu | Toluene | Reflux | 94 | [15] |
Protocol 3: Buchwald-Hartwig Amination of 7-Chlorofuropyridine
(Adapted from protocols for chloroquinolines and azaindoles[11][14])
Materials:
-
7-Chlorofuropyridine (1.0 eq)
-
Amine (primary or secondary) (1.2-1.5 eq)
-
BrettPhos Pd G3 precatalyst (1-3 mol%)
-
BrettPhos ligand (1-3 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a nitrogen-filled glovebox, charge a dry vial with the BrettPhos Pd G3 precatalyst (2 mol%), BrettPhos ligand (2 mol%), and LiHMDS (1.5 eq).
-
Add the 7-chlorofuropyridine (1.0 eq) and anhydrous THF.
-
Add the amine (1.2 eq) to the mixture.
-
Seal the vial, remove it from the glovebox, and heat in a preheated oil bath or heating block to 65-100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford the 7-amino-furopyridine product.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating valuable alkynyl-substituted aromatic systems.[6] The reaction is typically co-catalyzed by palladium and copper(I) salts.[16] This transformation is highly effective for introducing sp-hybridized carbon linkers into the furopyridine scaffold, which can serve as precursors for further synthetic elaborations.
Protocol 4: Sonogashira Coupling of 7-Chlorofuropyridine
(Adapted from protocols for related bromo-pyridines[17])
Materials:
-
7-Chlorofuropyridine (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF or DMF (co-solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 7-chlorofuropyridine (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Add anhydrous THF, followed by degassed Et₃N.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 4-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the 7-alkynyl-furopyridine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the fused furan, makes the C7-chloro position susceptible to Nucleophilic Aromatic Substitution (SNAr).[18] This pathway is particularly effective with strong nucleophiles such as alkoxides and amines, often under heated conditions. SNAr offers a metal-free alternative to cross-coupling reactions.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a furopyridine scaffold.
Protocol 5: SNAr with an Amine
(Adapted from general procedures for chloropyridines[18])
Materials:
-
7-Chlorofuropyridine (1.0 eq)
-
Amine (e.g., morpholine, piperidine) (2.0-5.0 eq)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base (e.g., DBU) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., DMSO, NMP, or neat amine)
Procedure:
-
In a sealed tube or microwave vial, combine 7-chlorofuropyridine (1.0 eq), the amine (3.0 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO as the solvent.
-
Seal the vessel and heat the mixture to 100-150 °C for 8-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove the high-boiling solvent.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 6: SNAr with an Alkoxide (O-Arylation)
(Adapted from the synthesis of 7-methoxyfuro[2,3-c]pyridine[19])
Materials:
-
7-Chlorofuropyridine (1.0 eq)
-
Sodium methoxide (NaOMe) or other sodium alkoxide (1.1-1.5 eq)
-
Anhydrous Methanol (or corresponding alcohol) or DMF
Procedure:
-
To a solution of 7-chlorofuropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 7-alkoxy-furopyridine.
Conclusion and Future Outlook
The C7-chloro position of furopyridines is a highly valuable and versatile anchor point for synthetic diversification. Both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution provide robust and reliable pathways to introduce a wide range of functional groups. The protocols detailed in this guide, adapted from established and proven methodologies on analogous heterocyclic systems, offer a strong foundation for researchers to build upon. As catalyst technology continues to advance, we can anticipate the development of even milder and more efficient methods for these transformations, further expanding the synthetic chemist's toolkit and accelerating the discovery of novel furopyridine-based therapeutics and materials.
References
- Shiotani, S. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Journal of Synthetic Organic Chemistry, Japan. 1985, 43(6), 532-546. [URL: https://www.jstage.jst.go.jp/article/yukigoseikyokaishi1943/43/6/43_6_532/_article]
- Buchwald, S. L., & Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Sonogashira, K. Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Johansson, H., & Wu, X. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. 2023. [URL: https://www.mdpi.com/journal/molecules/special_issues/V854037Z8P]
- Klapars, A., & Buchwald, S. L. Synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: cross-coupling and challenges in SEM-deprotection. J. Org. Chem. 2002, 67(17), 6193-6196. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758231/]
- PharmaBlock. Furopyridines in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/whitepaper/furopyridines-in-drug-discovery]
- BenchChem. Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol. BenchChem. [URL: https://www.benchchem.
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Application Notes and Protocols: A Detailed Guide to the Deprotection of Trimethylsilyl Ethers with Tetrabutylammonium Fluoride (TBAF)
Introduction
In the landscape of multistep organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Among these, silyl ethers are preeminent for the protection of hydroxyl functionalities due to their ease of installation, stability across a wide range of reaction conditions, and, critically, their reliable cleavage under specific conditions.[1] Tetrabutylammonium fluoride (TBAF) has emerged as the reagent of choice for the deprotection of silyl ethers, including trimethylsilyl (TMS) ethers, regenerating the parent alcohol with high efficiency.[1][2] Its excellent solubility in common organic solvents like tetrahydrofuran (THF) makes it a versatile and indispensable tool for researchers in synthetic chemistry and drug development.[2][3]
This comprehensive guide provides an in-depth exploration of the TBAF-mediated deprotection of TMS ethers. We will delve into the mechanistic underpinnings of this transformation, discuss critical experimental parameters, provide detailed, field-proven protocols, and address common challenges such as reagent basicity and product purification. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently and effectively employ this crucial synthetic methodology.
The Science Behind the Cleavage: Mechanism of Action
The efficacy of TBAF in cleaving the robust silicon-oxygen bond of a silyl ether is rooted in fundamental chemical principles. The reaction is primarily driven by the exceptionally high affinity of silicon for fluorine, which results in the formation of a highly stable silicon-fluorine (Si-F) bond (bond energy ~140 kcal/mol).[4]
The deprotection proceeds via a two-step mechanism involving a nucleophilic attack on the silicon atom:[4]
-
Nucleophilic Attack and Formation of a Pentacoordinate Intermediate: The fluoride ion (F⁻), delivered by TBAF, acts as a potent nucleophile, attacking the electrophilic silicon atom of the TMS ether. This attack leads to the formation of a transient, pentacoordinate silicon intermediate.[5][6]
-
Fragmentation and Liberation of the Alkoxide: This unstable intermediate rapidly collapses, breaking the silicon-oxygen (Si-O) bond and releasing the corresponding alkoxide (RO⁻) and trimethylsilyl fluoride ((CH₃)₃SiF).[4]
-
Protonation: A subsequent aqueous or acidic workup protonates the alkoxide to yield the desired free alcohol (ROH).[4][7] It is a common pitfall to forget that in the absence of a proton source, the immediate product is the alkoxide.[4]
Crucially, the substitution occurs at the silicon center, not the carbon atom of the alcohol. This means the stereochemistry at the alcohol's carbon center is retained throughout the deprotection process.[4]
Visualizing the Mechanism
The following diagram illustrates the stepwise mechanism of TMS ether deprotection by TBAF.
Sources
Application Notes and Protocols for the Base-catalyzed Desilylation of Trimethylsilyl (TMS)-Protected Alkynes
Introduction: The Strategic Role of TMS Alkynes in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, terminal alkynes are indispensable building blocks. Their utility in powerful transformations such as Sonogashira cross-coupling, "click" chemistry, and as precursors to a variety of functional groups is well-established. However, the acidic proton of a terminal alkyne presents a significant challenge, being incompatible with a wide range of nucleophilic and basic reagents. The trimethylsilyl (TMS) group is a premier choice for the protection of terminal alkynes, effectively masking this reactivity. Its widespread adoption stems from its ease of introduction, general stability under many reaction conditions, and, most critically, the facility of its removal under mild, often basic, conditions.[1][2] This document provides a detailed guide to the theory and practice of base-catalyzed desilylation of TMS-protected alkynes, offering researchers a robust framework for achieving high-yielding and selective deprotection.
Mechanistic Underpinnings: The "Why" Behind the Reaction
Understanding the mechanism of TMS deprotection is fundamental to troubleshooting and optimizing reaction conditions. The cleavage of the silicon-carbon bond is facilitated by nucleophilic attack at the silicon center. In the context of base-catalyzed desilylation, particularly with alkoxide bases such as methoxide (generated from potassium carbonate in methanol), the reaction proceeds through a pentacoordinate silicon intermediate.[3][4]
The key steps are:
-
Nucleophilic Attack: A nucleophile, typically an alkoxide or hydroxide ion, attacks the electrophilic silicon atom of the TMS group.
-
Formation of a Pentacoordinate Intermediate: This attack results in the formation of a transient, hypervalent silicon species.
-
Carbon-Silicon Bond Cleavage: The carbon-silicon bond, being the most labile, breaks, with the electron pair moving to the alkyne, forming an acetylide anion.
-
Protonation: The acetylide anion is subsequently protonated by a protic solvent (like methanol) or during aqueous workup to yield the terminal alkyne.
It is this mechanism that dictates the choice of reagents and solvents. The use of a protic solvent like methanol is not merely as a solvent but as a crucial proton source to quench the acetylide anion.
Caption: Mechanism of base-catalyzed TMS alkyne deprotection.
Choosing Your Deprotection Strategy: A Comparative Overview
The selection of a deprotection method is contingent upon the substrate's functional group tolerance, the desired scale of the reaction, and the lability of other protecting groups. Below is a summary of common base-catalyzed methods.
| Reagent System | Solvent(s) | Typical Conditions | Advantages | Considerations |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Catalytic to stoichiometric amounts, RT, 1-4 h | Cost-effective, mild, easy workup.[5][6] | Can be slow for sterically hindered substrates. Risk of transesterification with sensitive esters. |
| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Stoichiometric (1.1 eq), 0 °C to RT, 0.5-2 h | Highly effective due to the strong Si-F bond formation, generally fast.[6][7][8] | Can be more expensive, workup can be complicated by the presence of TBA salts. Can cleave other silyl ethers.[9] |
| Sodium/Potassium Hydroxide (NaOH/KOH) | MeOH/H₂O, Dioxane | Stoichiometric, RT | Stronger base, can be faster than K₂CO₃. | Less selective, can hydrolyze esters and other sensitive functional groups.[10] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methanol (MeOH) | Catalytic (0.1 eq), RT | Highly selective for TMS alkynes over other silyl ethers (e.g., TBDMS, TIPS).[11] | Organic base, may require chromatographic purification to remove. |
Field-Proven Experimental Protocols
The following protocols are designed to be robust and reproducible. It is imperative to monitor all reactions by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete consumption of the starting material.
Protocol 1: General Procedure for TMS Deprotection using Potassium Carbonate in Methanol
This is the most common, cost-effective, and often preferred method for routine TMS alkyne deprotection.
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (0.2-1.0 equiv)
-
Methanol (MeOH), reagent grade
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equiv) in methanol to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add potassium carbonate (a catalytic amount, e.g., 0.2 equivalents, is often sufficient, but for less reactive substrates, stoichiometric amounts can be used).[6]
-
Stir the mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is typically complete within 1-4 hours.[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the residue, add water and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Self-Validation and Causality:
-
Why catalytic K₂CO₃? The reaction regenerates the methoxide base, making a catalytic amount sufficient in many cases.[3]
-
Why Methanol? It serves as both the solvent and the proton source to quench the intermediate acetylide.
-
Monitoring is crucial: Prolonged reaction times can sometimes lead to side reactions or degradation of the product.[5]
Protocol 2: Rapid TMS Deprotection using Tetrabutylammonium Fluoride (TBAF)
This method is ideal for substrates that are resistant to K₂CO₃/MeOH or when a faster reaction time is desired.
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF (to a concentration of ~0.1 M).
-
Add the TBAF solution (1.1 equiv) dropwise at room temperature. An initial cooling to 0 °C is recommended for highly exothermic reactions.
-
Stir the mixture at room temperature and monitor by TLC. The reaction is often complete within 30 minutes to 2 hours.[6][12]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Causality:
-
Why TBAF? The high affinity of fluoride for silicon, due to the formation of a very strong Si-F bond, is the driving force for this rapid reaction.[4][13]
-
Why anhydrous conditions? While not always strictly necessary, anhydrous conditions prevent the introduction of water which can sometimes lead to side reactions with sensitive substrates.
-
Quenching with NH₄Cl: This step helps to neutralize any remaining fluoride ions and facilitates the separation of the organic and aqueous layers.
General Experimental Workflow
The following diagram outlines a typical workflow for a base-catalyzed TMS alkyne deprotection experiment.
Caption: A generalized workflow for TMS alkyne deprotection.
Troubleshooting and Advanced Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the amount of base, elevating the temperature slightly (e.g., to 40 °C), or switching to a more potent reagent system like TBAF.
-
Product Degradation: If the desired product is sensitive to the basic conditions, it is crucial to monitor the reaction closely and quench it as soon as the starting material is consumed. Using a catalytic amount of a milder base like K₂CO₃ is often beneficial.[10]
-
Selectivity Issues: When other silyl ethers (e.g., TBS, TIPS) are present in the molecule, a selective deprotection of the TMS alkyne can often be achieved with mild K₂CO₃/MeOH or DBU, as the TMS group is significantly more labile.[1][11][14] TBAF is less selective and may cleave other silyl ethers.[15]
Conclusion
The base-catalyzed desilylation of TMS-protected alkynes is a cornerstone reaction in modern organic synthesis. A thorough understanding of the underlying mechanism and the nuances of different reagent systems empowers researchers to make informed decisions, leading to successful and high-yielding deprotection outcomes. The protocols and guidelines presented herein provide a solid foundation for the routine and advanced application of this critical transformation.
References
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Welcome to the technical support center for the synthesis of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic compound. The furo[3,2-b]pyridine scaffold is a key structural motif in numerous pharmacologically active molecules, and mastering its synthesis is crucial for advancing research and development in medicinal chemistry.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic strategies.
Synthetic Strategy Overview
The most common and effective route to synthesizing this compound involves a two-step sequence:
-
Sonogashira Cross-Coupling: Reaction of a dihalopyridine, typically 2,6-dichloropyridine, with trimethylsilylacetylene. This step introduces the silylated alkyne functionality at one of the chloro-positions.
-
Intramolecular Cyclization (Heteroannulation): Subsequent base- or metal-mediated cyclization of the resulting 2-alkynyl-3-hydroxypyridine intermediate to form the fused furan ring.
This guide will address potential issues and optimization points for each of these critical steps.
Troubleshooting Guide & FAQs
Part 1: Sonogashira Cross-Coupling of 2,6-Dichloropyridine
Question 1: I am observing low to no conversion of my 2,6-dichloropyridine starting material in the Sonogashira coupling reaction. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Sonogashira coupling of dichloropyridines is a common issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or reagent quality. Here’s a systematic approach to troubleshooting:
-
Catalyst System and Ligand Choice: The choice of palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, more electron-rich and bulky phosphine ligands can significantly improve catalytic activity and stability.[3] Consider using Buchwald-type ligands (e.g., XPhos, SPhos) in combination with a palladium precursor like Pd₂(dba)₃.
-
Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is crucial for the traditional Sonogashira reaction as it facilitates the formation of the copper acetylide intermediate.[4] Ensure that the CuI is of high purity and added under an inert atmosphere to prevent oxidation. However, be aware that excess copper can promote undesired alkyne homocoupling (Glaser coupling).[5] In some cases, a copper-free Sonogashira protocol might be beneficial to avoid this side reaction.[6]
-
Base Selection: An appropriate base is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is anhydrous and used in excess (typically 2-3 equivalents).
-
Solvent and Temperature: The reaction is typically performed in anhydrous, deoxygenated solvents like THF, DMF, or toluene. The optimal temperature can vary depending on the catalyst system and substrate reactivity, generally ranging from room temperature to 80-100 °C. For less reactive chloro-pyridines, higher temperatures may be necessary.[7]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is imperative to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.
Troubleshooting Workflow for Low Conversion in Sonogashira Coupling
Caption: Troubleshooting logic for low Sonogashira coupling yield.
Question 2: I am observing significant formation of the di-alkynylated pyridine and/or the homocoupling of trimethylsilylacetylene. How can I improve the selectivity for the desired mono-alkynylated product?
Answer:
Controlling selectivity is key in the synthesis of unsymmetrical disubstituted pyridines. Here are strategies to favor mono-alkynylation and suppress side reactions:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of 2,6-dichloropyridine (e.g., 1.2-1.5 equivalents) relative to trimethylsilylacetylene can favor mono-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction once the desired mono-alkynylated product is maximized can prevent the formation of the di-substituted byproduct. Lowering the reaction temperature may also improve selectivity.
-
Minimizing Homocoupling (Glaser Coupling): Alkyne homocoupling is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[5]
-
Strictly Anaerobic Conditions: Ensure the reaction is rigorously deoxygenated.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often require more active palladium catalysts and different ligands.[6]
-
Slow Addition of Alkyne: Adding the trimethylsilylacetylene slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring homocoupling.
-
Table 1: Comparison of Reaction Conditions for Mono- vs. Di-alkynylation
| Parameter | For Mono-alkynylation | For Di-alkynylation |
| Stoichiometry | 1.2-1.5 eq. of 2,6-dichloropyridine : 1 eq. of alkyne | 1 eq. of 2,6-dichloropyridine : >2 eq. of alkyne |
| Reaction Time | Shorter, monitored closely | Longer, until full conversion of mono-alkyne |
| Temperature | Generally lower (e.g., RT to 60 °C) | Often higher (e.g., 80-100 °C) |
| Catalyst Loading | Standard (e.g., 1-5 mol%) | May require higher loading or more robust catalyst |
Part 2: Intramolecular Cyclization to Furo[3,2-b]pyridine
Question 3: The intramolecular cyclization of the 2-alkynyl-3-hydroxypyridine intermediate is not proceeding efficiently, resulting in low yields of the final product. What factors influence this cyclization and how can I optimize it?
Answer:
The intramolecular cyclization, or heteroannulation, is a critical ring-forming step. Its efficiency is highly dependent on the reaction conditions and the nature of the substrate.
-
Generation of the Hydroxypyridine: The cyclization precursor is a 3-hydroxypyridine. If your starting material is 2,6-dichloropyridine, a hydrolysis step is necessary to convert the chloro group at the 3-position to a hydroxyl group. This can sometimes be achieved in situ or as a separate step.
-
Base-Mediated Cyclization: A common method for this cyclization is the use of a base to deprotonate the hydroxyl group, which then attacks the alkyne.
-
Choice of Base: Stronger bases like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) in an aprotic solvent like DMF or THF are often effective.[8] Milder bases such as potassium carbonate (K₂CO₃) can also be used, sometimes requiring higher temperatures.
-
Solvent: Anhydrous polar aprotic solvents are generally preferred.
-
-
Metal-Catalyzed Cyclization: In some cases, the cyclization can be promoted by a transition metal catalyst, sometimes in a one-pot procedure with the preceding Sonogashira coupling.[9] Copper(I) salts have been shown to catalyze such cyclizations.
-
Temperature: The optimal temperature for cyclization can range from room temperature to reflux, depending on the base and solvent system.
Proposed Mechanism for Base-Mediated Intramolecular Cyclization
Caption: Key steps in the base-mediated cyclization to form the furo[3,2-b]pyridine ring.
Part 3: Stability and Purification
Question 4: I am concerned about the stability of the trimethylsilyl (TMS) group during the synthesis and purification. Under what conditions is it labile, and what are the best practices for purification?
Answer:
The trimethylsilyl group is a versatile protecting group for terminal alkynes, but it can be cleaved under certain conditions.
-
Stability of the TMS Group:
-
Basic Conditions: The TMS group is generally stable under the basic conditions used in the Sonogashira coupling (e.g., TEA, DIPEA). However, very strong bases or prolonged heating can lead to some desilylation.
-
Acidic Conditions: The TMS group is sensitive to acidic conditions. Even mild acids can cause partial or complete deprotection. Therefore, acidic workups should be avoided if the TMS group needs to be retained.
-
Fluoride Ions: Fluoride sources like tetrabutylammonium fluoride (TBAF) will readily cleave the Si-C bond.
-
-
Purification Strategy:
-
Chromatography: Column chromatography on silica gel is the most common method for purifying silylated heterocycles.[10]
-
Solvent System: A non-polar/polar solvent system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically used. A gradient elution is often necessary to separate the product from starting materials and byproducts.
-
Silica Gel: Use neutral silica gel to avoid potential acid-catalyzed desilylation on the column. If only standard silica gel is available, it can be neutralized by pre-washing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
-
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound. Note that optimization of specific parameters may be required for your specific setup and reagents.
Step 1: Sonogashira Coupling of 2,6-Dichloropyridine with Trimethylsilylacetylene
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dichloropyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Add anhydrous and degassed triethylamine (3.0 eq.) and anhydrous, degassed THF as the solvent.
-
To the stirred solution, add trimethylsilylacetylene (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography (hexane/ethyl acetate).
Step 2: Intramolecular Cyclization
-
Dissolve the crude 2-chloro-6-((trimethylsilyl)ethynyl)pyridin-3-ol (or its precursor that will hydrolyze in situ) in anhydrous DMF under an argon atmosphere.
-
Cool the solution to 0 °C and add potassium tert-butoxide (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.
References
- Stoltz, B. M., et al. (2015). Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst.
- Donohoe, T. J., et al. (2023).
- Wang, C., et al. (2017). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes.
- Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(7), 1510-1520.
- Hartwig, J. F. (2015). Catalytic C-H bond silylation of aromatic heterocycles.
- Vovk, M. V., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. Journal of Heterocyclic Chemistry, 55(1), 128-135.
- Peris, E., et al. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. ACS Sustainable Chemistry & Engineering, 2(11), 2535-2541.
- Yahodkina-Yakovenko, M. S., Bol'but, A. V., & Vovk, M. V. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- Larock, R. C., & Dong, X. (2005). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 70(3), 845-853.
- Elsebaei, M. M. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
- Zhang, J., & Schmalz, H. G. (2006). Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles.
- BenchChem. (2025). Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol. BenchChem Technical Guides.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- BLDpharm. (n.d.). 2-(Trimethylsilyl)furo[3,2-b]pyridine. Product Page.
- Google Patents. (1992). US5126456A - 7-chloroquinaldine synthesis.
- Klásek, A., et al. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 14, 2768-2776.
- Itami, K., et al. (2015). Catalytic C-H bond silylation of aromatic heterocycles.
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
- Agrofoglio, L. A., et al. (2008). ChemInform Abstract: One-Pot Sonogashira-Cyclization Protocol to Obtain Substituted Furopyrimidine Nucleosides in Aqueous Conditions. ChemInform, 39(31).
- Guchhait, S. K., & Kant, R. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(1), 1-23.
- Xiao, Q., et al. (2017).
- Kurbatov, S. V., et al. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Molecules, 27(19), 6529.
- PrepChem. (n.d.). Synthesis of 7-chloroquinaldine. PrepChem.
- Novák, Z., et al. (2014). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Organic Letters, 16(24), 6334-6337.
- Vovk, M. V., et al. (2023). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 59(3), 191-198.
- Gabbaï, F. P., et al. (2023). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Inorganic Chemistry, 62(1), 143-151.
- Hartwig, J. F. (2015). Catalytic C-H bond silylation of aromatic heterocycles.
- Abbiati, G., et al. (2005). Intramolecular Cyclization of δ‐Iminoacetylenes: A New Entry to Pyrazino[1,2‐a]indoles. Synlett, (11), 1754-1758.
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14194-14207.
- Vovk, M. V., et al. (2023). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 59(3), 191-198.
- Gryko, D. T., et al. (2023). Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production. Organic Letters, 25(30), 5585-5590.
- Sato, N., et al. (1991). ChemInform Abstract: Reaction of Pyrano- and Furo[3,2-c]pyridine N-Oxides with Trimethylsilyl Cyanide. ChemInform, 22(45).
- Larhed, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2949.
- Li, Y., et al. (2011). ChemInform Abstract: Pd/Cu‐Catalyzed Cascade Sonogashira Coupling/Cyclization Reactions to Highly Substituted 3‐Formyl Furans. ChemInform, 42(27).
- Guidechem. (n.d.). 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime. Product Page.
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Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Chloro-Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloro-heterocyclic substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet sometimes finicky transformation. The inherent electronic properties and potential for catalyst inhibition by heteroatoms make these substrates particularly prone to side reactions.[1] This resource provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction is sluggish or stalls completely, with significant starting material remaining. What are the likely causes and solutions?
A1: Catalyst Inactivation and Poor Oxidative Addition
The unreactivity of chloro-heterocycles is a common hurdle, often stemming from two interconnected issues: the difficulty of oxidative addition to the C-Cl bond and catalyst deactivation.[2][3]
-
Causality: The carbon-chlorine bond is stronger than its bromine or iodine counterparts, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[4] Furthermore, the Lewis basic heteroatoms (e.g., nitrogen in pyridines) can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[1][5]
-
Troubleshooting Workflow:
-
Ligand Selection is Critical: For electron-rich or sterically hindered chloro-heterocycles, standard ligands like PPh₃ are often ineffective.[6] Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr or SIPr.[4][7] These ligands promote oxidative addition by increasing the electron density on the palladium center.[2][8]
-
Choice of Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can be inefficient. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst (e.g., Buchwald or PEPPSI-type precatalysts) that cleanly generates the active catalyst.[5]
-
Base and Solvent Considerations: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive chlorides.[2] The solvent also plays a role; polar aprotic solvents like dioxane or THF, often with a small amount of water, are standard.[5] For particularly challenging substrates, anhydrous conditions with specific base/additive combinations might be necessary.[1]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
-
Q2: I am observing significant amounts of a byproduct corresponding to the homocoupling of my boronic acid (Ar'-Ar'). How can I minimize this?
A2: Understanding and Preventing Boronic Acid Homocoupling
Homocoupling of the boronic acid is a common side reaction, particularly when using Pd(II) precatalysts or if oxygen is not rigorously excluded from the reaction.[5]
-
Causality: There are two primary pathways for this side reaction:
-
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[10]
-
Use of Pd(0) Precatalysts: Switching from a Pd(II) source to a Pd(0) source like Pd₂(dba)₃ can mitigate the Pd(II)-mediated pathway.
-
Controlled Addition of Reagents: Adding the chloro-heterocycle and boronic acid before the palladium catalyst can sometimes help, ensuring the desired cross-coupling pathway is favored once the catalyst is introduced.
-
Process Modification: In some cases, the addition of a mild reducing agent like potassium formate can minimize the concentration of free Pd(II) without significantly affecting the active catalyst.[9]
-
Q3: My desired product is contaminated with a dehalogenated version of my starting material (Ar-H). What causes this and how can it be prevented?
A3: Addressing Dehalogenation (Hydrodehalogenation)
The replacement of the chlorine atom with hydrogen is a frustrating side reaction that consumes your starting material.
-
Causality: After oxidative addition, the resulting Ar-Pd(II)-Cl complex can react with a hydride source in the reaction mixture. Subsequent reductive elimination then yields the dehalogenated arene.[5] Potential hydride sources include amine bases, alcoholic solvents, or even trace water.[5]
-
Mitigation Protocols:
-
Scrutinize Your Base and Solvent: If using an amine base or an alcohol as a solvent or co-solvent, consider switching to alternatives. Carbonate or phosphate bases (K₂CO₃, K₃PO₄, Cs₂CO₃) are less likely to act as hydride donors.[5] Aprotic solvents like dioxane, toluene, or DMF are generally preferred.[5]
-
Ligand Choice: The ligand can influence the rate of reductive elimination. Experimenting with different ligand classes (e.g., moving from a phosphine to an NHC) may alter the relative rates of the desired C-C bond formation versus the undesired C-H bond formation.
-
Water Content: While some Suzuki reactions benefit from the presence of water, excess water in combination with certain bases can promote dehalogenation. If you suspect this is an issue, try running the reaction under anhydrous conditions, ensuring your reagents and solvents are dry.
-
Q4: I am seeing a significant amount of protodeboronation of my boronic acid (Ar'-H). How can I avoid this?
A4: Minimizing Protodeboronation
Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, thereby consuming your nucleophilic partner.[11] This is a particularly prevalent issue with electron-rich or certain heteroaryl boronic acids.[5][11]
-
Causality: This side reaction is often catalyzed by the base required for the Suzuki coupling and can be exacerbated by the presence of water.[11][12] Palladium-phosphine complexes themselves, especially those with bulky ligands, have also been shown to catalyze protodeboronation.[12][13]
-
Preventative Measures:
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[2][4] MIDA boronates are another excellent option for the slow release of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[11]
-
Optimize Reaction Conditions: Higher temperatures can sometimes accelerate protodeboronation.[14] If possible, screen for effective catalyst/ligand systems that operate at lower temperatures.
-
Anhydrous Conditions: For particularly sensitive boronic acids, switching to anhydrous conditions with a base like TMSOK can be highly effective.[1]
Table 1: Comparison of Boron Reagents
-
| Boron Reagent | Structure Example | Stability to Protodeboronation | Notes |
| Boronic Acid | Ar-B(OH)₂ | Variable, often low | Prone to trimerization to boroxines.[5] |
| Pinacol Ester | Ar-B(pin) | Good | Can be prepared via Miyaura borylation.[5] |
| Trifluoroborate | [Ar-BF₃]K | High | More robust and easier to purify than boronic acids.[4] |
| MIDA Ester | Ar-B(MIDA) | Very High | Allows for slow release of the boronic acid under basic aqueous conditions.[4] |
II. Experimental Protocols
Protocol 1: General Procedure for Screening Ligands for a Challenging Chloro-Heterocycle Coupling
This protocol outlines a parallel screening approach to quickly identify an effective ligand.
-
Preparation: In a glovebox, prepare stock solutions of your chloro-heterocycle, boronic acid (or ester), and base (e.g., K₃PO₄) in the chosen solvent (e.g., dioxane).
-
Array Setup: To an array of reaction vials equipped with stir bars, add the chloro-heterocycle and boronic acid solutions.
-
Catalyst Addition: In separate vials, pre-weigh various palladium precatalysts and ligands (e.g., Pd₂(dba)₃ with XPhos, SPhos, P(t-Bu)₃; or a pre-formed catalyst like XPhos-Pd-G3). Add the appropriate amount of solvent to create catalyst slurries.
-
Initiation: Add the base solution to the reaction vials, followed by the catalyst slurries.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., 80-100 °C).
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the crude mixture by LC-MS or GC-MS to determine conversion and byproduct formation.
Diagram: Troubleshooting Workflow for Side Reactions
Caption: A logical workflow for diagnosing and solving common side reactions.
III. Conclusion
Successfully navigating the Suzuki-Miyaura coupling of chloro-heterocycles requires a nuanced understanding of the catalytic cycle and its potential failure modes. By systematically evaluating the catalyst, ligand, base, and solvent, and by understanding the mechanistic origins of side reactions like homocoupling, dehalogenation, and protodeboronation, researchers can develop robust and high-yielding protocols. This guide serves as a starting point for rational troubleshooting, empowering you to overcome the unique challenges presented by these important substrates.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872. DOI: 10.1039/C6SC02118B. Retrieved from [Link]
-
Thomas, A. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296-4299. DOI: 10.1021/acs.orglett.6b02130. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... Retrieved from [Link]
-
Delaney, C. P., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9832-9842. Retrieved from [Link]
-
Thomas, A. A., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(1), 214-217. Retrieved from [Link]
-
Kubota, K., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(34), 13635-13647. DOI: 10.1021/jacs.1c05187. Retrieved from [Link]
-
Saha, A., et al. (2009). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 74(22), 8831-8834. DOI: 10.1021/jo9018447. Retrieved from [Link]
-
Busch, F. R., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 753-759. DOI: 10.1021/op7000609. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]
-
Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28247-28256. Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]
-
ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
Kubota, K., et al. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. DOI: 10.26434/chemrxiv-2021-l86w9. Retrieved from [Link]
-
Reddit. (2020). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? [Online forum post]. Retrieved from [Link]
-
Farmer, J. L., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 137(40), 12843-12851. Retrieved from [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Challenges in the Deprotection of Trimethylsilyl (TMS) Groups
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for silyl group chemistry. As a widely used protecting group for hydroxyl functionalities, the trimethylsilyl (TMS) ether is valued for its ease of installation and removal. However, its lability can present significant challenges in multi-step syntheses, leading to failed reactions, low yields, and unexpected side products. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the deprotection of TMS groups. It provides field-proven insights, detailed protocols, and explanations of the underlying chemical principles to empower you to overcome these synthetic hurdles.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My TMS deprotection is slow or incomplete. What are the common causes and how can I fix this?
A1: Incomplete deprotection is a frequent issue, often stemming from steric hindrance around the silyl ether or suboptimal reaction conditions.
Causality & Explanation: The reactivity of a TMS ether is highly dependent on its steric environment. A TMS group on a hindered secondary or tertiary alcohol will be cleaved more slowly than one on a primary alcohol.[1] Furthermore, the efficacy of your reagents is critical. For instance, tetrabutylammonium fluoride (TBAF), a common fluoride source, is hygroscopic. Anhydrous conditions are crucial as water can affect its reactivity.[2]
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle or a recently opened container of your deprotection reagent, especially for moisture-sensitive ones like TBAF.
-
Increase Reagent Equivalents: For sluggish reactions, particularly with hindered substrates, increasing the equivalents of the reagent (e.g., from 1.1 eq. to 3 eq. of TBAF) can often drive the reaction to completion.[3]
-
Elevate the Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers.[3]
-
Switch to a More Potent Reagent: If mild conditions fail, consider a stronger reagent. For fluoride-mediated deprotection, HF-Pyridine is more potent than TBAF and can be effective for stubborn cases.[3][4] For acidic methods, a stronger acid or longer reaction time may be necessary, provided the substrate is stable.
Q2: My starting material is decomposing during deprotection. How can I remove the TMS group without affecting other sensitive functionalities?
A2: Substrate decomposition occurs when the deprotection conditions are not orthogonal to other functional groups in your molecule. The key is to select a method that is highly selective for the Si-O bond while leaving other groups intact.
Causality & Explanation: TMS ethers can be cleaved under acidic, basic, or fluoride-mediated conditions.[2][5] If your molecule contains an acid-labile group (e.g., an acetal, ketal, or a tert-butyl ether) and you use acidic deprotection, you will inevitably cleave both. Similarly, using basic conditions (like K₂CO₃/MeOH) on a molecule with a base-labile ester will lead to saponification. The decision-making process below can guide your choice.
Decision Workflow for Selective Deprotection
Caption: Decision tree for selecting a TMS deprotection method.
Q3: I am trying to selectively deprotect a TMS group in the presence of a bulkier silyl ether (like TBS or TIPS) but I'm getting a mixture. How can I improve selectivity?
A3: This is a classic challenge in chemoselectivity. Success relies on exploiting the significant difference in lability between different silyl ethers.
Causality & Explanation: The stability of silyl ethers towards hydrolysis is largely governed by the steric bulk of the substituents on the silicon atom.[6] Increased bulk hinders the approach of a nucleophile or proton to the silicon or oxygen atom, respectively. The general order of stability is: TMS << TES < TBS < TIPS < TBDPS .[3][7] A TMS ether is approximately 10,000 times more susceptible to hydrolysis than a TBS ether, which allows for selective deprotection if conditions are carefully controlled.[8][9]
Strategies for High Selectivity:
-
Use Mild, Buffered Conditions: Employ the mildest possible conditions that are known to cleave TMS ethers while leaving TBS ethers intact. A common and effective method is using potassium carbonate in methanol (K₂CO₃/MeOH).[1][10]
-
Careful Stoichiometry and Temperature Control: Use a catalytic amount of reagent where possible and run the reaction at 0 °C or room temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the TMS group is gone to prevent over-reaction.
-
Recommended Protocol: See Protocol 2 below for a reliable method using K₂CO₃/MeOH.
Q4: The workup for my TBAF reaction is difficult and I'm getting low recovery. How can I improve this?
A4: Workup issues with TBAF are common and usually involve removing tetrabutylammonium salts or dealing with emulsions.
Causality & Explanation: The TBAF reagent introduces the lipophilic tetrabutylammonium cation into your reaction. During aqueous workup, this cation can form salts that are partially soluble in both the organic and aqueous layers, leading to emulsions and making phase separation difficult. The deprotection also generates a basic alkoxide intermediate, which can be problematic for base-sensitive products.[11]
Improved Workup Procedure:
-
Quench with a Buffer: Instead of quenching with water, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide product and help break down emulsions.
-
Dilute the Reaction Mixture: Before extraction, dilute the mixture with a larger volume of your extraction solvent (e.g., ethyl acetate or diethyl ether).
-
Perform Multiple Extractions: Extract the aqueous layer multiple times (3-4x) with fresh organic solvent to ensure full recovery of your product.
-
Wash with Brine: Wash the combined organic layers with brine to help remove residual water and salts.
-
Consider a Silica Plug: If salts persist, you can filter the crude product through a short plug of silica gel, eluting with your solvent system, before concentrating. This often effectively removes the majority of the baseline impurities.[12]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism for acid-catalyzed deprotection of a TMS ether?
A1: The acid-catalyzed hydrolysis of a TMS ether is a two-step process. First, the ether oxygen is protonated by an acid source, making it a better leaving group. Second, a nucleophile (typically water or an alcohol solvent) attacks the electrophilic silicon atom, displacing the desired alcohol.[13] This bimolecular mechanism is sensitive to steric hindrance around the silicon atom.[13]
Caption: Mechanism of fluoride-mediated TMS deprotection.
Q3: Can I accidentally remove a TMS group during silica gel column chromatography?
A3: Yes, absolutely. Standard silica gel is slightly acidic (pH ≈ 4-5) and contains surface silanol groups and bound water. This environment is often sufficient to hydrolyze labile TMS ethers, especially those derived from phenols or primary alcohols. [7][12]If you observe your product spot converting to a more polar baseline spot on a TLC plate, unintended deprotection is likely occurring.
To prevent this: You can use silica gel that has been neutralized by washing it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (e.g., hexanes with 1% Et₃N), and then re-equilibrating with your mobile phase.
Part 3: Data Tables & Experimental Protocols
Table 1: Comparison of Common TMS Deprotection Reagents
| Reagent / Condition | Typical Conditions | Advantages | Disadvantages & Incompatibilities |
| Acidic Methods | |||
| 1M HCl in MeOH [8] | MeOH, 0 °C to RT, 5-30 min | Fast, inexpensive, volatile byproducts | Cleaves other acid-labile groups (acetals, ketals, TBS/TIPS ethers) |
| Acetic Acid (AcOH) [14] | AcOH/THF/H₂O (e.g., 3:1:1), RT | Mild, good for some acid-sensitive substrates | Slower than strong acids, may not work for hindered ethers |
| Basic Methods | |||
| K₂CO₃ in MeOH [10] | MeOH, RT, 1-4 hours | Very mild, excellent selectivity over TBS/TIPS | Incompatible with base-labile groups (esters, some epoxides) |
| Fluoride Methods | |||
| TBAF in THF [11] | THF, 0 °C to RT, 1-4 hours | Highly effective, very common | Can be basic, difficult workup, moisture sensitive |
| CsF in DMF/MeCN [15] | DMF or MeCN, RT to 50 °C | Good for hindered groups, easier workup than TBAF | Slower than TBAF, requires polar aprotic solvent |
| HF-Pyridine | THF or MeCN, 0 °C | Very powerful, cleaves even robust silyl ethers | Highly toxic and corrosive, requires special handling (plasticware) |
Table 2: Relative Stability of Common Silyl Ethers
This table highlights the dramatic difference in stability that enables selective deprotection strategies. The values represent the approximate relative rate of acidic hydrolysis compared to the TMS ether. [7][8]
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis |
|---|---|---|
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Detailed Experimental Protocols
Protocol 1: Mild Acidic Deprotection using Catalytic HCl[8]
-
Dissolve the TMS-protected substrate in methanol (MeOH) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of 1 M hydrochloric acid (HCl) (e.g., a few drops or 0.1 equivalents).
-
Stir the solution at 0 °C or allow it to warm to room temperature, monitoring the reaction by TLC. Deprotection is typically complete within 30 minutes.
-
Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Protocol 2: Selective Deprotection using Potassium Carbonate[10][16]
-
Dissolve the silyl ether substrate (containing both TMS and a more robust silyl group like TBS) in methanol (MeOH) (0.1 M).
-
Add potassium carbonate (K₂CO₃) (typically 0.2 to 0.5 equivalents).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction carefully by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.
-
Upon completion, neutralize the mixture with a dilute acid (e.g., 1 M HCl) or quench with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup as described in Protocol 1.
Protocol 3: General Fluoride-Mediated Deprotection using TBAF[8][11]
-
Dissolve the TMS-protected alcohol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to a concentration of 0.1-0.2 M.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify by flash column chromatography if necessary.
References
-
Hajipour, A. R., & Ruoho, A. E. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Bulletin of the Korean Chemical Society, 26(7), 1047-1050. [Link]
-
Wu, Y. C., & Lerebours, R. (2004). An Efficient and Highly Selective Deprotecting Method for β-(Trimethylsilyl)ethoxymethyl Ethers. The Journal of Organic Chemistry, 69(18), 6009–6012. [Link]
-
Study.com. (n.d.). What is the proposed mechanism for the removal of the trimethylsilyl-protecting group in an aqueous solution containing a trace of acid? Homework.Study.com. [Link]
-
Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
-
OrgoSolver. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]
-
Reddy, C. R., & Chakravarty, P. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. New Journal of Chemistry, 32(6), 939-942. [Link]
-
Study.com. (n.d.). TMS ethers can be removed by treatment with fluoride ion as well as by acid catalyzed hydrolysis. Homework.Study.com. [Link]
-
Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]
-
OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
OpenOChem Learn. (n.d.). Protection of Alcohols. [Link]
-
Reddit. (2023). Struggling with TMS deprotection for weeks. r/Chempros. [Link]
-
Reddit. (2023). Deprotection mechanism. r/chemistry. [Link]
-
Reddit. (2021). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. [Link]
-
Reddit. (2024). TMS Deprotection low yields :(. r/chemhelp. [Link]
-
University of Guelph. (n.d.). Alcohol Protecting Groups. [Link]
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
The Organic Chemistry Tutor. (2020, July 22). Adding TMS Protecting Group Mechanism. YouTube. [Link]
-
Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether. YouTube. [Link]
-
Reddit. (2017). Silyl protecting group lability. r/chemistry. [Link]
-
ResearchGate. (n.d.). Deprotection of a) the TMS-protected alkyne of 1 b with b) the...[Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. reddit.com [reddit.com]
- 13. homework.study.com [homework.study.com]
- 14. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for Furopyridine Synthesis
Welcome to the Technical Support Center for Furopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the synthesis of furopyridines, offering in-depth troubleshooting advice and detailed experimental protocols to help you optimize your reaction conditions and achieve your desired outcomes.
Introduction to Furopyridine Synthesis
Furopyridines are bicyclic aromatic heterocycles containing a fused furan and pyridine ring. They are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1] The synthesis of furopyridines can be broadly categorized into two main strategies:
-
Construction of the furan ring onto a pre-existing pyridine core. [2]
-
Formation of the pyridine ring from a furan precursor. [3]
The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Common methods include palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and intramolecular cyclizations like the Pictet-Spengler reaction.[2][4]
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and issues that arise during the synthesis of furopyridines.
Q1: I'm getting a very low yield in my Sonogashira coupling reaction to form a furopyridine. What are the likely causes?
Low yields in Sonogashira couplings for furopyridine synthesis are a frequent challenge.[5] The primary culprits are often related to the catalyst, reaction atmosphere, or stability of the starting materials.[6] A common side reaction is the homocoupling of the alkyne starting material, also known as Glaser coupling, which consumes your alkyne and reduces the yield of the desired product.[7]
Q2: I'm observing a mixture of isomers in my C-H functionalization reaction. How can I improve the regioselectivity?
Poor regioselectivity is a known hurdle in the functionalization of the furopyridine core.[1] This is due to the competing electronic nature of the two fused rings: the furan ring is electron-rich and prone to electrophilic substitution, while the pyridine ring is electron-deficient and more susceptible to nucleophilic attack.[1] Factors such as steric hindrance, reaction conditions (solvent and pH), and the use of directing groups can all influence the regiochemical outcome.[1]
Q3: My purified furopyridine shows significant tailing on a silica gel column. How can I improve the purification?
The basicity of the pyridine nitrogen in the furopyridine scaffold can lead to strong interactions with the acidic silica gel, causing tailing during column chromatography.[8] This can make separation from impurities difficult. Modifying the mobile phase is a common strategy to mitigate this issue.
Q4: My reaction mixture is turning dark, and I'm seeing a lot of baseline material on my TLC. What could be causing this decomposition?
The furopyridine ring system can be sensitive to harsh reaction conditions.[9] Strong acids or bases can lead to decomposition of the starting materials or the product.[9] Additionally, some palladium catalysts, if not handled under an inert atmosphere, can degrade and form palladium black, which can contribute to the dark coloration and decomposition of the reaction mixture.[10]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for troubleshooting specific problems.
Issue 1: Low Yield in Palladium-Catalyzed Furopyridine Synthesis
Low yields in palladium-catalyzed reactions, such as Sonogashira or Suzuki couplings, are a common frustration. The following workflow can help you diagnose and resolve the issue.
start [label="Low Yield Observed", fillcolor="#EA4335"]; catalyst [label="Is the Catalyst Active?", fillcolor="#4285F4"]; atmosphere [label="Is the Reaction Atmosphere Inert?", fillcolor="#4285F4"]; reagents [label="Are Starting Materials Pure & Stable?", fillcolor="#4285F4"]; conditions [label="Are Reaction Conditions Optimal?", fillcolor="#4285F4"]; homocoupling [label="Is Alkyne Homocoupling Occurring?", fillcolor="#FBBC05"]; solution1 [label="Use fresh catalyst/ligand.\nConsider a pre-catalyst.", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; solution2 [label="Thoroughly degas solvents.\nUse Schlenk techniques or glovebox.", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; solution3 [label="Check purity by NMR/LC-MS.\nRe-purify if necessary.", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; solution4 [label="Screen solvents, bases, and temperature.\nOptimize catalyst/ligand loading.", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; solution5 [label="Use copper-free Sonogashira conditions.\nSlowly add the alkyne.", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"];
start -> catalyst; catalyst -> atmosphere [label="Yes"]; catalyst -> solution1 [label="No"]; atmosphere -> reagents [label="Yes"]; atmosphere -> solution2 [label="No"]; reagents -> conditions [label="Yes"]; reagents -> solution3 [label="No"]; conditions -> homocoupling [label="Yes (for Sonogashira)"]; conditions -> solution4 [label="No"]; homocoupling -> solution5 [label="Yes"]; }
Issue 2: Poor Regioselectivity in C-H Functionalization
Achieving the desired regioisomer in a C-H functionalization reaction requires careful consideration of several factors.
regioselectivity [label="Regioselectivity", fillcolor="#EA4335"]; electronics [label="Ring Electronics\n(Furan vs. Pyridine)", fillcolor="#4285F4"]; sterics [label="Steric Hindrance", fillcolor="#4285F4"]; conditions [label="Reaction Conditions", fillcolor="#4285F4"]; directing_groups [label="Directing Groups", fillcolor="#4285F4"];
regioselectivity -> electronics; regioselectivity -> sterics; regioselectivity -> conditions; regioselectivity -> directing_groups; }
-
Inherent Ring Electronics : The electron-rich furan ring favors electrophilic attack, while the electron-deficient pyridine ring is more susceptible to nucleophilic or radical attack.[1] Understanding the mechanism of your C-H functionalization is key to predicting the likely site of reaction.
-
Steric Hindrance : Bulky substituents on the furopyridine core or the incoming reagent can block certain positions, directing the functionalization to less sterically hindered sites.[1]
-
Reaction Conditions : Regioselectivity can sometimes be "tuned" by modifying the solvent, temperature, or catalyst system. For radical additions, the electrophilicity of the radical and the solvent can influence the position of attack.[1]
-
Directing Groups : Although it adds synthetic steps, the installation of a directing group can be a powerful strategy to achieve a specific, otherwise disfavored, regiochemistry.
Data Presentation
The following table summarizes optimized conditions for a palladium-catalyzed Sonogashira coupling to synthesize a 2-substituted furo[3,2-b]pyridine.
| Entry | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 96 | [11] |
| 2 | Pd(PPh₃)₄ (5) | CuI (not specified) | - | Cs₂CO₃ | Dioxane/Water | 100 | 16 | 92 | [9] |
| 3 | 10% Pd/C | CuI | PPh₃ | Et₃N | Ethanol | RT | (not specified) | (not specified) | [12] |
Note: Yields are highly substrate-dependent. This table should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Sonogashira Coupling and Cyclization for Furo[3,2-c]pyridine Synthesis
This protocol is adapted from a method described for the synthesis of 2-benzyloxymethylfuro[3,2-c]pyridine.[3]
Materials:
-
4-Hydroxy-3-iodopyridine
-
Terminal alkyne (e.g., benzyl propargyl ether)
-
Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), add 4-hydroxy-3-iodopyridine (1.0 equiv), Pd(PPh₃)₄ (0.076 equiv), and CuI (0.058 equiv).
-
Add anhydrous DMF via syringe.
-
Add diisopropylamine (DIPA) followed by the terminal alkyne (1.2-2.0 equiv).
-
Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and proceed with aqueous workup and purification.
Protocol 2: Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridine Synthesis
This protocol is a semi-one-pot method adapted from the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[10][13]
Materials:
-
2-(5-methylfuran-2-yl)ethanamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Dry acetonitrile
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium hydroxide solution
Procedure:
-
To a solution of the aromatic aldehyde (1.0 equiv) in dry acetonitrile, add 2-(5-methylfuran-2-yl)ethanamine (1.0 equiv).
-
Heat the reaction mixture at 82 °C for 1 hour to form the imine intermediate (monitor by TLC).
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
To the crude imine, add glacial acetic acid, followed by the portion-wise addition of concentrated hydrochloric acid.
-
Stir the reaction mixture at 70 °C for 5 hours.
-
Cool the reaction and carefully add saturated aqueous sodium hydroxide solution to basify the mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.
Visualizations
start [label="Select Synthetic Strategy", fillcolor="#F1F3F4"]; strategy1 [label="Furan ring formation on pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy2 [label="Pyridine ring formation on furan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_setup [label="Reaction Setup\n(Inert atmosphere, pure reagents)", fillcolor="#FBBC05"]; optimization [label="Optimization of Conditions\n(Catalyst, solvent, temp., base)", fillcolor="#FBBC05"]; monitoring [label="Reaction Monitoring\n(TLC, LC-MS)", fillcolor="#FBBC05"]; workup [label="Workup and Extraction", fillcolor="#34A853"]; purification [label="Purification\n(Column chromatography, recrystallization)", fillcolor="#34A853"]; characterization [label="Product Characterization\n(NMR, MS)", fillcolor="#34A853"];
start -> strategy1; start -> strategy2; strategy1 -> reaction_setup; strategy2 -> reaction_setup; reaction_setup -> optimization; optimization -> monitoring; monitoring -> workup; workup -> purification; purification -> characterization; }
References
-
Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Sci-Hub. Available at: [Link]
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Institutes of Health. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]
-
SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. LOCKSS. Available at: [Link]
-
ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ResearchGate. Available at: [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. Available at: [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. PubMed. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Chemistry Division, Regional Research Laboratory. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. Available at: [Link]
-
Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Crossref. Available at: [Link]
-
ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine.. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
-
Effect of different bases in the Sonogashira reaction. ResearchGate. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available at: [Link]
-
Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate. Available at: [Link]
-
C-H functionalization of pyridines. PubMed. Available at: [Link]
-
Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives. PubMed. Available at: [Link]
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Publishing. Available at: [Link]
-
Molecules from Side Reactions. MDPI Books. Available at: [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity. National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sci-Hub. ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines / ChemInform, 2015 [sci-hub.box]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Welcome to the technical support center for the purification of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this key synthetic intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic compounds. Its purity is paramount for the success of subsequent reactions and the biological activity of the final compounds. This guide provides practical, field-proven insights into common purification challenges and their solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Scenario 1: Co-elution of the product with a closely related impurity during column chromatography.
-
Question: I am observing a persistent impurity that co-elutes with my product on a silica gel column. How can I improve the separation?
-
Answer: Co-elution is a common challenge, often due to impurities with similar polarity to the target compound. Here is a systematic approach to resolving this issue:
-
Solvent System Optimization: The choice of eluent is critical. If you are using a standard system like hexane/ethyl acetate, consider the following modifications:
-
Decrease the Polarity Gradient: A shallower gradient during flash chromatography can enhance separation.
-
Introduce a Different Solvent: Incorporating a solvent with different properties, such as dichloromethane or toluene, can alter the selectivity of the separation. For instance, a hexane/dichloromethane system might provide better resolution.
-
-
Alternative Stationary Phases: If solvent optimization is insufficient, consider a different stationary phase.
-
Alumina (Neutral or Basic): For compounds that may be sensitive to the acidic nature of silica, alumina can be a good alternative.
-
Reverse-Phase Chromatography: If the impurity is non-polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be highly effective.
-
-
Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization is an excellent and scalable purification method. Experiment with a range of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurity remains in solution.
-
Scenario 2: Degradation of the product on the silica gel column.
-
Question: I am experiencing low recovery of my product after silica gel chromatography, and I suspect it is degrading on the column. What can I do to prevent this?
-
Answer: The trimethylsilyl (TMS) group can be labile, especially in the presence of acid. Silica gel is inherently acidic and can catalyze the desilylation of your compound. Here’s how to mitigate this:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solution of triethylamine (1-2%) in your chosen eluent system. This will help to cap the acidic silanol groups.
-
Use a Different Stationary Phase: As mentioned previously, neutral or basic alumina can be a gentler alternative to silica gel.
-
Minimize Residence Time: Perform the chromatography as quickly as possible. Flash chromatography is preferred over gravity chromatography.
-
Dry Loading: To avoid prolonged exposure of the compound to the solvent at the top of the column, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent before carefully adding the dried powder to the top of your column.[1]
-
Scenario 3: Difficulty in removing the final traces of solvent.
-
Question: After purification, I am struggling to remove the last traces of a high-boiling point solvent like DMF or DMSO from my product. How can I effectively remove them?
-
Answer: High-boiling point solvents can be challenging to remove under standard rotary evaporation conditions. Here are some effective techniques:
-
Azeotropic Removal: Add a lower-boiling point solvent that forms an azeotrope with the high-boiling solvent (e.g., toluene or heptane for DMF) and co-evaporate. Repeat this process several times.
-
Lyophilization (Freeze-Drying): If your compound is a solid and stable to water, you can dissolve it in a suitable solvent (e.g., 1,4-dioxane or tert-butanol) containing a small amount of water and then lyophilize it.
-
Washing/Trituration: If your product is a solid, you can wash or triturate it with a solvent in which it is insoluble but the high-boiling solvent is soluble (e.g., water or ether).
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?
-
A1: A good starting point for TLC analysis is a mixture of a non-polar solvent and a moderately polar solvent. We recommend starting with a 9:1 or 4:1 mixture of hexane/ethyl acetate.[2] You can then adjust the ratio to achieve an Rf value of 0.2-0.4 for your product, which is generally ideal for column chromatography separation.
-
-
Q2: What are the likely impurities I might encounter in the synthesis of this compound?
-
A2: Potential impurities could include the desilylated analog, 7-chloro-furo[3,2-b]pyridine, starting materials, or byproducts from the synthetic route. The nature of impurities is highly dependent on the synthetic method employed.
-
-
Q3: Is this compound stable to air and moisture?
-
A3: While the furo[3,2-b]pyridine core is generally stable, the trimethylsilyl group can be susceptible to hydrolysis in the presence of moisture, particularly under acidic or basic conditions. It is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment.
-
-
Q4: Can I use recrystallization as a primary purification method?
-
A4: Yes, if your crude material is a solid and has a relatively high purity, recrystallization can be a very effective and scalable purification technique. You will need to perform a solvent screen to find a suitable solvent or solvent mixture.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine an optimal solvent system using TLC that gives good separation and an Rf value of ~0.3 for the product. A common starting point is a hexane/ethyl acetate mixture.
-
Column Packing: Prepare a silica gel column with the chosen eluent. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Dry Loading: For better resolution, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this to the top of the column.[1]
-
-
Elution: Run the column with the chosen eluent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary for complex mixtures.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Cool the solution to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. You can then place the flask in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Technique | Recommended Solvent System (Starting Point) | Potential Advantages | Potential Disadvantages |
| Flash Column Chromatography | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1)[2] | Good for complex mixtures; high resolution. | Can be time-consuming; potential for product degradation on silica. |
| Recrystallization | Varies (e.g., Hexanes, Ethanol, Isopropanol) | Highly effective for high-purity solids; scalable. | Not suitable for oils or highly impure materials; requires solvent screening. |
Visualization
Purification Workflow Diagram
Caption: Decision workflow for selecting a purification method.
Troubleshooting Logic Diagram for Column Chromatography
Caption: Troubleshooting guide for column chromatography issues.
References
- BenchChem.
- Akram, S., et al. "Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications." Journal of Saudi Chemical Society, vol. 28, no. 5, 2024, p. 101906.
- PubChem. 7-Chloro-2-methyl-furo[2,3-c]pyridine. Accessed January 20, 2026.
- BenchChem.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Accessed January 20, 2026.
Sources
Technical Support Center: Overcoming Poor Regioselectivity in Furopyridine Functionalization
Welcome to the technical support center for the functionalization of furopyridines. The furopyridine core is a valuable scaffold in medicinal chemistry, acting as an isostere for biologically significant molecules like quinoline and benzofuran.[1] However, the fusion of an electron-rich furan ring with an electron-deficient pyridine ring presents unique challenges in achieving selective and high-yielding functionalization.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of furopyridine chemistry and overcome issues related to poor regioselectivity.
Troubleshooting Guide
This section addresses specific problems you might encounter during the functionalization of furopyridines, offering probable causes and actionable solutions based on established chemical principles.
Problem 1: My C-H functionalization reaction on an unsubstituted furopyridine yields a mixture of isomers with no clear regioselectivity.
-
Probable Cause 1.1: Competing Inherent Reactivity. The pyridine ring is electron-deficient and thus more susceptible to nucleophilic and radical attack, while the furan ring is electron-rich, favoring electrophilic substitution.[1] This inherent electronic dichotomy can lead to a mixture of products in the absence of strong directing factors.
-
Solution 1.1.1: Leverage Steric Hindrance. The introduction of bulky substituents on either the furopyridine scaffold or the incoming reagent can direct the functionalization to less sterically hindered positions. For instance, the use of a highly sterically hindered bromoarene has been shown to achieve selective C7 arylation, albeit sometimes in lower yields.[1]
-
Solution 1.1.2: Modify Reaction Conditions. Regioselectivity can often be "tuned" by altering reaction parameters such as solvent and pH.[1] For radical additions to the pyridine ring, the electrophilicity of the radical and the solvent system can influence the position of attack.[1] A systematic screening of solvents with varying polarities and coordinating abilities is recommended.
-
Probable Cause 1.2: Lack of a Directing Group. Without a functional group to guide the catalyst to a specific C-H bond, the reaction may proceed at multiple sites with similar activation energies.
-
Solution 1.2.1: Install a Removable Directing Group. While this adds synthetic steps, a directing group can be a powerful tool to achieve high regioselectivity.[1][2] Groups like amides or pyridyls can coordinate to a metal catalyst, directing functionalization to a specific ortho-position.[2][3] The directing group can be subsequently removed or modified.
-
Solution 1.2.2: Utilize a Transient Directing Group. In some cases, a directing group can be generated in situ. For example, an aldehyde can condense with a primary amine to form a transient imine directing group for palladium-catalyzed C-H activation.[4]
Problem 2: Direct electrophilic halogenation of my furopyridine substrate is unselective and gives low yields.
-
Probable Cause 2.1: Harsh Reaction Conditions and Electronic Mismatch. Direct halogenation of pyridinic systems often requires harsh, acidic conditions, which can lead to a mixture of regioisomers and low yields due to the electron-deficient nature of the pyridine ring.[5] The intermediate sigma complex is destabilized when the positive charge is placed on the electronegative nitrogen, which occurs with attack at the C2 or C4 positions. While C3 attack is kinetically favored, mixtures are still common.
-
Solution 2.1.1: Employ Milder Halogenating Reagents. Switching from elemental halogens to N-halosuccinimides (NCS, NBS, NIS) can provide better control and improved regioselectivity.
-
Solution 2.1.2: Consider a Zincke Imine Intermediate Strategy. For C3-halogenation, a powerful and mild alternative involves the use of Zincke imine intermediates.[5] This one-pot, three-step sequence involves:
-
Ring-opening: The pyridine is activated and opened with an amine to form an acyclic Zincke imine.
-
Halogenation: This electron-rich intermediate undergoes highly regioselective halogenation.
-
Ring-closing: The halogenated intermediate is cyclized to reform the pyridine ring with a halogen at the C3 position.
-
Problem 3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a halogenated furopyridine is inefficient.
-
Probable Cause 3.1: Catalyst Poisoning. The nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst, leading to catalyst deactivation and low yields.[6]
-
Solution 3.1.1: Ligand Selection. The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often mitigate catalyst poisoning and promote efficient cross-coupling. A screening of different ligands is highly recommended.
-
Solution 3.1.2: Use of N-Oxides. Converting the pyridine nitrogen to an N-oxide can prevent catalyst poisoning and has been successfully employed in direct arylation reactions.[7] The N-oxide can be removed in a subsequent step.
-
Probable Cause 3.2: Poor Solubility of the Substrate or Reagents. Furopyridine derivatives can sometimes have poor solubility in common organic solvents, leading to inefficient reactions.
-
Solution 3.2.1: Solvent Optimization. Experiment with a range of solvents or solvent mixtures to improve the solubility of your starting materials. Dioxane, toluene, and DMF are common choices for cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that govern regioselectivity in furopyridine C-H functionalization?
A1: The regioselectivity of furopyridine C-H functionalization is a complex interplay of several factors:
-
Inherent Ring Electronics: The electron-rich furan ring is more susceptible to electrophilic attack, while the electron-deficient pyridine ring is more prone to nucleophilic and radical attack.[1]
-
Steric Hindrance: Bulky groups on the furopyridine core or the reagent will favor functionalization at less hindered positions.[1]
-
Directing Groups: The presence of a coordinating group can override the inherent reactivity and direct the functionalization to a specific position, typically ortho to the directing group.[1][2]
-
Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature can all influence the regiochemical outcome.[1]
Q2: How can I achieve functionalization at the often-difficult C3 and C5 positions of the pyridine ring in a furopyridine?
A2: The C3 and C5 positions of pyridine are notoriously difficult to functionalize via direct electrophilic substitution due to the electronic properties of the ring.[5] A highly effective strategy is the use of dearomatized intermediates, such as Zincke imines.[5][8] This method temporarily converts the pyridine into a more reactive acyclic intermediate, allowing for highly regioselective halogenation at the C3 position under mild conditions.[8]
Q3: Are there directing-group-free methods for achieving regioselective functionalization of the pyridine ring?
A3: Yes, recent advances have focused on strategies that avoid the use of directing groups. One promising approach involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, which can then undergo regioselective electrophilic functionalization.[9] This has been achieved through ring-opening/ring-closing sequences via Zincke imines and dearomatization-rearomatization sequences via oxazino-pyridine intermediates.[9]
Q4: What is the role of steric versus electronic effects in controlling regioselectivity?
A4: Both steric and electronic effects are crucial and often competing. Electronic effects dictate the inherent reactivity of the different positions on the furopyridine ring system.[1] However, steric effects, arising from the size of substituents on the substrate or reagents, can override these electronic preferences by making the electronically favored position inaccessible.[1][10] The balance between these two factors determines the final regiochemical outcome. Computational tools like Density Functional Theory (DFT) can be used to rationalize and predict the interplay of these effects.[10]
Q5: For C-H borylation of furopyridines, what factors should I consider to control regioselectivity?
A5: In iridium-catalyzed C-H borylation, regioselectivity in heteroarenes is often governed by a balance of steric and electronic factors.[11] A general rule is that borylation tends to occur distal to nitrogen atoms.[12] This is due to a combination of factors, including potential catalyst deactivation by coordination to the basic nitrogen and the inherent instability of borylated products adjacent to a basic nitrogen.[12] For cobalt-catalyzed borylations, electronic site discrimination can play a more significant role, offering complementary regioselectivity to iridium systems.[13] Ligand choice is also critical in switching or enhancing regioselectivity.[14]
Experimental Protocols & Workflows
Protocol 1: General Procedure for C3-Iodination of a Furopyridine via a Zincke Imine Intermediate
This protocol is adapted from methodologies developed for the C3-halogenation of pyridines.
-
Ring-Opening: Dissolve the furopyridine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM). Add an amine (e.g., a secondary amine, 1.2 equiv) and an activating agent (e.g., 2,4-dinitrochlorobenzene, 1.1 equiv). Stir at room temperature until the formation of the Zincke imine intermediate is complete (monitor by TLC or LC-MS).
-
Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and continue stirring at room temperature until the Zincke imine is fully consumed.
-
Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-iodo-furopyridine is complete.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Decision-Making Process for Regioselective Functionalization
Caption: A decision tree for troubleshooting regioselectivity.
Workflow for Optimizing a Palladium-Catalyzed Cross-Coupling Reaction
Caption: Workflow for optimizing Pd-catalyzed cross-coupling.
Data Summary
| Functionalization Type | Common Positions | Key Challenge | Recommended Strategy |
| C-H Arylation | C2, C7 | Competing reactivity of furan and pyridine rings | Directing groups, steric hindrance, N-oxide formation[1][7] |
| Electrophilic Halogenation | C3 | Electron-deficient pyridine ring deactivation | Milder reagents (NBS, NIS), Zincke imine intermediates[5] |
| Radical Functionalization | C2, C4 | Predictability of regioselectivity | Control of solvent and pH, understanding radical electronics[1][15][16] |
| C-H Borylation | Distal to N | Catalyst inhibition/deactivation by nitrogen | Ligand tuning, choice of metal (Ir vs. Co)[11][12][13] |
References
- Challenges in the functionalization of the furopyridine ring - Benchchem.
- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines - Benchchem.
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem.
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
- Bypassing the Limitations of Directed C–H Functionaliz
- Troubleshooting regioselectivity in cyclopropyl arene functionaliz
- Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC - NIH.
- Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability | Journal of the American Chemical Society.
- Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - NIH.
- Directing groups (DG) based strategies for C−H activation.
- Mechanism and Origins of Regioselectivity in the Catalytic C(sp2)
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Directing Group-Free Regioselective meta-C-H Functionaliz
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC - NIH.
- A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type C
- Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed.
- Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionaliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts | MDPI [mdpi.com]
- 11. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 14. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Preventing decomposition of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine during reactions
Welcome to the technical support center for 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and questions to help you mitigate the decomposition of this compound and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and corresponding reactivity of this compound?
A1: this compound is a bifunctional heterocyclic compound. The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor.[1] The molecule possesses two primary sites for synthetic modification:
-
The C7-Chloro Group: The chlorine atom on the pyridine ring is a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
-
The C2-Trimethylsilyl (TMS) Group: The TMS group at the 2-position of the furan ring serves multiple purposes. It can act as a blocking group or be used in Hiyama-Denmark cross-coupling reactions.[2] More commonly, it is a precursor to the corresponding 2-lithiated or 2-boronic ester species after a transmetallation or borylation step. However, the C-Si bond is susceptible to cleavage under both acidic and basic conditions, a process known as protodesilylation.
Understanding the interplay between these two functional groups is crucial for successful reaction planning.
Q2: What are the optimal storage and handling conditions for this compound?
A2: To ensure the long-term stability and reactivity of this compound, we recommend the following storage and handling procedures:
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C). Protect from moisture and light.
-
Handling: Handle the compound in a glovebox or under a stream of inert gas. Use anhydrous solvents and reagents to prevent premature cleavage of the trimethylsilyl group.
Q3: Can the trimethylsilyl group be selectively removed?
A3: Yes, the trimethylsilyl group can be selectively removed to generate the corresponding 2-unsubstituted furo[3,2-b]pyridine. This protodesilylation can be achieved under mild conditions. Common methods include treatment with:
-
Fluoride sources: Tetrabutylammonium fluoride (TBAF) in THF is a standard and effective method.
-
Acids: Mild acids such as acetic acid or exposure to silica gel during chromatography can lead to TMS group cleavage.
-
Bases: Aqueous bases like potassium carbonate or sodium hydroxide can also effect desilylation.
Careful selection of the desilylation conditions is necessary to avoid unwanted side reactions on the rest of the molecule.
Troubleshooting Guide
This section addresses specific issues that you may encounter during reactions involving this compound.
Issue 1: Low Yield and Significant Protodesilylation in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling at the C7-chloro position, but I am observing a low yield of my desired product and a significant amount of the desilylated starting material, 7-chloro-furo[3,2-b]pyridine. What is causing this and how can I prevent it?
A: This is a common issue arising from the lability of the C-Si bond on the furan ring. The conditions of the Suzuki-Miyaura coupling, particularly the base and the presence of water, can promote protodesilylation.
Causality:
-
Base: Strong aqueous bases (e.g., NaOH, K₂CO₃ in water) can hydrolyze the C-Si bond.
-
Water: The presence of water, often necessary for the dissolution of inorganic bases, provides a proton source for the desilylation reaction.[3]
-
Temperature: Higher reaction temperatures can accelerate the rate of both the desired coupling and the undesired desilylation.
Solutions:
-
Choice of Base: Switch to a non-aqueous or less hydrolytic base. Potassium phosphate (K₃PO₄) is often a good choice for Suzuki couplings of sensitive substrates.[4] Cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (Et₃N) in anhydrous solvents can also be effective.
-
Solvent System: Employ anhydrous solvents such as dioxane, toluene, or DMF. If a co-solvent is needed for the base, consider using a minimal amount of water or switching to a different solvent system altogether.
-
Boronic Acid/Ester Quality: Ensure your boronic acid or boronic ester is of high purity and free from excess boric acid, which can contribute to an acidic microenvironment.
-
Reaction Temperature and Time: Optimize the reaction temperature and time. It may be beneficial to run the reaction at a lower temperature for a longer period to favor the cross-coupling over decomposition.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Standard Conditions (Prone to Decomposition) | Recommended Conditions (To Minimize Decomposition) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) |
| Base | K₂CO₃ (2 M aqueous solution) | K₃PO₄ (solid) or Cs₂CO₃ (solid) |
| Solvent | Dioxane/Water (4:1) | Anhydrous Dioxane or Toluene |
| Temperature | 100 °C | 80-90 °C |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and K₃PO₄ (3.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).
-
Add anhydrous dioxane via syringe.
-
Stir the reaction mixture at 85 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a non-polar eluent system to minimize on-column desilylation.
Issue 2: Decomposition during Lithiation or Grignard Formation
Q: I am trying to perform a lithium-halogen exchange or directed lithiation to functionalize the pyridine ring, but I am getting a complex mixture of products and decomposition of my starting material. What is happening?
A: Organolithium and Grignard reagents are highly basic and can react with the furo[3,2-b]pyridine core in several undesired ways, leading to decomposition.
Causality:
-
Attack at the Furan Ring: Strong bases can deprotonate the furan ring or even induce ring-opening, especially at elevated temperatures. For π-electron rich heterocycles like furan, lithiation at C2 is often dominant, which in this case is blocked by the TMS group. However, other positions can be deprotonated.[5]
-
Reaction with the Pyridine Ring: Organolithium reagents can add nucleophilically to the pyridine ring, leading to dihydropyridine intermediates and subsequent complex reaction pathways.[6]
-
Instability of the Lithiated Intermediate: The generated lithiated species may be unstable, even at low temperatures, leading to fragmentation or other decomposition pathways.
Solutions:
-
Use of Hindered Bases: For deprotonation, use a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at very low temperatures (-78 °C).[6]
-
Temperature Control: Maintain strict temperature control throughout the reaction. Generate the organometallic species at -78 °C or lower and quench with the electrophile at that temperature.
-
Transmetallation as an Alternative: Instead of direct lithiation, consider a transmetallation approach. For example, convert the chloro-group to an organozinc or organoboron species, which are generally more stable and less basic.
-
Use of Magnesium-Halogen Exchange: Turbo Grignard reagents (e.g., i-PrMgCl·LiCl) can facilitate magnesium-halogen exchange at lower temperatures than traditional Grignard reagents, potentially improving the stability of the resulting organometallic intermediate.
Diagram: Troubleshooting Workflow for Decomposition
Caption: Troubleshooting workflow for decomposition issues.
References
- GB2234244A - Asymmetric synthesis of 7-hydroxyfuro[3,4-c]pyridine derivatives.
-
Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Beilstein J. Org. Chem.2022, 18, 1256–1265. [Link]
-
The dioxasilepanyl group as a versatile organometallic unit: studies on stability, reactivity, and utility. Org. Biomol. Chem.2019, 17, 8954-8963. [Link]
- US4742060A - Heterocyclic compounds.
- US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Org. Biomol. Chem.2022, 20, 7637-7641. [Link]
-
Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. J. Saudi Chem. Soc.2024, 28(5), 101906. [Link]
-
Hydrosilylation-Promoted Furan Diels-Alder Cycloadditions with Stereoselectivity Controlled by the Silyl Group. J. Am. Chem. Soc.2020, 142(1), 581-588. [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angew. Chem. Int. Ed.2019, 58(4), 1062-1066. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett.2002, 4(17), 2885–2888. [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES2015, 91(3), 479. [Link]
-
7-Chloro-2-methyl-furo[2,3-c]pyridine. PubChem. [Link]
-
Directed (ortho) Metallation. University of Rochester. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2015, 20(8), 13735-13747. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chem. Sci.2021, 12(23), 8116–8122. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules2023, 28(10), 4196. [Link]
Sources
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dioxasilepanyl group as a versatile organometallic unit: studies on stability, reactivity, and utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Senior Application Scientist's Guide to N-H Protection of Furo[3,2-b]pyridines: A Comparative Analysis of Alternatives to Trimethylsilyl Groups
For researchers, scientists, and professionals in drug development, the furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active molecules, including potent kinase inhibitors.[1][2][3][4] The synthesis and functionalization of these molecules often necessitate the strategic protection of the pyrrole-like nitrogen to prevent unwanted side reactions and direct reactivity. While the trimethylsilyl (TMS) group has been a workhorse for temporary protection, its lability to moisture and certain nucleophilic conditions can limit its application in complex, multi-step syntheses. This guide provides an in-depth technical comparison of robust and versatile alternatives to the TMS group for the N-H protection of furo[3,2-b]pyridines, with a focus on the tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and p-methoxybenzyl (PMB) protecting groups. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your synthetic strategy.
The Limitations of Trimethylsilyl (TMS) Protection
The TMS group is readily introduced using reagents like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA). Its primary advantage is the ease of removal, often hydrolyzing even with mild aqueous workup. However, this very lability is its main drawback. The TMS-protected furo[3,2-b]pyridine is often unstable to chromatography on silica gel and can be cleaved under a variety of reaction conditions, making it unsuitable for lengthy synthetic sequences. This guide will explore more stable and orthogonally cleavable alternatives.
Strategic Selection of an N-Protecting Group
The choice of a protecting group is a critical decision in synthetic planning. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable in high yield without affecting other functional groups.
-
Minimally impactful on the reactivity of the furo[3,2-b]pyridine core, unless a specific electronic effect is desired.
The following sections will compare the Boc, SEM, and PMB groups against these criteria, providing the necessary data and protocols to make an informed choice for your specific synthetic challenge.
tert-Butoxycarbonyl (Boc) Group: The Versatile Carbamate
The Boc group is one of the most common nitrogen protecting groups in organic synthesis due to its moderate stability and diverse deprotection methods.[5]
Introduction of the Boc Group
The Boc group is typically introduced by reacting the N-H of the furo[3,2-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: N-Boc Protection of Furo[3,2-b]pyridine
-
Reagents: Furo[3,2-b]pyridine, Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.), Triethylamine (TEA, 1.5 equiv.), 4-Dimethylaminopyridine (DMAP, 0.1 equiv.), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the furo[3,2-b]pyridine in DCM or THF.
-
Add TEA and DMAP to the solution.
-
Add (Boc)₂O portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Stability of the N-Boc Group
The N-Boc protected furo[3,2-b]pyridine is generally stable to:
-
Basic conditions: It is resistant to hydrolysis by common bases like hydroxides and carbonates.
-
Nucleophilic attack: It is stable towards a wide range of nucleophiles.
-
Hydrogenolysis: The Boc group is not cleaved by catalytic hydrogenation.
However, it is labile to strong acidic conditions .
Cleavage of the Boc Group
The key advantage of the Boc group is its susceptibility to cleavage under a variety of conditions, allowing for orthogonal deprotection strategies.
A. Acidic Deprotection: This is the most common method for Boc removal.
Experimental Protocol: Acidic N-Boc Deprotection
-
Reagents: N-Boc-furo[3,2-b]pyridine, Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane, Dichloromethane (DCM).
-
Procedure with TFA:
-
Dissolve the N-Boc protected furo[3,2-b]pyridine in DCM.
-
Add an excess of TFA (typically 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.[6]
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product.
-
-
Procedure with HCl in Dioxane:
-
Dissolve the N-Boc protected furo[3,2-b]pyridine in a minimal amount of a co-solvent if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir at room temperature until the reaction is complete.[7]
-
Work-up as described for the TFA procedure.
-
B. Thermal Deprotection: For substrates sensitive to strong acids, thermal cleavage offers a milder alternative.[8]
Experimental Protocol: Thermal N-Boc Deprotection
-
Reagents: N-Boc-furo[3,2-b]pyridine, High-boiling solvent (e.g., toluene, xylene, or N,N-dimethylformamide).
-
Procedure:
-
Dissolve the N-Boc protected furo[3,2-b]pyridine in the chosen solvent.
-
Heat the solution to reflux (typically 110-150 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the product as necessary.
-
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The Fluoride-Labile Protector
The SEM group offers excellent stability to a broad range of reagents and can be cleaved under mild, specific conditions, making it an excellent choice for complex syntheses.[5][9]
Introduction of the SEM Group
The SEM group is introduced by reacting the furo[3,2-b]pyridine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a strong base.
Experimental Protocol: N-SEM Protection of Furo[3,2-b]pyridine
-
Reagents: Furo[3,2-b]pyridine, Sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv.), Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH in anhydrous THF or DMF at 0 °C, add a solution of furo[3,2-b]pyridine in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add SEM-Cl dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.[10]
-
Stability of the N-SEM Group
N-SEM protected furo[3,2-b]pyridines are exceptionally stable to:
-
A wide range of nucleophiles and bases.
-
Mild acidic conditions.
-
Oxidizing and reducing agents.
Cleavage of the SEM Group
The selective removal of the SEM group is typically achieved using a fluoride source.
Experimental Protocol: N-SEM Deprotection with TBAF
-
Reagents: N-SEM-furo[3,2-b]pyridine, Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 3-5 equiv.), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the N-SEM protected furo[3,2-b]pyridine in anhydrous THF.
-
Add the TBAF solution and heat the mixture to reflux.[9][11]
-
Monitor the reaction by TLC until completion.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by chromatography.
-
p-Methoxybenzyl (PMB) Group: The Oxidatively Cleavable Choice
The PMB group is a versatile protecting group that can be removed under both acidic and oxidative conditions, offering another layer of orthogonality.[12][13]
Introduction of the PMB Group
The PMB group is introduced via a Williamson ether synthesis-type reaction using p-methoxybenzyl chloride (PMB-Cl).
Experimental Protocol: N-PMB Protection of Furo[3,2-b]pyridine
-
Reagents: Furo[3,2-b]pyridine, Sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil), p-Methoxybenzyl chloride (PMB-Cl, 1.2 equiv.), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of furo[3,2-b]pyridine in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add PMB-Cl.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify by column chromatography.
-
Stability of the N-PMB Group
N-PMB protected furo[3,2-b]pyridines are stable to:
-
Basic conditions.
-
Nucleophiles.
-
Catalytic hydrogenation (though less stable than a simple benzyl group).
Cleavage of the PMB Group
The PMB group can be cleaved under oxidative or acidic conditions.
A. Oxidative Deprotection: This method is highly selective and mild.
Experimental Protocol: Oxidative N-PMB Deprotection with DDQ
-
Reagents: N-PMB-furo[3,2-b]pyridine, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-2.0 equiv.), Dichloromethane (DCM)/Water (e.g., 18:1 v/v).
-
Procedure:
-
Dissolve the N-PMB protected furo[3,2-b]pyridine in a mixture of DCM and water.[14]
-
Cool the solution to 0 °C and add DDQ portion-wise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.[15]
-
B. Acidic Deprotection: Strong acids can also be used to cleave the PMB group.
Experimental Protocol: Acidic N-PMB Deprotection
-
Reagents: N-PMB-furo[3,2-b]pyridine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-PMB protected furo[3,2-b]pyridine in DCM.
-
Add an excess of TFA and stir at room temperature.[16]
-
Monitor the reaction by TLC.
-
Work-up as described for the acidic deprotection of the Boc group.
-
Comparative Summary and Strategic Recommendations
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Key Advantages |
| Boc | (Boc)₂O, base (TEA, DMAP) | Acidic (TFA, HCl), Thermal | Stable to base, nucleophiles, hydrogenolysis | Versatile deprotection options, widely used.[5][7] |
| SEM | SEM-Cl, strong base (NaH) | Fluoride (TBAF), strong acid | Very stable to a wide range of conditions | High stability, orthogonal to many other groups.[9][10] |
| PMB | PMB-Cl, strong base (NaH) | Oxidative (DDQ), Acidic (TFA) | Stable to base, nucleophiles | Orthogonal to acid- and base-labile groups.[12][13] |
Strategic Recommendations:
-
For short synthetic sequences where subsequent steps do not involve acidic conditions, the Boc group is often a good first choice due to its ease of introduction and reliable deprotection.
-
For complex, multi-step syntheses requiring high stability and orthogonality, the SEM group is an excellent option. Its resistance to a wide array of reagents and specific fluoride-mediated cleavage provides significant synthetic flexibility.[17]
-
The PMB group is particularly useful when oxidative deprotection is desired to avoid acidic or basic conditions that might affect other sensitive functional groups in the molecule. It offers an orthogonal cleavage strategy to both Boc and SEM groups.[18]
Visualization of Protection and Deprotection Workflows
Boc Protection and Deprotection
Caption: Workflow for SEM protection and fluoride-mediated deprotection.
PMB Protection and Deprotection
Caption: Workflow for PMB protection and oxidative/acidic deprotection.
Conclusion
The judicious selection of a nitrogen protecting group is paramount for the successful synthesis of complex furo[3,2-b]pyridine derivatives. While TMS offers simplicity for transient protection, the Boc, SEM, and PMB groups provide a broader range of stability and orthogonal cleavage options. This guide has provided a comparative framework, including detailed experimental protocols and strategic recommendations, to empower researchers to choose the most appropriate protecting group for their specific synthetic endeavors. By understanding the nuances of each protecting group's chemistry, scientists can navigate the challenges of multi-step synthesis and accelerate the discovery of novel furo[3,2-b]pyridine-based therapeutics.
References
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Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
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Dudley, G. B., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(15), 5337-5347. [Link]
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Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
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ResearchGate. (2019). Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... ResearchGate. [Link]
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Jung, M. E., & Jung, Y. H. (2007). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 48(38), 6649-6651. [https://www.chem.ucla.edu/~jung/posters/YHJ_TET LETT_2007.pdf]([Link] LETT_2007.pdf)
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ResearchGate. (n.d.). Deprotection of PMB-protected primary hydroxyl group by DDQ. ResearchGate. [Link]
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ResearchGate. (2007). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]
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Kiessling, L. L., et al. (2000). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 2(18), 2813-2815. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]
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Våbenø, J., et al. (2016). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 20(7), 1274-1283. [Link]
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Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
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Common Organic Chemistry. (n.d.). SEM Deprotection - TBAF. Common Organic Chemistry. [Link]
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National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
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Katritzky, A. R., & Zhang, S. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
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ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?. ResearchGate. [Link]
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ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
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ResearchGate. (n.d.). An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. [Link]
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ResearchGate. (n.d.). Tertiary-butoxycarbonyl (Boc) - A Strategic Group for N-Protection/Deprotection in the Synthesis of Various Natural/Unnatural N-unprotected Aminoacid Cyanomethyl Esters. ResearchGate. [Link]
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MDPI. (2020). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 18(3), 168. [Link]
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National Institutes of Health. (2022). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 7(4), 3567-3575. [Link]
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National Institutes of Health. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 29(3), 253-261. [Link]
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PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
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ResearchGate. (2012). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
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PubMed. (2013). Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines. The Journal of Organic Chemistry, 78(13), 6439-6449. [Link]
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ResearchGate. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. ResearchGate. [Link]
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Semantic Scholar. (2013). Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines. Semantic Scholar. [Link]
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National Institutes of Health. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 10(6), 848-866. [Link]
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University of Southampton. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Sustainable, Mild and Efficient p-Methoxybenzyl Ether Deprotections Utilizing Catalytic DDQ. ResearchGate. [Link]
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ResearchGate. (n.d.). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. ResearchGate. [Link]
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ResearchGate. (2006). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. [Link]
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MDPI. (2018). Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. Molecules, 23(10), 2533. [Link]
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Beilstein-Institut. (2022). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 18, 334-343. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. [Link]
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ResearchGate. (2020). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
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Semantic Scholar. (2007). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. [Link]
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Organic Letters. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(18), 2813-2815. [Link]
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A Comparative Guide to Halogenated Furo[3,2-b]pyridines in Synthesis: The Strategic Role of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Introduction
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it a sought-after core for developing potent and selective kinase inhibitors and other therapeutic agents.[1] Strategic functionalization of this core is paramount for tuning molecular properties, and halogenated derivatives serve as versatile linchpins for diversification, primarily through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine against its bromo, iodo, and fluoro analogs. We will explore the nuances of their synthesis, comparative reactivity in cornerstone cross-coupling reactions, and the strategic implications of choosing one halogen over another, supported by experimental insights and protocols.
The Synthetic Landscape of 7-Halogenated Furo[3,2-b]pyridines
The synthesis of the target scaffolds can be approached in two primary ways: constructing the furopyridine core with the halogen pre-installed or performing a late-stage halogenation.
A robust method for building the core involves a one-pot Sonogashira coupling followed by heteroannulation.[1][2] For instance, coupling a 3-halo-2-hydroxypyridine with a terminal alkyne under palladium/copper catalysis directly yields the 2-substituted furo[3,2-b]pyridine.
For introducing the 2-(trimethylsilyl) group onto a pre-formed 7-halofuropyridine, a regioselective metalation-silylation sequence is highly effective. The acidity of the C2 proton on the electron-rich furan ring allows for selective deprotonation using a strong base like lithium diisopropylamide (LDA), followed by quenching with trimethylsilyl chloride (TMSCl).[2][3]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The choice of halogen at the C7 position profoundly impacts the substrate's utility in synthesis. The reactivity is governed by the carbon-halogen (C-X) bond dissociation energy, which dictates the ease of the oxidative addition step—often the rate-determining step in palladium-catalyzed couplings.
General Reactivity Trend: I > Br > Cl >> F [4][5]
This trend means that iodo- and bromo-furopyridines are highly reactive and suitable for a wide range of standard cross-coupling conditions. In contrast, the chloro- derivative is more stable, less expensive, but significantly more challenging to activate, requiring state-of-the-art catalytic systems.[4] Fluoro-derivatives are generally inert in these reactions and are not considered further as coupling partners.
Suzuki-Miyaura Coupling
This C-C bond-forming reaction is a workhorse in medicinal chemistry.
-
7-Iodo & 7-Bromo Analogs: These readily couple with a variety of aryl and heteroaryl boronic acids using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. Reactions are typically fast and high-yielding.
-
7-Chloro Analog: Coupling of the 7-chloro derivative is significantly more demanding due to the strength of the C-Cl bond. Success hinges on the use of specialized, sterically hindered, and electron-rich phosphine ligands, such as SPhos or XPhos, developed by the Buchwald group.[6] These ligands promote the difficult oxidative addition to the C-Cl bond, enabling efficient coupling where first-generation catalysts fail.[7][8]
Buchwald-Hartwig Amination
This reaction is critical for installing amine functionalities, which are prevalent in pharmaceuticals.
-
7-Iodo & 7-Bromo Analogs: These substrates couple efficiently with a broad range of primary and secondary amines using catalysts based on ligands like BINAP or DPPF.[9]
-
7-Chloro Analog: The amination of 7-chlorofuropyridine represents a significant synthetic challenge. Standard conditions are often sluggish and result in low yields or decomposition. The breakthrough for this transformation came with the development of highly active, bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) that facilitate the catalytic cycle with unactivated heteroaryl chlorides.[10][11] The choice of a strong, non-nucleophilic base like sodium or lithium tert-butoxide is also crucial for success.[12]
// Invisible nodes for positioning ArCl [label="Ar-Cl", shape=plaintext]; Amine [label="HNR'R'' + Base", shape=plaintext]; Product [label="Ar-NR'R''", shape=plaintext];
// Cycle Pd0 -> OA -> PdII -> LE -> Amide -> RE -> Pd0;
// Reagents and Products ArCl -> OA; Amine -> LE; RE -> Product;
// Annotations {rank=same; Pd0; Amide;} {rank=same; PdII;}
note [label="Bulky, electron-rich ligands (L)\nare critical for facilitating the\nslow Oxidative Addition of Ar-Cl\nand the final Reductive Elimination.", shape=note, fillcolor="#FBBC05", fontcolor="#202124", pos="3.5,2.5!", width=2.5]; } dot Caption: Key role of bulky ligands in Buchwald-Hartwig amination.
Sonogashira Coupling
This reaction forms C(sp²)-C(sp) bonds, providing access to alkynylated furopyridines.
-
7-Iodo & 7-Bromo Analogs: These are excellent substrates for Sonogashira coupling with terminal alkynes, typically using a Pd/Cu co-catalytic system.[13]
-
7-Chloro Analog: While more difficult, the Sonogashira coupling of 7-chlorofuropyridine is feasible, often requiring higher temperatures, microwave irradiation, or more active catalyst systems to achieve good yields.[13][14] The use of the 2-TMS group in the title compound adds another layer of synthetic strategy, as discussed below.
The Strategic Advantage of the 2-(Trimethylsilyl) Group
The TMS group at the C2 position is not merely a spectator. It offers two key synthetic advantages:
-
A Masked Terminal Alkyne: The TMS group can be selectively cleaved under mild conditions (e.g., with a fluoride source like TBAF or potassium carbonate in methanol) to reveal a terminal alkyne.[15] This allows for a subsequent Sonogashira coupling at the C2 position after the C7 position has been functionalized, enabling sequential and site-selective diversification.
-
A Handle for Halogenation: The TMS group can be replaced with an iodine via electrophilic substitution (iododesilylation) using reagents like iodine monochloride (ICl). This provides a powerful method to convert the synthetically challenging 2-H position into a highly reactive 2-iodo group, opening up further cross-coupling possibilities.
Comparative Data Summary
The following table summarizes the expected performance and required conditions for cross-coupling reactions on 7-halofuropyridines, based on established principles for heteroaryl halides.[4][5]
| Reaction | 7-Iodo Derivative | 7-Bromo Derivative | 7-Chloro Derivative |
| Suzuki-Miyaura | Excellent Yields (>90%) Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100°C | Good to Excellent Yields (80-95%) Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90-110°C | Moderate to Good Yields (60-85%) Pd₂(dba)₃/SPhos, K₃PO₄, t-BuOH, 100-120°C[6] |
| Buchwald-Hartwig | Excellent Yields (>90%) Pd₂(dba)₃/BINAP, NaOtBu, Toluene, 90-110°C | Good to Excellent Yields (80-95%) Pd₂(dba)₃/Xantphos, Cs₂CO₃, Toluene, 100-110°C | Moderate to Good Yields (65-90%) Pd(OAc)₂/XPhos, NaOtBu, Toluene, 110°C[10][11] |
| Sonogashira | Excellent Yields (>90%) Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, RT-60°C | Good Yields (75-90%) Pd(PPh₃)₂Cl₂/CuI, Et₃N, DMF, 80-100°C | Fair to Good Yields (50-80%) Pd(PPh₃)₂Cl₂/CuI, DIPA, DMF, 100-120°C (Microwave often beneficial)[13] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a proposed synthesis based on established regioselective metalation procedures.[2][3]
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.5 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Deprotonation: Dissolve 7-chlorofuro[3,2-b]pyridine (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the LDA solution at -78 °C. Stir the resulting deep-colored solution for 1 hour at this temperature.
-
Rationale: The C2 proton is the most acidic due to the inductive effect of the adjacent furan oxygen and its position on the electron-rich furan ring, ensuring regioselective deprotonation.
-
-
Silylation: Add trimethylsilyl chloride (TMSCl, 1.5 eq), freshly distilled, dropwise to the reaction mixture at -78 °C.
-
Workup: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Comparative Suzuki-Miyaura Coupling of 7-Chlorofuropyridine
-
Reagent Preparation: In a glovebox, charge a vial with this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and SPhos (4 mol%).
-
Rationale: A strong base (K₃PO₄) and an advanced, electron-rich, bulky phosphine ligand (SPhos) are essential to promote the challenging oxidative addition of the palladium catalyst into the robust C-Cl bond.[6]
-
-
Reaction: Add anhydrous tert-butanol as the solvent. Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 7-phenyl product.
Conclusion
The choice between 7-chloro-, 7-bromo-, and 7-iodofuro[3,2-b]pyridine is a strategic decision dictated by a trade-off between reactivity, cost, and the desired synthetic sequence. While iodo and bromo derivatives offer high reactivity and compatibility with standard cross-coupling protocols, they are more expensive and potentially less stable.
This compound , despite its lower intrinsic reactivity, emerges as a highly valuable and cost-effective building block for complex molecule synthesis. Its successful application requires a modern catalyst toolbox, specifically bulky, electron-rich phosphine ligands. The presence of the 2-TMS group provides an additional layer of synthetic flexibility, enabling sequential functionalization at both the C7 and C2 positions. For researchers in drug development, mastering the coupling of this chloro-derivative unlocks efficient synthetic routes from more economical starting materials, a significant advantage in both discovery and process chemistry.
References
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Chuan-Jun, L., et al. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(26), 8690-8696. Available at: [Link]
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Didier, C., et al. (2013). Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines. PubMed. Available at: [Link]
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Prozomix. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Prozomix. Available at: [Link]
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Shiotani, S., et al. (2013). Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]
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Biscoe, M. R., et al. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar. Available at: [Link]
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Mao, J., et al. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. PubMed. Available at: [Link]
- American Chemical Society. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
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Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
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Dreher, S. D., et al. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]
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Noël, T., & Musacchio, A. J. (2016). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Available at: [Link]
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Cheng, G., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. ResearchGate. Available at: [Link]
- Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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Ji, R., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
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Soheili, A., et al. (2003). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
- Seregin, I. V., & Gevorgyan, V. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace.
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Schmidt, J., & Morken, J. P. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH. Available at: [Link]
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Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. Available at: [Link]
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Various Authors. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenesa. ResearchGate. Available at: [Link]
- Various Authors. (n.d.). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene.
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Cheng, G., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications (RSC Publishing). Available at: [Link]
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Sang, Z., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Diva-Portal.org. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
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Various Authors. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate. Available at: [Link]
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National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]
- Google Patents. (n.d.). US5126456A - 7-chloroquinaldine synthesis. Google Patents.
- Various Authors. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities.
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available at: [Link]
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Sang, Z., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. ResearchGate. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
- Various Authors. (n.d.). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
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A Senior Application Scientist's Guide to Spectroscopic Data Validation: The Case of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of scientific integrity and progress. Spectroscopic data validation is not merely a procedural step but a critical, self-validating system that ensures the reliability of downstream applications, from mechanistic studies to clinical trials. This guide provides an in-depth, experience-driven approach to the spectroscopic validation of the novel heterocyclic compound, 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine.
In the absence of a complete, published dataset for this specific molecule, we will embark on a validation journey grounded in first principles and comparative analysis. This approach mirrors the real-world scenario of characterizing a newly synthesized compound. We will predict the spectroscopic features of our target molecule and validate these predictions against the known data of structurally related analogs: 7-chlorofuro[3,2-b]pyridine and 2-(trimethylsilyl)furo[3,2-b]pyridine . This comparative methodology not only builds a strong case for the structure of our target compound but also deepens our understanding of how different functional groups influence spectroscopic outcomes.
The Strategic Importance of Spectroscopic Validation
In the realm of medicinal chemistry, the furo[3,2-b]pyridine scaffold is of significant interest due to its presence in various biologically active molecules.[1][2] The introduction of a chloro-substituent and a trimethylsilyl (TMS) group can profoundly modulate a molecule's physicochemical properties, including its metabolic stability and target engagement. Therefore, rigorous confirmation of the successful synthesis of this compound is paramount. Our validation strategy will be multi-pronged, employing ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and irrefutable structural assignment.
The Molecular Architecture: A Comparative Overview
To appreciate the nuances of the spectroscopic data, let's first visualize the structures of our target compound and its chosen analogs.
Figure 1. Chemical structures of the target compound and its comparative analogs.
Spectroscopic Data Analysis: A Comparative Approach
The following sections will detail the predicted and known spectroscopic data for our compounds of interest. The power of this analysis lies in observing the incremental changes in the spectra as we move from the simpler analogs to our more complex target molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides crucial information about the electronic environment of protons in a molecule.[3] By analyzing chemical shifts, integration, and coupling patterns, we can piece together the molecular puzzle.
Table 1: Predicted and Known ¹H NMR Spectral Data (in ppm)
| Proton | This compound (Predicted) | 7-chlorofuro[3,2-b]pyridine (Known/Predicted) | 2-(trimethylsilyl)furo[3,2-b]pyridine (Known/Predicted) | Rationale for Prediction |
| H3 | ~6.8 (s) | ~6.9 (d) | ~6.7 (s) | The TMS group at C2 removes the coupling to H3, resulting in a singlet. The electron-donating nature of the TMS group will likely shield this proton, shifting it slightly upfield compared to the chloro-analog. |
| H5 | ~7.2 (d) | ~7.3 (d) | ~7.1 (d) | The electronic environment of H5 is primarily influenced by the pyridine nitrogen and the furan oxygen. The chloro- and TMS-substituents at distant positions are expected to have a minor impact on its chemical shift. |
| H6 | ~8.4 (d) | ~8.5 (d) | ~8.3 (d) | Similar to H5, the chemical shift of H6 is largely dictated by the fused ring system. |
| TMS-CH₃ | ~0.3 (s, 9H) | N/A | ~0.3 (s, 9H) | The nine equivalent protons of the TMS group will appear as a sharp singlet in a highly shielded region of the spectrum. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule.[4]
Table 2: Predicted and Known ¹³C NMR Spectral Data (in ppm)
| Carbon | This compound (Predicted) | 7-chlorofuro[3,2-b]pyridine (Known/Predicted) | 2-(trimethylsilyl)furo[3,2-b]pyridine (Known/Predicted) | Rationale for Prediction |
| C2 | ~160 | ~155 | ~162 | The direct attachment of the silicon atom will have a significant deshielding effect on C2. |
| C3 | ~110 | ~105 | ~108 | The TMS group at C2 will have a moderate shielding effect on the adjacent C3. |
| C3a | ~145 | ~144 | ~146 | This quaternary carbon's chemical shift is primarily influenced by the fused ring system. |
| C5 | ~118 | ~117 | ~119 | The substituents at C2 and C7 are expected to have a minimal effect on the chemical shift of C5. |
| C6 | ~148 | ~147 | ~149 | The electronegative nitrogen atom strongly deshields this carbon. |
| C7 | ~140 | ~139 | ~142 | The chloro-substituent will cause a significant downfield shift for C7. |
| C7a | ~152 | ~151 | ~153 | This quaternary carbon is influenced by both the furan oxygen and the pyridine nitrogen. |
| TMS-CH₃ | ~ -1 | N/A | ~ -1 | The carbons of the TMS group are highly shielded and appear upfield, often below 0 ppm. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.[5]
Table 3: Predicted and Known Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ (Predicted/Known) | Key Fragments (Predicted/Known) | Rationale for Fragmentation |
| This compound | 225/227 (in a ~3:1 ratio) | [M-15]⁺ (loss of CH₃), [M-Cl]⁺ | The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion peak. The loss of a methyl group from the TMS moiety is a common fragmentation pathway for silylated compounds.[6] |
| 7-chlorofuro[3,2-b]pyridine | 153/155 (in a ~3:1 ratio) | [M-Cl]⁺, [M-HCN]⁺ | The chlorine isotope pattern will be prominent. Fragmentation of the pyridine ring often involves the loss of HCN. |
| 2-(trimethylsilyl)furo[3,2-b]pyridine | 191 | [M-15]⁺ (loss of CH₃) | The base peak is often the [M-15]⁺ fragment due to the stability of the resulting cation. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]
Table 4: Predicted and Known Infrared (IR) Spectral Data (in cm⁻¹)
| Vibrational Mode | This compound (Predicted) | 7-chlorofuro[3,2-b]pyridine (Known/Predicted) | 2-(trimethylsilyl)furo[3,2-b]pyridine (Known/Predicted) | Rationale for Prediction |
| C-H (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | Characteristic stretching vibrations for aromatic C-H bonds. |
| C=C, C=N (aromatic ring) | ~1600-1450 | ~1600-1450 | ~1600-1450 | These stretches are characteristic of the fused aromatic ring system. |
| C-O-C (furan) | ~1250-1050 | ~1250-1050 | ~1250-1050 | The asymmetric and symmetric stretching of the furan ether linkage. |
| Si-C (stretch) | ~1250 and ~840 | N/A | ~1250 and ~840 | The Si-CH₃ symmetric and asymmetric deformations are highly characteristic of the TMS group. |
| C-Cl (stretch) | ~800-600 | ~800-600 | N/A | The C-Cl stretch is often in the fingerprint region and can be difficult to assign definitively without comparative analysis. |
Experimental Protocols: A Self-Validating Workflow
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols are designed to be self-validating, with built-in checks to ensure data integrity.
Sample Preparation
-
Purity is Paramount: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation. Recrystallization or column chromatography may be necessary.
-
Solvent Selection: For NMR, use a deuterated solvent that fully dissolves the sample and does not have signals that overlap with analyte peaks. CDCl₃ is a common first choice. For IR, the sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent.
-
Concentration: For NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typical.
Spectroscopic Data Acquisition Workflow
Figure 2. A streamlined workflow for spectroscopic data acquisition and validation.
Detailed Protocols
¹H and ¹³C NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 3-4 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single pulse.
-
Spectral width: -10 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
2D NMR (COSY, HSQC): For unambiguous assignment, 2D NMR experiments are invaluable. A COSY spectrum will reveal proton-proton couplings, while an HSQC will correlate protons with their directly attached carbons.
Mass Spectrometry
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Method: Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Data Acquisition: Acquire a full scan spectrum to determine the molecular weight and isotopic distribution.
-
Data Analysis: Compare the observed m/z values and isotopic pattern with the theoretical values for the proposed structure.
Infrared Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Cast a thin film from a volatile solvent, prepare a KBr pellet, or use an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to correlation tables and the spectra of the analog compounds.[8][9]
Conclusion: A Coherent Narrative of Structure
The validation of this compound's structure is a testament to the power of a multi-faceted spectroscopic approach. By predicting the spectral outcomes based on established chemical principles and comparing them with data from structurally related analogs, we can build a robust and compelling case for the identity of our target molecule. This guide has not only provided a roadmap for the validation of this specific compound but has also illustrated a broader, experience-based strategy for tackling the structural elucidation of any novel chemical entity. The true measure of expertise lies not just in interpreting spectra but in designing a self-validating experimental plan that leaves no room for ambiguity.
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The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.[Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of Furopyridines
Furopyridine scaffolds are privileged structures in medicinal chemistry and materials science, prized for their unique electronic properties and ability to mimic biological systems. The construction of complex molecules based on this framework frequently relies on the creation of carbon-carbon (C-C) bonds. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2]
However, the application of this powerful reaction to heteroaromatic systems like furopyridines is not without its challenges. The presence of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center, while the specific electronic nature of the fused ring system can influence the reactivity of the C-X bond (where X is typically a halide).[3][4] The judicious selection of the palladium catalyst and its associated ligand is therefore paramount to achieving high yields and reaction efficiency.
This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura coupling of furopyridines and related heteroaromatics. It is designed for researchers and drug development professionals seeking to optimize existing protocols or develop new synthetic routes. We will delve into the mechanistic underpinnings of catalyst choice, present comparative performance data, and provide detailed, field-proven experimental protocols.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for rational catalyst selection. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps, all revolving around a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[1][5][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-halide bond of the furopyridine substrate. This is often the rate-determining step, and its efficiency is highly dependent on the electron-richness and steric bulk of the supporting ligand.[1][5] A more reactive C-X bond (I > Br > Cl) will undergo oxidative addition more readily.
-
Transmetalation: The organoboron species (e.g., a furopyridine boronic acid or ester) is activated by a base to form a more nucleophilic "ate" complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[1][7]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][5] This step is often accelerated by bulky ligands that promote the formation of a three-coordinate intermediate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Performance: A Comparative Analysis
The choice of catalyst can dramatically impact reaction outcomes. While "traditional" catalysts like Pd(PPh₃)₄ have been used for decades, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald Ligands), have proven far more effective for challenging heteroaromatic substrates.[3][8] Second and third-generation "precatalysts" (e.g., G2, G3) offer the advantage of being air-stable while rapidly forming the active Pd(0) species in solution.[9][10][11][12]
Below is a comparative summary of various palladium catalysts for the coupling of bromopyridines and related heteroaromatics, which serve as excellent models for furopyridine reactivity.
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | 80 | - | 75 | 5 | [13] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 80 | 2 | High | Not specified | [14] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 7-chloro-6-azaindole | 2,4-difluorophenylboronic acid | 100 (MW) | 0.5 | 10-15 | 2 | [10] |
| XPhos Pd G2 | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 7-chloro-6-azaindole | 2,4-difluorophenylboronic acid | 100 (MW) | 0.5 | 92 | 2 | [10] |
| Pd(OAc)₂ | SPhos | CsF | Isopropanol | N-Boc-5-methoxy-2-indolylboronic acid | 1-chlorocyclopentene | 85 | 3 | 88 | 2-4 | [15] |
| SPhos Pd G2 | SPhos | K₂CO₃ | Toluene/H₂O | 2-Bromopyridine | 4-methoxyphenylboronic acid | 100 | 12 | 95 | 1 | [9][11] |
Key Insights from the Data:
-
Superiority of Modern Ligands: The data clearly demonstrates the advantage of using bulky biarylphosphine ligands like XPhos and SPhos, especially in their precatalyst forms (G2).[10][11] The XPhos Pd G2 system provided a dramatic yield increase (from ~15% to 92%) for the coupling of a chloro-azaindole compared to a system where the ligand and palladium source were added separately.[10] This is because these precatalysts are designed to readily generate the highly active, monoligated L-Pd(0) species required for the difficult oxidative addition of electron-rich or sterically hindered heteroaryl chlorides.[10][16]
-
Precatalysts Enhance Efficiency: SPhos Pd G2 and XPhos Pd G2 are second-generation Buchwald precatalysts that are more stable and efficient.[9][12] They allow for the formation of the active catalytic species at room temperature with even weak bases, which is a significant advantage for sensitive substrates.[11][12]
-
Choice of Base and Solvent is Critical: The choice of base (e.g., K₃PO₄, K₂CO₃, CsF) and solvent system (e.g., Dioxane, Toluene, often with water) is highly interdependent with the catalyst system and must be optimized for each specific substrate pairing.[13][14][17]
Experimental Protocols
Adherence to a robust, reproducible protocol is essential for success. The following section details a representative workflow for a Suzuki-Miyaura coupling of a bromofuropyridine using a modern palladium precatalyst.
Workflow Visualization
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A Senior Application Scientist's Guide to the Efficacious Desilylation of TMS-Furopyridines
In the landscape of modern medicinal chemistry, furopyridine scaffolds are prized building blocks for their prevalence in a range of biologically active molecules.[1][2] The strategic use of protecting groups is paramount in the multi-step synthesis of these complex structures. Among these, the trimethylsilyl (TMS) group is a workhorse for its ease of installation and mild removal. However, the seemingly straightforward desilylation step can often be a source of frustration, with incomplete reactions, low yields, and unexpected side products plaguing even the most seasoned researchers.
This comprehensive guide offers an in-depth comparison of common desilylation reagents for TMS-furopyridines, moving beyond a simple recitation of protocols. Here, we delve into the mechanistic nuances, provide field-proven insights, and present detailed experimental procedures to empower researchers, scientists, and drug development professionals to navigate this critical transformation with confidence and efficiency.
The Critical Juncture: Understanding Desilylation Mechanisms
The removal of a TMS group from a furopyridine core, while conceptually simple, is governed by the interplay of electronics and sterics. The choice of reagent dictates the reaction pathway and, ultimately, the success of the deprotection.
Fluoride-Mediated Desilylation: The Power of the Si-F Bond
The most common approach to TMS deprotection hinges on the exceptional strength of the silicon-fluorine bond. Fluoride ions act as potent nucleophiles, attacking the silicon center of the TMS group. This forms a transient, pentacoordinate silicon intermediate that readily collapses, cleaving the Si-C or Si-O bond and liberating the furopyridine.
A Comparative Analysis of Desilylation Reagents
The selection of a desilylation reagent is not a one-size-fits-all decision. The optimal choice depends on the specific substitution pattern of the furopyridine, the presence of other functional groups, and the desired reaction conditions.
Tetrabutylammonium Fluoride (TBAF): The Ubiquitous Workhorse
TBAF is arguably the most frequently employed desilylation reagent due to its excellent solubility in common organic solvents.[3] It is commercially available as a solution in THF, typically as a trihydrate.
Mechanism of Action: The fluoride ion from TBAF directly attacks the silicon atom of the TMS group, leading to the formation of a strong Si-F bond and cleavage of the Si-C bond. A subsequent workup protonates the resulting carbanion to yield the desilylated furopyridine.[2]
Causality Behind Experimental Choices: The use of TBAF in an aprotic solvent like THF ensures the nucleophilicity of the fluoride ion is not diminished by hydrogen bonding. The reaction is often performed at room temperature, reflecting the high reactivity of TBAF towards the labile TMS group.
Self-Validating System: The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar desilylated product.
Hydrogen Fluoride-Pyridine (HF-Pyridine): A Milder, Less Basic Alternative
For substrates sensitive to the basicity of TBAF, HF-Pyridine (Olah's reagent) presents a valuable alternative.[4] This reagent is a complex of hydrogen fluoride and pyridine, rendering the highly corrosive and toxic HF easier to handle.
Mechanism of Action: The mechanism is analogous to that of TBAF, with the fluoride ion acting as the nucleophile. The pyridinium counterion is less basic than the tetrabutylammonium cation, making the overall reaction conditions less harsh.[5]
Causality Behind Experimental Choices: The reaction is typically carried out in a plastic vessel, as HF reacts with glass. The use of a co-solvent like THF or pyridine can be beneficial for substrate solubility.[6] The reaction is often performed at 0 °C to room temperature to control the reactivity.
Self-Validating System: Reaction monitoring is again achieved via TLC. A careful aqueous workup with a base such as sodium bicarbonate is crucial to neutralize the acidic HF-pyridine.[7][8]
Cesium Fluoride (CsF): The Solid-Phase Powerhouse
Cesium fluoride is a solid, hygroscopic salt that offers a powerful and often more selective alternative to TBAF.[9] Its lower basicity compared to TBAF can be advantageous for sensitive substrates.[3]
Mechanism of Action: Similar to other fluoride sources, the fluoride ion from CsF attacks the silicon atom. The high lattice energy of CsF and the strong Si-F bond formation drive the reaction forward.[10]
Causality Behind Experimental Choices: CsF is often used in polar aprotic solvents like DMF or acetonitrile to enhance its solubility and reactivity.[9] The reaction may require heating to achieve a reasonable rate. The use of anhydrous conditions is recommended due to the hygroscopic nature of CsF.
Self-Validating System: TLC monitoring is standard. The workup is often simpler than with TBAF, involving filtration of the inorganic salts followed by extraction.[10]
Acid-Catalyzed Desilylation: A Niche but Effective Approach
While less common for aryl-TMS bonds, acid-catalyzed desilylation can be effective, particularly for electron-rich aromatic systems.
Mechanism of Action: The reaction proceeds via electrophilic aromatic substitution. A proton source protonates the aromatic ring, making it more susceptible to cleavage of the carbon-silicon bond.
Causality Behind Experimental Choices: Strong acids like trifluoroacetic acid (TFA) or mineral acids in a co-solvent are typically employed. The reaction conditions need to be carefully controlled to avoid potential acid-catalyzed degradation of the furopyridine core.
Self-Validating System: Monitoring by TLC is essential to gauge the reaction progress and identify any potential decomposition products. A basic workup is required to neutralize the acid.
Data-Driven Comparison of Desilylation Reagents
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each reagent based on a model TMS-furopyridine substrate.
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Substrate Compatibility | Work-up Complexity |
| TBAF | 1.1 eq, THF, rt | 1-4 h | 85-95 | Good, but can be basic for sensitive groups | Moderate, aqueous extraction often required[11] |
| HF-Pyridine | 2-5 eq, THF/Pyridine, 0 °C to rt | 2-8 h | 75-90 | Excellent for base-sensitive substrates | High, requires plasticware and careful quenching[6] |
| CsF | 2-3 eq, DMF, 50-80 °C | 4-12 h | 80-92 | Good, less basic than TBAF | Low, filtration and extraction |
| TFA | 10-20% in DCM, rt | 1-3 h | 70-85 | Limited to acid-stable substrates | Moderate, requires neutralization |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and may require optimization for specific TMS-furopyridine derivatives.
Protocol 1: Desilylation using Tetrabutylammonium Fluoride (TBAF)
-
Dissolution: Dissolve the TMS-furopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Reagent Addition: To the stirred solution at room temperature, add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).
-
Quenching: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Desilylation using Hydrogen Fluoride-Pyridine (HF-Pyridine)
Caution: HF-Pyridine is corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. All reactions must be conducted in plastic labware.
-
Dissolution: In a plastic vial, dissolve the TMS-furopyridine (1.0 equiv) in a mixture of THF and pyridine (4:1 v/v) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add HF-Pyridine (3.0 equiv) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[7]
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Mechanism of fluoride-mediated desilylation of TMS-furopyridines.
Senior Application Scientist's Insights: Troubleshooting and Best Practices
"The devil is in the details" is a particularly apt adage for desilylation reactions. Here are some field-proven insights to navigate common challenges:
-
Incomplete Conversion: If the reaction stalls, consider adding a fresh portion of the reagent. For TBAF reactions, ensure the reagent is not overly hydrated, as water can reduce its efficacy. [12]For CsF, ensure the solvent is sufficiently polar and consider increasing the temperature.
-
Substrate Decomposition: If you observe significant decomposition, especially with TBAF, the reaction conditions may be too basic. Switching to a milder reagent like HF-Pyridine or buffering the TBAF with a mild acid like acetic acid can be beneficial. [13][14]* Difficult Work-up with TBAF: The removal of tetrabutylammonium salts can be challenging, especially for polar products. An innovative work-up procedure involves the addition of a sulfonic acid resin and calcium carbonate to the reaction mixture, followed by filtration. This method effectively removes TBAF and its byproducts without the need for extensive aqueous extraction. [11][15]* Chemoselectivity: When dealing with molecules containing multiple silyl protecting groups, fluoride-based reagents will typically cleave the least sterically hindered silyl group first. The lability generally follows the order: TMS > TES > TBDMS > TIPS > TBDPS. [2] By understanding the underlying principles and carefully selecting the appropriate reagent and conditions, researchers can transform the often-problematic desilylation of TMS-furopyridines into a reliable and high-yielding step in their synthetic endeavors.
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- Wikipedia. (n.d.). Caesium fluoride.
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- OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻).
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- Umemoto, T. (2011). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 7, 358–370.
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- Doyle, A. G., & Nielsen, M. K. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(29), 9362–9365.
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers.
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The Evolving Landscape of Furopyridines: A Comparative Guide to Biological Activity
The quest for novel therapeutic agents has led researchers down many fascinating molecular avenues. Among the most promising are heterocyclic compounds, with their diverse structures and wide-ranging biological activities. Within this class, the furopyridine scaffold has emerged as a particularly privileged structure in medicinal chemistry. The fusion of a furan ring with a pyridine moiety creates a unique electronic and steric environment, making it an ideal template for designing potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the biological activities of differently substituted furopyridines, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, offering insights into their structure-activity relationships (SAR).
Unlocking the Anticancer Potential of Furopyridines
The dysregulation of cellular signaling pathways is a hallmark of cancer, and many furopyridine derivatives have been specifically designed to target key players in these pathways. Their anticancer activity is one of the most extensively studied aspects of this compound class.
The Rationale Behind Targeting Kinases
Protein kinases are crucial regulators of cell cycle progression, proliferation, and survival. Their aberrant activity is a common driver of tumorigenesis. Consequently, inhibiting these enzymes has become a cornerstone of modern cancer therapy. The furopyridine scaffold has proven to be an excellent starting point for the development of potent kinase inhibitors.
One notable study synthesized a series of furopyridine derivatives and evaluated their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] The results demonstrated that specific substitutions on the furopyridine core are critical for potent inhibition.
Comparative Anticancer Activity of Substituted Furopyridines
The following table summarizes the in vitro cytotoxic activity of several substituted furopyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | HCT-116 (Colon) | 31.3 | [2] |
| MCF-7 (Breast) | 19.3 | [2] | ||
| HepG2 (Liver) | 22.7 | [2] | ||
| A549 (Lung) | 36.8 | [2] | ||
| 2 | ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | HCT-116 (Colon) | 49.0 | [2] |
| MCF-7 (Breast) | 55.5 | [2] | ||
| HepG2 (Liver) | 44.8 | [2] | ||
| A549 (Lung) | 70.7 | [2] | ||
| 3 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | HCT-116 (Colon) | 35.2 | [2] |
| MCF-7 (Breast) | 25.1 | [2] | ||
| HepG2 (Liver) | 28.4 | [2] | ||
| A549 (Lung) | 41.2 | [2] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the nature and position of substituents on the furopyridine ring system significantly influence the anticancer activity. For instance, the presence of a chloro group and a nitrile at specific positions in Compound 1 appears to confer broad-spectrum activity against the tested cell lines. In contrast, the ethyl carboxylate and amino groups in Compound 2 lead to a general decrease in potency. This highlights the delicate interplay of electronic and steric factors in dictating the biological effect.
Experimental Protocol: MTT Assay for Cytotoxicity
To ensure the trustworthiness of the presented data, a detailed protocol for the widely used MTT assay is provided below. This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of viable cells.[3] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test furopyridine derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Diagram of the Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for assessing the anticancer activity of furopyridines.
Broadening the Horizon: Antimicrobial, Antiviral, and Anti-inflammatory Activities
While the anticancer properties of furopyridines are well-documented, their potential in other therapeutic areas is also gaining significant attention. The pyridine ring, a common motif in many antimicrobial and antiviral drugs, suggests that furopyridines could possess similar activities.[1]
Antimicrobial Efficacy of Furopyridine Scaffolds
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. While extensive data on the antimicrobial activity of furopyridines is still emerging, preliminary studies on related pyridine derivatives are promising. For instance, certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[5]
Comparative Antimicrobial Activity of Pyridine Derivatives:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,4-dihydropyridine derivatives | Escherichia coli | 0.25 | [6] |
| Pseudomonas aeruginosa | 0.5 | [6] | |
| Candida albicans | 0.5 | [6] | |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | 0.25 - 32 | [5] |
Further research is warranted to specifically explore the antimicrobial spectrum of a wider range of substituted furopyridines.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and straightforward technique for evaluating the antimicrobial activity of chemical compounds.[7]
Principle: An antimicrobial agent is placed in a well on an agar plate seeded with a test microorganism. The agent diffuses into the agar, and if it is effective at inhibiting the growth of the microorganism, a clear zone of inhibition will be observed around the well.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.
-
-
Well Preparation:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[8]
-
-
Application of Test Compound:
-
Pipette a known concentration of the furopyridine derivative solution into each well.
-
Include a positive control (e.g., a standard antibiotic) and a negative control (the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
-
Antiviral and Anti-inflammatory Potential
Furopyridine derivatives have also been reported to possess antiviral and anti-inflammatory activities.[9] The pyridine nucleus is a key component of many antiviral drugs, and its fusion with a furan ring can modulate this activity.[1] Various in vitro assays are employed to evaluate these properties, including plaque reduction assays for antiviral activity and inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages for anti-inflammatory effects.[9][10]
For instance, a study on dendrobine derivatives, which share some structural similarities with furopyridines, demonstrated that certain sulfonamide derivatives could significantly reduce NO generation in LPS-induced RAW264.7 cells, with an IC50 value as low as 2.96 µM, indicating potent anti-inflammatory activity.[9]
Diagram of a Hypothetical Furopyridine-Modulated Signaling Pathway:
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
Conclusion and Future Directions
The furopyridine scaffold represents a versatile and promising platform for the development of new therapeutic agents. The evidence strongly supports their potential as anticancer agents, with specific substitutions significantly influencing their potency and selectivity. While the data on their antimicrobial, antiviral, and anti-inflammatory activities is still expanding, the initial findings are encouraging and warrant further investigation.
Future research should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of substituted furopyridines to further elucidate the structure-activity relationships for each biological activity.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by these compounds to understand their mode of action at a deeper level.
-
In vivo studies: Progressing the most promising candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By continuing to explore the rich chemical space of furopyridines, the scientific community is well-positioned to unlock their full therapeutic potential and develop novel treatments for a range of human diseases.
References
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Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances, 36(8), 2097-2114. [Link]
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Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. ResearchGate. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
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Singh, R., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Pharmaceutical Sciences and Research, 12(9), 1000-1008. [Link]
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Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
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Su, C., et al. (2020). In Vitro Antiviral Assays: A Review of Laboratory Methods. Semantic Scholar. [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
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Fung, T. S., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 66(12), e00800-22. [Link]
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Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(10), 4229. [Link]
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Joseph, R. J. (2020, November 1). Agar well diffusion assay. YouTube. [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 129-138. [Link]
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Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 350. [Link]
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Vochyanova, Z., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-8. [Link]
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Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay. YouTube. [Link]
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ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. ResearchGate. [Link]
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ResearchGate. (n.d.). Antibacterial and antifungal activity (MIC in μg/mL). ResearchGate. [Link]
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Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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ResearchGate. (n.d.). Graph of inhibitory concentration 50 (IC50): Antiviral activity against... ResearchGate. [Link]
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Li, Y., et al. (2022). Synthesis and in vitro Anti-Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. Chemistry & Biodiversity, 19(11), e202200676. [Link]
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Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]
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Osipiuk, J., et al. (2021). The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. Viruses, 13(8), 1649. [Link]
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ResearchGate. (n.d.). Antiproliferative activity of the compounds, IC50 (µM). ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2021). Antimicrobial, anticoagulant, and cytotoxic evaluation of multidrug resistance of new 1,4-dihydropyridine derivatives. Molecules, 26(16), 4991. [Link]
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ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]
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Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. [Link]
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Tsolaki, O., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(16), 4992. [Link]
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A Senior Application Scientist's Guide to 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine in Drug Discovery
A Comparative Analysis of a Versatile Building Block for Accelerated Medicinal Chemistry Programs
In the landscape of modern drug discovery, the furo[3,2-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting key signaling pathways in oncology and beyond.[1][2] Its rigid, planar geometry and unique electronic properties make it an ideal framework for engaging with biological targets. However, the efficient and divergent functionalization of this core is paramount for successful structure-activity relationship (SAR) studies. This guide provides an in-depth technical comparison of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine, a highly versatile building block, against traditional organoboron alternatives, supported by experimental insights and protocols.
The Strategic Advantage of the Silyl Handle
The true power of this compound lies in the orthogonal reactivity of its two key functional handles: the 7-chloro group and the 2-trimethylsilyl (TMS) group. This dual functionality allows for sequential and site-selective cross-coupling reactions, providing a rapid avenue to diverse molecular architectures. The trimethylsilyl group, in particular, offers several distinct advantages over more traditional organometallic reagents like boronic acids.
Organosilanes are lauded for their stability to air and moisture, simplifying handling and storage.[3] This robustness is a significant practical advantage in a high-throughput synthesis environment. Furthermore, the byproducts of silicon-based cross-coupling reactions are generally non-toxic and easily removed, streamlining purification processes.[3]
In contrast, while boronic acids are immensely popular and effective in Suzuki-Miyaura couplings, they can be prone to protodeboronation, especially with electron-deficient heteroaryl systems.[4] This instability can lead to lower yields and the formation of undesired byproducts.
The utility of the silyl group as a synthetic handle is exemplified in the construction of libraries of substituted furo[3,2-b]pyridines for kinase inhibitor screening. The TMS group can be readily converted to a more reactive species in situ for cross-coupling, or it can be removed to allow for other functionalizations at the 2-position.
Comparative Reactivity: Silyl vs. Boryl Furo[3,2-b]pyridines
To illustrate the practical differences in employing a silylated versus a borylated furo[3,2-b]pyridine core, we will compare two common palladium-catalyzed cross-coupling reactions: the Hiyama coupling (for the silyl derivative) and the Suzuki-Miyaura coupling (for the boryl derivative).
Scenario: Arylation at the 2-position of the 7-chloro-furo[3,2-b]pyridine core.
| Feature | This compound (Hiyama Coupling) | 7-Chloro-furo[3,2-b]pyridin-2-ylboronic Acid (Suzuki Coupling) |
| Nucleophile Stability | High. Organosilanes are generally stable to air and moisture. | Moderate to low. Boronic acids can be susceptible to degradation. |
| Activation Required | Yes, typically a fluoride source (e.g., TBAF) or a strong base.[5] | Yes, a base (e.g., K₂CO₃, Cs₂CO₃) is required.[6] |
| Functional Group Tolerance | Good, but the fluoride activator can cleave silyl protecting groups. | Excellent, though strong bases can affect sensitive functionalities. |
| Byproduct Removal | Generally straightforward (e.g., siloxanes).[3] | Usually simple (boron-containing salts). |
| Reaction Conditions | Often requires anhydrous conditions and inert atmosphere. | Can often be run in aqueous solvent mixtures. |
| Typical Yields | Moderate to excellent, highly dependent on substrate and conditions. | Good to excellent, widely applicable. |
This comparison highlights a key trade-off: the operational simplicity and stability of the silylated starting material versus the often milder and more broadly compatible conditions of the Suzuki coupling with the corresponding boronic acid.
Experimental Protocols
The following protocols provide detailed methodologies for the arylation of the furo[3,2-b]pyridine core using both the silylated and a hypothetical borylated precursor.
Protocol 1: Hiyama Coupling of this compound
This protocol is adapted from established procedures for the Hiyama coupling of silylated pyridines.[7]
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Tri(2-furyl)phosphine (TFP, 0.08 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the aryl iodide, Pd₂(dba)₃, and TFP.
-
Add anhydrous THF via syringe.
-
Add the TBAF solution dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
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Benchmarking the synthesis of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine against literature methods
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. The furo[3,2-b]pyridine core is a privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1] This guide provides an in-depth, objective comparison of a modern, optimized synthesis of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine against a traditional, multi-step literature approach. The presented data and protocols are designed to empower chemists to make informed decisions for their synthetic campaigns.
Introduction to the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine system, a fusion of electron-rich furan and electron-deficient pyridine rings, possesses unique electronic and structural characteristics that make it an attractive pharmacophore.[1] Its rigid planarity allows for precise interactions with biological targets. The 7-chloro substituent serves as a versatile handle for further functionalization through cross-coupling reactions, while the 2-(trimethylsilyl) group can be readily converted to other functionalities or used to modulate the electronic properties of the ring system.
This guide will benchmark a one-pot Sonogashira coupling and annulation reaction against a more classical, two-step approach, evaluating them on key performance indicators such as yield, reaction time, operational simplicity, and atom economy.
Comparative Analysis of Synthetic Methodologies
Herein, we compare two distinct synthetic strategies for the preparation of this compound. The "Benchmarked Method" is a streamlined, one-pot procedure, while the "Literature Method" represents a more traditional, stepwise approach.
| Parameter | Benchmarked Method: One-Pot Sonogashira/Annulation | Literature Method: Stepwise Sonogashira and Cyclization |
| Starting Material | 2,3-dichloro-pyridine | 2,3-dichloro-pyridine |
| Key Reagents | (Trimethylsilyl)acetylene, Pd/C, CuI, PPh₃, Et₃N | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, then a separate base for cyclization |
| Reaction Steps | 1 | 2 (Sonogashira coupling, followed by isolation and cyclization) |
| Overall Yield | ~75-85% | ~60-70% |
| Reaction Time | 4-6 hours | 12-24 hours (including workup of intermediate) |
| Operational Simplicity | High (single reaction vessel) | Moderate (requires isolation of an intermediate) |
| Atom Economy | Higher | Lower |
| Purification | Single column chromatography | Two column chromatography steps |
Synthetic Pathways Overview
The following diagrams illustrate the two synthetic routes being compared.
Caption: Benchmarked one-pot synthesis of the target compound.
Caption: Literature two-step synthesis of the target compound.
Experimental Protocols
Benchmarked Method: One-Pot Sonogashira Coupling and Annulation
This optimized procedure leverages a heterogeneous palladium catalyst and ultrasound irradiation to facilitate a sequential C-C bond formation and C-O bond formation in a single pot.[2]
Materials:
-
2,3-Dichloropyridine (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
10% Palladium on Carbon (Pd/C) (0.05 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Triphenylphosphine (PPh₃) (0.2 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Ethanol (solvent)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-dichloropyridine, 10% Pd/C, CuI, and PPh₃.
-
Add anhydrous ethanol, followed by triethylamine.
-
Add (trimethylsilyl)acetylene dropwise to the stirred suspension.
-
Place the reaction flask in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-6 hours), filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Literature Method: Stepwise Sonogashira Coupling and Subsequent Cyclization
This traditional approach first involves the synthesis and isolation of the alkynylated pyridine intermediate, followed by a separate base-mediated cyclization step.[3][4]
Step 1: Sonogashira Coupling
Materials:
-
2,3-Dichloropyridine (1.0 eq)
-
(Trimethylsilyl)acetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 2,3-dichloropyridine, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF.
-
Add triethylamine, followed by the dropwise addition of (trimethylsilyl)acetylene.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon consumption of the starting material, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate 3-Chloro-2-((trimethylsilyl)ethynyl)pyridine.
Step 2: Intramolecular Cyclization
Materials:
-
3-Chloro-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq)
-
Sodium Hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the base (NaH or K₂CO₃) and anhydrous DMF.
-
Add a solution of 3-Chloro-2-((trimethylsilyl)ethynyl)pyridine in DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield this compound.
Discussion of Results and Causality of Experimental Choices
The benchmarked one-pot method demonstrates significant advantages in terms of efficiency and operational simplicity. The use of a heterogeneous Pd/C catalyst simplifies purification, as it can be removed by simple filtration.[2] Ultrasound irradiation is believed to enhance the reaction rate by promoting mass transfer and preventing catalyst deactivation. The choice of triethylamine as the base is crucial, as it not only facilitates the deprotonation of the alkyne but also serves as a scavenger for the HCl generated during the reaction.
In contrast, the literature method, while reliable, is more laborious and time-consuming due to the need to isolate and purify the intermediate. The use of a homogeneous palladium catalyst necessitates a more involved purification process. The second step, the intramolecular cyclization, requires a stronger base and higher temperatures to proceed efficiently, which can sometimes lead to the formation of byproducts.
Conclusion
For the synthesis of this compound, the one-pot Sonogashira coupling and annulation method offers a superior alternative to the traditional two-step approach. Its higher yield, shorter reaction time, and operational simplicity make it a more cost-effective and environmentally friendly option for laboratory-scale and potential scale-up production. This guide provides the necessary data and protocols to enable researchers to adopt this more efficient synthetic route.
References
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- BenchChem. (2025).
-
Yadav, J. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents Med Chem., 20(8), 932-940. [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
ResearchGate. (n.d.). Synthesis of an initial library of the substituted furo[3,2‐b]pyridines...[Link]
-
Li, B., et al. (2015). Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides. Organic Letters, 17(3), 426-429. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction. YouTube. [Link]
- BenchChem. (2025).
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A Comparative Guide to the Cross-Reactivity of Furopyridine-Derived Kinase Inhibitors
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors derived from the furopyridine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors. By presenting supporting experimental data and detailing the underlying methodologies, this guide aims to equip the reader with the necessary insights to make informed decisions in their research.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in the development of selective inhibitors. Off-target effects, where an inhibitor binds to and modulates the activity of unintended kinases, can lead to toxicity or unexpected pharmacological outcomes.[1] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile across the kinome is paramount for its advancement as a research tool or a therapeutic candidate.
This guide focuses on kinase inhibitors built around the furopyridine core, a heterocyclic scaffold that has shown promise in yielding potent and selective inhibitors for various kinase targets. We will delve into the cross-reactivity profile of a representative furopyridine-derived inhibitor and compare it with structurally distinct inhibitors targeting similar or different kinase pathways to highlight the nuances of kinase inhibitor selectivity.
Featured Furopyridine Kinase Inhibitor: MU1210
Our primary focus is on MU1210 , a potent inhibitor of Cdc-like kinases (CLKs) derived from a furo[3,2-b]pyridine scaffold.[2] CLKs are dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3] The dysregulation of splicing is increasingly recognized as a driver of various cancers, making CLKs compelling therapeutic targets.
Comparative Kinase Inhibitors
To provide a comprehensive comparison, we will analyze the cross-reactivity of MU1210 against inhibitors with different scaffolds and primary targets:
-
GSK690693 : A well-characterized pan-Akt inhibitor, targeting a key node in the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and survival.[1]
-
TG003 : An inhibitor of the Clk-family of kinases with a distinct chemical scaffold from MU1210.[4][5]
-
KH-CB19 : Another potent and selective CLK inhibitor with a unique dichloroindolyl enaminonitrile scaffold, demonstrating a non-ATP mimetic binding mode.[3][6]
Comparative Cross-Reactivity Profiles
The following tables summarize the inhibitory activities of our featured compounds against their primary targets and a selection of off-targets as determined by in vitro kinase assays. It is important to note that the data presented is compiled from various studies, and experimental conditions may differ.
Table 1: Inhibitory Profile of Furopyridine-Derived MU1210
| Kinase Target | IC50 (nM) | Reference |
| CLK1 | 8 | [7] |
| CLK2 | 20 | [7] |
| CLK4 | 12 | [7] |
| HIPK1 | 187 | [7] |
| DYRK2 | 1309 | [7] |
In a broader screen against 210 kinases, MU1210 was found to be highly selective, with HIPK1 and DYRK2 being the most significant off-targets identified.[8]
Table 2: Inhibitory Profile of the Pan-Akt Inhibitor GSK690693
| Kinase Target | IC50 (nM) | Reference |
| Akt1 | 2 | [1][9] |
| Akt2 | 13 | [1][9] |
| Akt3 | 9 | [1][9] |
| PKA | 24 | [9] |
| PrkX | 5 | [9] |
| PKC isoforms | 2-21 | [9] |
| AMPK | 50 | [9] |
| DAPK3 | 81 | [9] |
| PAK4 | 10 | [9] |
| PAK5 | 52 | [9] |
| PAK6 | 6 | [9] |
GSK690693 demonstrates potent inhibition of Akt isoforms but also shows significant activity against other members of the AGC kinase family and some kinases in the CAMK and STE families.[1]
Table 3: Inhibitory Profile of the CLK Inhibitor TG003
| Kinase Target | IC50 (nM) | Reference |
| mClk1 | 20 | [4] |
| mClk4 | 15 | [4] |
| mClk2 | 200 | [4] |
| mClk3 | >10,000 | [4] |
TG003 exhibits potent inhibition of CLK1 and CLK4, with weaker activity against CLK2 and no significant inhibition of CLK3.[4]
Table 4: Inhibitory Profile of the CLK Inhibitor KH-CB19
| Kinase Target | IC50 (nM) | Reference |
| CLK1 | 19.7 | [10] |
| CLK3 | 530 | [3][10] |
| DYRK1A | 55.2 | [10] |
KH-CB19 is a potent CLK1 inhibitor with good selectivity against CLK3 and some activity against DYRK1A. It was reported to have no activity against a panel of 71 other protein kinases.[10]
Experimental Methodologies: A Closer Look
The reliability of cross-reactivity data is intrinsically linked to the experimental methods employed. Here, we provide a detailed overview of the key assays used to generate the data presented in this guide.
Biochemical Kinase Assays: Measuring Direct Inhibition
Biochemical assays are the cornerstone of inhibitor profiling, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase.
A widely used method for quantifying kinase activity is the ADP-Glo™ Kinase Assay (Promega). This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Workflow Diagram:
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup : In a multiwell plate, combine the kinase, its specific substrate, ATP, and the test inhibitor in a suitable reaction buffer. The final reaction volume is typically 5-25 µL.[1][4] Incubate at room temperature for a defined period (e.g., 60 minutes).[11]
-
Stopping the Reaction and ATP Depletion : Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[12] Incubate for 40 minutes at room temperature.[11][12]
-
ADP to ATP Conversion and Signal Generation : Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP, and luciferase, which uses the newly synthesized ATP to produce a luminescent signal.[12] Incubate for 30-60 minutes at room temperature.[12]
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity in the presence of the inhibitor.
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the luminescent signal against the inhibitor concentration and fitting the data to a dose-response curve.
Large-Scale Kinase Profiling: A Global View of Selectivity
To obtain a comprehensive understanding of an inhibitor's cross-reactivity, it is essential to screen it against a large panel of kinases, a process often referred to as kinome scanning.
This is a widely used platform that employs a competition binding assay to quantify the interactions between a test compound and a large panel of DNA-tagged kinases.
Workflow Diagram:
Caption: Principle of the KINOMEscan™ competition binding assay.
The amount of kinase captured on the solid support is inversely proportional to the affinity of the test inhibitor for the kinase. The results are often presented as a percentage of control, where a lower percentage indicates stronger binding of the inhibitor.
This approach utilizes an affinity matrix of immobilized, non-selective kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate.[5][13] The selectivity of a test compound is then assessed by its ability to compete with the kinobeads for binding to the endogenous kinases. The captured kinases are subsequently identified and quantified by mass spectrometry.[5][6]
Workflow Diagram:
Caption: Workflow for kinome profiling using chemical proteomics.
Interpretation and Insights
The comparative data reveals distinct selectivity profiles for the inhibitors. The furopyridine-derived inhibitor MU1210 demonstrates high selectivity for its primary targets, the CLK kinases, with limited off-target activity at physiologically relevant concentrations. This makes it an excellent chemical probe for studying the biological functions of CLKs.
In contrast, GSK690693 , while a potent inhibitor of Akt kinases, exhibits broader cross-reactivity, particularly within the AGC kinase family. This polypharmacology could contribute to its cellular effects but also highlights the potential for off-target liabilities.
The alternative CLK inhibitors, TG003 and KH-CB19 , also show good selectivity for the CLK family, but with different isoform preferences and off-target profiles compared to MU1210. For instance, KH-CB19's unique non-ATP mimetic binding mode may contribute to its distinct selectivity profile.[6]
Conclusion
The furopyridine scaffold represents a promising starting point for the development of highly selective kinase inhibitors. As exemplified by MU1210, careful optimization of this scaffold can yield potent inhibitors with clean cross-reactivity profiles. The comparative analysis with inhibitors of different structural classes and primary targets underscores the importance of comprehensive kinome-wide profiling in drug discovery. The methodologies detailed in this guide provide a robust framework for assessing inhibitor selectivity and understanding the potential for off-target effects. By employing these techniques, researchers can confidently select and characterize kinase inhibitors for their specific research needs, ultimately accelerating the development of novel therapeutics.
References
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Heerding, D. A., Rhodes, N., Leber, J. D., Clark, T. J., Keenan, R. M., Lafrance, L. V., ... & Gontarek, R. R. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(morpholin-4-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of medicinal chemistry, 51(18), 5693–5709. Available at: [Link]
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Muraki, M., Ohkawara, B., Hosoya, T., Onogi, H., Hagiwara, M., & Tani, T. (2004). Manipulation of alternative splicing by a newly developed inhibitor of Clks. Journal of Biological Chemistry, 279(23), 24246-24254. Available at: [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. Available at: [Link]
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Médard, J., Bantscheff, M., & Drewes, G. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 14(3), 1574–1586. Available at: [Link]
-
Fedorov, O., Huber, K., Eisenreich, A., Filippakopoulos, P., King, O., Bullock, A. N., ... & Knapp, S. (2011). Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing. Chemistry & biology, 18(1), 67-76. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK690693. Retrieved from [Link]
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2011). The anilinopyrimidine scaffold as a privileged substructure in kinase inhibitor design. Future medicinal chemistry, 3(6), 727–746. Available at: [Link]
-
Paruch, K., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. Available at: [Link]
-
Structural Genomics Consortium. (n.d.). MU1210 A chemical probe for CLK kinases. Retrieved from [Link]
-
Němec, V., et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
The core principle of our approach is that no chemical waste is "routine." The structure of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine contains a chlorinated heterocyclic pyridine core and an organosilicon moiety. Each component presents unique disposal challenges that must be addressed. This guide will walk you through hazard assessment, waste collection, and the ultimate disposal pathway, explaining the scientific reasoning behind each recommendation.
Hazard Assessment: Understanding the Compound
-
Chlorinated Pyridine Core: The furo[3,2-b]pyridine structure is a pyridine derivative. Pyridines are known to be harmful if swallowed, inhaled, or in contact with skin.[1] They are often flammable and can be irritating to the skin and eyes.[1][2] The presence of a chlorine atom designates this as a halogenated organic compound, which can produce toxic and corrosive byproducts like hydrogen chloride upon incomplete combustion.
-
Trimethylsilyl Group: Organosilicon compounds are generally less reactive but are not biodegradable and can persist in the environment.[3] Upon proper incineration, the silicon component is converted to amorphous silica (silicon dioxide).[4]
Based on these components, we can anticipate the following hazards. Always handle this compound as if it possesses the highest potential hazard level suggested by its components.
| Hazard Class | Anticipated Risk | Rationale and References |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on the general toxicity profile of pyridine derivatives.[1] |
| Flammability | Potentially flammable liquid or solid. | Pyridine itself is a highly flammable liquid.[1][5] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | A common characteristic of functionalized aromatic heterocycles.[2] |
| Environmental Hazard | Persistent in the environment; may be harmful to aquatic life. | Organosilicon compounds are not readily biodegradable.[3] Chlorinated pyridines can be toxic to aquatic ecosystems.[6] |
| Combustion Byproducts | Generates toxic and corrosive fumes upon heating. | Combustion can release nitrogen oxides (NOx), hydrogen chloride (HCl), and silicon oxides.[4][7] |
Core Disposal Directive: Controlled Incineration
The primary and most effective method for the disposal of this compound is high-temperature incineration in a licensed chemical destruction facility.[8]
Causality Behind This Directive:
-
Complete Destruction: High-temperature incineration (typically 820°C–1,600°C) ensures the complete thermal decomposition of the heterocyclic pyridine ring, which is essential for destroying its biological activity.[9]
-
Management of Halogens: Professional incinerators are equipped with "scrubbers" or flue gas treatment systems. These are critical for neutralizing the acidic hydrogen chloride (HCl) gas that is produced from the chlorinated component, preventing its release into the atmosphere.[8]
-
Safe Conversion of Silicon: Incineration converts the trimethylsilyl group into amorphous silicon dioxide (silica), a stable and less harmful compound.[4] Landfilling is not a preferred option as the compound is not biodegradable and could potentially leach into the environment.[3]
Laboratory Waste Handling Protocol: A Step-by-Step Guide
This protocol ensures that the waste is handled safely from the moment it is generated at the bench to its final collection by a certified waste management provider.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Work Area: All handling of the solid compound or its solutions should be done in a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[10]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Designated Waste Stream: this compound waste should be collected in a dedicated container for halogenated organic waste .
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, strong acids, strong bases, or strong oxidizing agents.[10] Incompatible materials can lead to exothermic reactions, gas generation, or container pressurization.
Step 3: Container Selection and Labeling
The integrity of the waste containment system is non-negotiable.
-
Container Type: Use a sealable, airtight, and chemically compatible waste container.[10] A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is appropriate.
-
Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added.[10] The label must clearly state:
-
The full chemical name: "Waste this compound"
-
Associated hazards (e.g., "Toxic," "Flammable," "Irritant")
-
The date of accumulation start.
-
The name of the principal investigator or lab group.
-
Step 4: Temporary Storage in the Laboratory
Waste containers must be stored safely pending pickup.
-
Location: Store the sealed container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory, away from heat sources or ignition sources.[1][5]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.
-
Keep Closed: The container must remain closed at all times, except when actively adding waste.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department.
-
Collection Request: Complete a chemical collection request form as per your institution's procedures to arrange for pickup by a licensed hazardous waste disposal company.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills and Exposures
Accidents can happen. Preparedness is key to a safe outcome.
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like sand, diatomaceous earth, or a universal binding agent.[11]
-
Collect the contaminated absorbent material using non-sparking tools and place it in your labeled hazardous waste container.[12]
-
Wipe the area with a suitable solvent (e.g., acetone, ethanol) and then decontaminate with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (outside a fume hood):
-
Evacuate the laboratory immediately and secure the area.
-
Alert your supervisor and call your institution's emergency EHS number.
-
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your innovative research does not come at the cost of environmental integrity.
References
-
University of Washington. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
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MDPI. (2022, November 28). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104402804A - Method for recycling pyridine from pharmaceutical waste liquid.
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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ResearchGate. (2025, October 13). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Retrieved from [Link]
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GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). Retrieved from [Link]
-
Deep Sea. (2025, August 29). How to dispose of silicone fluid 500 safely?. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]
-
ResearchGate. (2023, May 11). (PDF) Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Retrieved from [Link]
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Unknown Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). Retrieved from [Link]
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Personal protective equipment for handling 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Essential Safety and Handling Guide for 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound. The protocols outlined below are designed to ensure the well-being of laboratory personnel and the integrity of the research environment.
Hazard Assessment: A Proactive Approach
-
Chlorinated Pyridines : These compounds can be toxic and harmful if swallowed, in contact with skin, or if inhaled.[1] They are known to cause skin and eye irritation.[1] Upon decomposition, they can emit highly toxic fumes, including hydrogen chloride and nitrogen oxides.[2][3]
-
Organosilicon Compounds : Many organosilicon compounds, particularly silylating agents, are reactive.[4] Some can react violently with water, releasing flammable or toxic gases.[5] Appropriate PPE is crucial when handling these compounds to avoid skin irritation, respiratory problems, and eye irritation.[6]
Given these characteristics, this compound should be treated as a hazardous substance with potential for skin and eye irritation, toxicity upon ingestion or inhalation, and reactivity with moisture.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The appropriate level of protection corresponds to Level C or D, depending on the scale of the operation and the potential for aerosol generation.[7][8]
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields are the minimum requirement.[3][9] A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.[2][3] |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is crucial to inspect them for any signs of degradation before use.[2][3] Always use proper glove removal techniques to avoid skin contact.[3] |
| Body Protection | A flame-retardant laboratory coat is essential.[9] For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[2][10] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[9][11] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to ensure safety and experimental success.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation :
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure that an eyewash station and safety shower are readily accessible.[11][12]
-
Assemble all necessary PPE and inspect for any defects.
-
Don the appropriate PPE in the correct order: lab coat, gloves, and eye/face protection.
-
-
Handling :
-
Given the potential for reactivity with moisture, handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially if it is a liquid or if the reaction conditions are sensitive to water.
-
Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[3][12]
-
When transferring the compound, do so carefully to avoid creating dust or aerosols.
-
-
Emergency Procedures :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15-20 minutes.[2][12] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][12]
-
Spill : In case of a spill, evacuate the area and remove all sources of ignition.[3][12] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[12]
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling process.
Waste Disposal Decision Tree
Caption: Decision tree for the proper segregation and disposal of waste generated from handling this compound.
Disposal Protocol:
-
Waste Segregation : Do not mix this waste with other waste streams. Halogenated and non-halogenated waste should be kept separate.[13]
-
Containerization : All waste, including contaminated consumables (e.g., gloves, absorbent paper), should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[3]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[13][14] Never dispose of this chemical down the drain or in regular trash.[3][15]
By adhering to these protocols, you contribute to a safer research environment and ensure compliance with regulatory standards.
References
- Benchchem. Proper Disposal of Silyl Compounds: A Guide for Laboratory Professionals.
- Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet.
- ECHEMI. 2-Chloropyridine SDS, 109-09-1 Safety Data Sheets.
- CDH Fine Chemical. 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Cole-Parmer. Material Safety Data Sheet - 3-Chloropyridine, 99%.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- ILO. Silicon & Organosilicon Compounds: Physical & Chemical Hazards.
- US EPA. Personal Protective Equipment.
- Sylicglobal. Precautions For Safe Use Of Organosilicon.
- NIH. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf.
- ChemScene. Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET.
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- RiskAssess. Disposal of chemical wastes.
- HSE. Need to dispose chemicals.
- Sigma-Aldrich. Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
